molecular formula C178H292N74O34S2 B15362379 DfTat

DfTat

Cat. No.: B15362379
M. Wt: 4077 g/mol
InChI Key: KSTZLDWQORDIJC-MKOWABPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DfTat is a useful research compound. Its molecular formula is C178H292N74O34S2 and its molecular weight is 4077 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C178H292N74O34S2

Molecular Weight

4077 g/mol

IUPAC Name

5-[[(5S)-5-[[(2R)-2-amino-3-[[(2S)-2-amino-3-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-[[4-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]-3-carboxylatobenzoyl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-6-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-oxohexyl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate

InChI

InChI=1S/C178H292N74O34S2/c1-249(2)97-53-59-103-131(87-97)285-132-88-98(250(3)4)54-60-104(132)139(103)101-57-51-95(85-107(101)165(281)282)141(257)213-71-19-13-37-113(147(263)237-121(43-25-77-219-171(197)198)155(271)235-115(33-9-15-67-179)149(265)233-117(35-11-17-69-181)151(267)239-123(45-27-79-221-173(201)202)157(273)243-127(49-31-83-225-177(209)210)161(277)247-129(63-65-135(185)253)163(279)245-125(47-29-81-223-175(205)206)159(275)241-119(41-23-75-217-169(193)194)153(269)231-111(39-21-73-215-167(189)190)145(261)227-91-137(187)255)229-143(259)109(183)93-287-288-94-110(184)144(260)230-114(38-14-20-72-214-142(258)96-52-58-102(108(86-96)166(283)284)140-105-61-55-99(251(5)6)89-133(105)286-134-90-100(252(7)8)56-62-106(134)140)148(264)238-122(44-26-78-220-172(199)200)156(272)236-116(34-10-16-68-180)150(266)234-118(36-12-18-70-182)152(268)240-124(46-28-80-222-174(203)204)158(274)244-128(50-32-84-226-178(211)212)162(278)248-130(64-66-136(186)254)164(280)246-126(48-30-82-224-176(207)208)160(276)242-120(42-24-76-218-170(195)196)154(270)232-112(40-22-74-216-168(191)192)146(262)228-92-138(188)256/h51-62,85-90,109-130H,9-50,63-84,91-94,179-184H2,1-8H3,(H80-2,185,186,187,188,189,190,191,192,193,194,195,196,197,198,199,200,201,202,203,204,205,206,207,208,209,210,211,212,213,214,215,216,217,218,219,220,221,222,223,224,225,226,227,228,229,230,231,232,233,234,235,236,237,238,239,240,241,242,243,244,245,246,247,248,253,254,255,256,257,258,259,260,261,262,263,264,265,266,267,268,269,270,271,272,273,274,275,276,277,278,279,280,281,282,283,284)/t109-,110+,111-,112+,113-,114+,115-,116+,117-,118+,119-,120+,121-,122+,123-,124+,125-,126+,127-,128+,129-,130+

InChI Key

KSTZLDWQORDIJC-MKOWABPZSA-N

Isomeric SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NCCCC[C@H](C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@@H](CSSC[C@@H](C(=O)N[C@@H](CCCCNC(=O)C5=CC(=C(C=C5)C6=C7C=CC(=CC7=[O+]C8=C6C=CC(=C8)N(C)C)N(C)C)C(=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)N)N)C(=O)[O-]

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NCCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)C(CSSCC(C(=O)NC(CCCCNC(=O)C5=CC(=C(C=C5)C6=C7C=CC(=CC7=[O+]C8=C6C=CC(=C8)N(C)C)N(C)C)C(=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)N)N)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

DfTat: A Technical Guide to a Potent Cell-Permeating Peptide for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The delivery of therapeutic and research molecules into the intracellular environment remains a significant hurdle in drug development and biomedical research. DfTat, a dimeric derivative of the HIV-1 Tat cell-penetrating peptide, has emerged as a highly efficient vehicle for transporting a wide array of cargo—including small molecules, peptides, and proteins—across the cell membrane. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, experimental protocols for its synthesis and application, and a summary of its performance characteristics. The information presented herein is intended to equip researchers with the knowledge required to effectively utilize this compound for intracellular delivery in their own experimental systems.

Introduction

Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes. The trans-activating transcriptional activator (Tat) peptide from the Human Immunodeficiency Virus Type 1 (HIV-1) is one of the most well-studied CPPs. This compound is a homodimer of the Tat peptide, linked by a disulfide bond and typically labeled with a fluorophore such as rhodamine for visualization.[1][2] This dimeric structure significantly enhances its ability to deliver molecules into the cytosol of living cells compared to its monomeric counterpart.[3] this compound-mediated delivery is notable for its high efficiency across multiple cell lines, including primary cells, and its low impact on cell viability, proliferation, and gene expression.[2][4]

Mechanism of Action: From Macropinocytosis to Endosomal Escape

The intracellular delivery of cargo by this compound is a multi-step process that begins with cellular uptake and culminates in the release of the cargo into the cytosol. Unlike some CPPs that may directly penetrate the plasma membrane, this compound primarily utilizes the endocytic pathway.

Cellular Uptake via Macropinocytosis

This compound and its co-incubated cargo are internalized by cells predominantly through macropinocytosis , a form of fluid-phase endocytosis. This process involves the formation of large, irregular vesicles called macropinosomes, which engulf extracellular fluid and its contents.

Macropinocytosis_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Macropinosome Macropinosome This compound->Macropinosome Macropinocytosis Cargo Cargo Cargo->Macropinosome Membrane_lipids Membrane_lipids Early_Endosome Early Endosome Macropinosome->Early_Endosome Maturation Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Cytosolic_Cargo Released Cargo Late_Endosome->Cytosolic_Cargo Endosomal Escape Monomeric_fTat Monomeric fTat Late_Endosome->Monomeric_fTat Endosomal Escape & Disulfide Reduction

Figure 1: this compound Cellular Uptake and Trafficking Pathway.
Endosomal Trafficking and Escape

Following internalization, the macropinosome matures into an early endosome and subsequently a late endosome. The key to this compound's efficacy lies in its ability to escape from these late endosomes, a major barrier for many other delivery vectors. This escape is mediated by a specific interaction with the anionic lipid bis(monoacylglycero)phosphate (BMP) , which is enriched in the internal vesicles of late endosomes. The binding of this compound to BMP is thought to induce membrane fusion and permeabilization, leading to the release of this compound and its co-internalized cargo into the cytosol. Once in the reducing environment of the cytosol, the disulfide bond linking the two Tat peptides is cleaved, releasing the monomeric fluorescently-labeled Tat (fTat).

Endosomal_Escape cluster_lumen Late Endosome Lumen cluster_membrane Late Endosome Membrane cluster_cytosol Cytosol DfTat_Lumen This compound BMP BMP Lipids DfTat_Lumen->BMP Interaction Cargo_Lumen Cargo Released_Cargo Released Cargo BMP->Released_Cargo Membrane Permeabilization Monomeric_fTat Monomeric fTat BMP->Monomeric_fTat Membrane Permeabilization Disulfide_Reduction Disulfide Reduction

Figure 2: this compound-Mediated Endosomal Escape.

Quantitative Data Summary

The efficiency of this compound-mediated delivery has been demonstrated in numerous studies. A concentration of 5 µM this compound is generally sufficient to achieve a high level of cytosolic delivery in over 90% of cells for most cell types.

ParameterValue/ObservationCell Lines TestedReference
Effective Concentration 5 µMHeLa, NIH 3T3, primary HDFs
Delivery Efficiency >90% of cells show cytosolic deliveryHeLa, NIH 3T3, primary HDFs
Incubation Time 30-60 minutesGeneral
Cell Viability No significant impact on viability, proliferation, or gene expressionHeLa, Neuro-2a, HDFs
PeptideConcentrationCytosolic DeliveryReference
This compound 5 µMHigh
fTAT (monomer) 20 µMLow (endosomally trapped)

Experimental Protocols

Synthesis of this compound

This compound is synthesized in a two-step process: solid-phase peptide synthesis (SPPS) of the monomeric fluorescently-labeled Tat (fTat), followed by oxidative dimerization.

Step 1: Solid-Phase Peptide Synthesis of fTat The fTat monomer (Sequence: Cys-Lys(5-TAMRA)-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-NH2) is synthesized using standard Fmoc-based solid-phase peptide synthesis. The fluorescent label (e.g., 5-TAMRA) is incorporated on the side chain of a lysine residue.

Step 2: Oxidative Dimerization to this compound

  • Dissolve the purified fTat monomer in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Induce disulfide bond formation by gentle oxidation. This can be achieved by stirring the solution in the presence of air or by using a mild oxidizing agent.

  • Purify the resulting this compound dimer using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

This compound-Mediated Cellular Delivery

This protocol describes the general procedure for delivering a cargo molecule into cultured mammalian cells using this compound.

Materials:

  • Cultured mammalian cells

  • This compound

  • Cargo molecule of interest (e.g., fluorescently labeled protein)

  • Cell culture medium (cysteine-free medium like nrL-15 is recommended to prevent reduction of the disulfide bond in this compound, though DMEM can also be used)

  • Heparin solution (1 mg/mL in PBS)

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate, chambered coverglass) and grow to the desired confluency (typically 70-90%).

  • Prepare a solution of this compound and the cargo molecule in the cell culture medium. A final concentration of 5 µM this compound is a good starting point. The concentration of the cargo should be optimized based on the specific molecule and desired intracellular concentration.

  • Remove the existing culture medium from the cells and replace it with the this compound/cargo solution.

  • Incubate the cells for 30-60 minutes at 37°C in a humidified incubator.

  • After incubation, wash the cells three times with heparin solution to remove non-internalized this compound and cargo from the cell surface.

  • Replace the heparin solution with fresh culture medium.

  • The cells are now ready for downstream analysis (e.g., fluorescence microscopy, flow cytometry, or functional assays).

Experimental_Workflow Start Start: Seed Cells Prepare_Solution Prepare this compound/Cargo Solution Start->Prepare_Solution Incubate Incubate Cells with Solution (30-60 min, 37°C) Prepare_Solution->Incubate Wash Wash with Heparin Solution (3x) Incubate->Wash Add_Medium Add Fresh Culture Medium Wash->Add_Medium Analyze Downstream Analysis Add_Medium->Analyze

Figure 3: General Experimental Workflow for this compound-Mediated Delivery.
Assessment of Cell Viability

It is crucial to assess the potential cytotoxicity of any delivery vector. Standard cell viability assays can be employed to monitor the health of cells following this compound treatment.

4.3.1. MTT Assay (Metabolic Activity)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

  • Following this compound treatment and a desired recovery period, add MTT solution to the cells and incubate for 2-4 hours.

  • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A decrease in absorbance in treated cells compared to untreated controls indicates reduced cell viability.

4.3.2. LDH Assay (Membrane Integrity)

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

  • After this compound treatment, collect the cell culture supernatant.

  • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.

  • Incubate and then measure the amount of formazan product formed by reading the absorbance at a specific wavelength (typically 490 nm). An increase in absorbance in the supernatant of treated cells compared to controls signifies cytotoxicity.

Conclusion

This compound represents a significant advancement in the field of intracellular delivery. Its high efficiency, broad applicability to various cargo types, and low cytotoxicity make it a powerful tool for researchers in basic science and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful implementation of this compound technology in a wide range of research applications, from cellular imaging to the delivery of therapeutic proteins. As our understanding of its mechanism continues to evolve, so too will the potential applications of this versatile and potent cell-penetrating peptide.

References

DfTat for Intracellular Cargo Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The delivery of macromolecules into the cytosol of living cells is a critical bottleneck for the development of new therapeutics and research tools. Many promising biologics, such as proteins, peptides, and nucleic acids, are membrane-impermeable and often become entrapped within endosomes following cellular uptake. This guide details the use of DfTat, a novel cell-penetrating peptide (CPP) with potent endosomolytic activity, for efficient intracellular cargo delivery. This compound, a fluorescently-labeled dimer of the HIV-1 TAT peptide, facilitates the escape of co-administered cargo from endosomes into the cytoplasm, demonstrating high efficiency across various cell types with minimal cytotoxicity. This document provides a comprehensive overview of its mechanism, quantitative performance data, and detailed protocols for its synthesis and application.

Introduction to this compound

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering various molecular cargoes.[1] The prototypical CPP is derived from the HIV-1 Trans-Activator of Transcription (TAT) protein.[1] While TAT is efficiently internalized by cells, it largely remains trapped within endosomes, presenting a punctate fluorescence pattern and limiting the bioavailability of its cargo to the cytosol.[2]

To overcome this limitation, this compound was developed. This compound, which stands for d imeric f luorescent TAT , is an engineered CPP designed for enhanced endosomal escape.[3] It has been shown to successfully deliver a wide range of macromolecules—including small molecules, peptides, enzymes, antibodies, and transcription factors—directly into the cytosol and nucleus of living cells.[2]

Core Structure

This compound is a homodimer of the TAT peptide, where each monomer is fluorescently labeled and joined by a disulfide bond.

  • Peptide Sequence (Monomer): Cys-{Lys(5-TAMRA)}-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-NH2. Each monomer is a derivative of the well-known TAT peptide (RKKRRQRRR).

  • Dimerization: Two of these fluorescent TAT (fTAT) monomers are linked via a disulfide bridge between their N-terminal cysteine residues. This disulfide bond is critical for its activity and is expected to be cleaved in the reducing environment of the cytosol.

  • Fluorophore: The peptide is labeled with a fluorophore, typically tetramethylrhodamine (TMR or TAMRA), which provides hydrophobicity important for membrane translocation and allows for easy visualization and tracking via fluorescence microscopy.

The dimerization of the arginine-rich peptide is a key structural feature that contributes to its high endosomal escape efficiency, a property not observed in its monomeric counterpart.

Mechanism of Action: A Two-Step Delivery Process

The intracellular delivery mediated by this compound is a sequential process involving cellular uptake followed by efficient endosomal escape. This mechanism allows cargo that is co-incubated with this compound to gain access to the cytosol.

  • Endocytic Uptake: Like the standard TAT peptide, this compound and its co-incubated cargo are taken up by cells through the endocytic pathway. This results in the initial localization of both this compound and the cargo within endosomes.

  • Endosomal Escape: This is the critical step where this compound differs significantly from its monomer. As the endosomes mature, this compound induces the permeabilization or "leaky fusion" of late endosomal membranes. This activity is specifically targeted towards late endosomes, partly due to the presence of the anionic lipid bis(monoacylglycero)phosphate (BMP) in these organelles. The disruption of the endosomal membrane is significant enough to allow the release of large cargos, including nanoparticles up to 100 nm in diameter, into the cytoplasm.

Once in the cytosol, the cargo can reach its intracellular target. This compound itself shows a diffuse, homogenous distribution throughout the cytosol and nucleus, in stark contrast to the punctate, trapped pattern of its monomer.

DfTat_Mechanism cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_endocytic_pathway Endocytic Pathway This compound This compound Peptide EarlyEndosome Early Endosome (this compound + Cargo) This compound->EarlyEndosome 1. Co-internalization (Endocytosis) Cargo Cargo (Protein, etc.) Cargo->EarlyEndosome 1. Co-internalization (Endocytosis) LateEndosome Late Endosome (this compound + Cargo) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion ReleasedCargo Released Cargo LateEndosome->ReleasedCargo 2. Endosomal Escape (Membrane Disruption) Cytosol Cytosol

Caption: this compound mechanism of action for intracellular cargo delivery.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound, compiled from various studies.

Table 1: Recommended Working Concentrations

This table provides typical concentration ranges for this compound and cargo during co-incubation experiments. The optimal concentration may vary depending on the cell type and specific cargo.

ComponentConcentration RangeCell Line(s)Source(s)
This compound5 µM - 20 µMHeLa, NIH 3T3, HDF, MDA-MB-231
EGFP (Cargo)10 µMHeLa, NIH 3T3, HDF
AF488-Histone H1 (Cargo)1.25 µMMDA-MB-231
Table 2: Delivery Efficiency Observations

Direct quantitative comparisons are limited in the literature, but efficiency can be inferred from the concentrations at which cytosolic delivery is observed.

This compound Conc.Observation in HeLa CellsTime to Cytosolic SignalSource(s)
1 µMPunctate distribution (endosomal entrapment)N/A
5 µMHomogenous cytosolic and nuclear distributionProgresses over time (e.g., 60 min)
10 µMEfficient cytosolic penetrationProgresses over time
20 µMEfficient cytosolic penetrationProgresses over time
20 µM (fTAT monomer)Punctate distribution (endosomal entrapment)N/A
Table 3: Cytotoxicity Profile

This compound-mediated delivery is noted for its low impact on cell health.

Assay TypeObservationCell Line(s)Source(s)
Cell ViabilityNo noticeable impactMultiple
Cell ProliferationNo substantial effectHeLa
Gene ExpressionNo noticeable impactMultiple
Plasma Membrane IntegrityNo compromise at concentrations up to 20 µMHeLa

Detailed Experimental Protocols

The following protocols are generalized from published methods. Researchers should optimize conditions for their specific cell lines and cargo.

This compound Peptide Synthesis

This compound and its monomer are synthesized using standard Fmoc-based solid-phase peptide synthesis.

  • Monomer Synthesis: The fTAT monomer (CK(ε-NH-TMR)RKKRRQRRRG-NH2) is synthesized on a Rink amide resin. The tetramethylrhodamine (TMR) fluorophore is coupled to the lysine side chain.

  • Purification: The crude peptide is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (HPLC).

  • Dimerization: The purified fTAT monomer is dissolved in an aqueous buffer (e.g., ammonium bicarbonate) and allowed to air-oxidize at room temperature for 24-48 hours to form the disulfide-linked dimer.

  • Final Purification: The resulting this compound dimer is purified by HPLC to separate it from any remaining monomer.

  • Verification: The final product is verified by mass spectrometry.

DfTat_Synthesis_Workflow Start Start: Rink Amide Resin SPPS 1. Fmoc Solid-Phase Peptide Synthesis of fTAT monomer Start->SPPS Cleavage 2. Cleavage from Resin SPPS->Cleavage HPLC1 3. HPLC Purification of fTAT monomer Cleavage->HPLC1 Dimerization 4. Air Oxidation (Disulfide Bond Formation) HPLC1->Dimerization HPLC2 5. HPLC Purification of this compound dimer Dimerization->HPLC2 Analysis 6. Mass Spectrometry Verification HPLC2->Analysis End End: Purified this compound Analysis->End

Caption: Workflow for the synthesis and purification of this compound.

Intracellular Cargo Delivery Protocol (Co-Incubation)

This protocol describes the delivery of a protein cargo into adherent cells.

  • Cell Seeding: Seed adherent cells (e.g., HeLa, NIH 3T3) in a suitable culture vessel (e.g., 8-well or 24-well glass-bottom plate) and grow to 80-90% confluency in complete medium at 37°C and 5% CO2.

  • Preparation of Delivery Solution: Prepare a fresh solution containing the cargo and this compound in a serum-free medium (e.g., Opti-MEM or DMEM). For example, for a final concentration of 10 µM protein and 5 µM this compound, mix the appropriate stock solutions.

  • Cell Washing: Gently wash the cells twice with a warm buffered salt solution (e.g., PBS or HBSS).

  • Incubation: Remove the wash buffer and add the this compound/cargo solution to the cells. Incubate for 1 hour at 37°C.

  • Removal of Excess Peptide: After incubation, wash the cells three times with a solution containing heparin (e.g., 1 mg/mL in L-15 medium or PBS) to remove extracellularly bound peptide. Follow with two additional washes with PBS.

  • Imaging/Analysis: Add fresh culture medium or imaging buffer to the cells. The cells are now ready for analysis, typically by fluorescence microscopy to observe the subcellular localization of the cargo and this compound.

Delivery_Workflow Seed 1. Seed Cells (Grow to 80-90% confluency) Wash1 2. Wash Cells (x2) with warm PBS Seed->Wash1 Incubate 4. Add Solution to Cells Incubate for 1 hr at 37°C Wash1->Incubate Prepare 3. Prepare this compound + Cargo Solution in Serum-Free Medium Prepare->Incubate Wash2 5. Wash Cells (x3) with Heparin (Removes excess peptide) Incubate->Wash2 Wash3 6. Wash Cells (x2) with PBS Wash2->Wash3 Analyze 7. Add Fresh Medium & Proceed to Analysis Wash3->Analyze

Caption: Experimental workflow for this compound-mediated cargo delivery.

Cytotoxicity Assessment Protocol (LDH Assay)

To confirm that the delivery process is not toxic, a lactate dehydrogenase (LDH) release assay can be performed. LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.

  • Cell Treatment: Treat cells with this compound and/or cargo using the same concentrations and incubation times as in the delivery experiment. Include three controls:

    • Untreated Cells: For measuring spontaneous LDH release.

    • Vehicle Control: Cells treated with the delivery medium only.

    • Lysis Control: Cells treated with a lysis buffer (provided in kits) to measure maximum LDH release.

  • Sample Collection: After incubation, carefully transfer a portion of the culture supernatant from each well to a new plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and dye, as per the manufacturer's instructions, e.g., CyQUANT™ LDH Cytotoxicity Assay) to each supernatant sample.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm and 680 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity by subtracting background absorbance and normalizing the LDH release from treated cells to the maximum release from lysed cells.

    • % Cytotoxicity = (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) * 100

Limitations and Considerations

While this compound is a powerful delivery tool, researchers should be aware of its limitations:

  • Cargo Size and Conjugation: The efficiency of this compound can be affected by the size and nature of the cargo, especially if the cargo is directly conjugated to the peptide. A study showed that conjugating a large protein domain (SnoopCatcher, ~12 kDa) to this compound significantly inhibited its endosomal escape activity. The co-incubation method is often preferred as it does not require cargo modification.

  • Phototoxicity: The TMR fluorophore can induce light-inducible membrane disruption. During fluorescence microscopy, light exposure should be minimized to avoid artifacts such as organelle rupture and cell death.

  • Stability: The L-amino acid version of this compound is susceptible to proteolytic degradation. While a D-amino acid analog (d-dfTAT) shows higher stability and endosomal escape, it has reduced cellular uptake, presenting a trade-off between stability and uptake efficiency.

Conclusion

This compound represents a significant advancement in CPP technology, offering a robust and non-toxic method for delivering a wide array of macromolecules into the cytosol of living cells. Its potent endosomolytic activity, which distinguishes it from its monomeric TAT counterpart, addresses the critical challenge of endosomal entrapment. By following the protocols and considering the quantitative parameters outlined in this guide, researchers can effectively leverage this compound for applications ranging from cell-based assays and cellular imaging to the ex vivo manipulation of cells for therapeutic purposes.

References

The Core Principles of DfTat-Mediated Transport: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing DfTat-mediated transport, a highly efficient method for intracellular delivery of macromolecules. The content herein is intended for an audience with a strong background in cell biology and drug delivery, offering detailed insights into the mechanism of action, quantitative aspects of transport, and the experimental protocols necessary for its study.

Introduction to this compound-Mediated Transport

The delivery of large, biologically active molecules such as proteins, peptides, and nucleic acids into the cytoplasm of living cells is a formidable challenge due to the impermeable nature of the plasma membrane. While many delivery vectors can facilitate cellular uptake via endocytosis, the subsequent entrapment and degradation of the cargo within the endo-lysosomal pathway severely limits their therapeutic and research applications. This compound, a dimeric form of the HIV-1 Tat (Trans-Activator of Transcription) peptide, has emerged as a powerful tool to overcome this critical barrier.

This compound is composed of two Tat peptide monomers, typically linked by a disulfide bond and often labeled with a fluorophore like tetramethylrhodamine (TMR) for visualization. Its primary advantage over its monomeric counterpart is a markedly enhanced ability to induce endosomal escape, leading to efficient release of co-administered cargo into the cytosol. This guide will dissect the core principles of this transport system, from its mechanism of cellular entry to the experimental validation of its efficacy.

The Molecular Mechanism of this compound Transport

The transport of macromolecules into the cytoplasm via this compound is a multi-step process, beginning with cellular uptake and culminating in the release from endosomes.

Cellular Entry: A Two-Step Process

The prevailing model for this compound-mediated delivery involves two key stages:

  • Endocytic Uptake: this compound, along with its co-incubated cargo, is taken up by cells primarily through an endocytic process known as macropinocytosis. This is an energy-dependent mechanism responsible for the non-specific internalization of extracellular fluid and solutes.[1] The initial interaction is thought to be electrostatic, between the cationic Tat peptide and negatively charged heparan sulfate proteoglycans on the cell surface, which triggers the uptake process.

  • Endosomal Escape: Following internalization, the this compound and its cargo are enclosed within endosomes. As these vesicles mature into late endosomes, the internal environment becomes acidic. This compound exhibits a unique, highly efficient endosomolytic activity, meaning it can disrupt the endosomal membrane. This activity is specifically targeted towards late endosomes and is believed to be mediated by an interaction with the anionic lipid bis(monoacylglycero)phosphate (BMP), which is enriched in the internal vesicles of these organelles. This interaction leads to a "leaky fusion" of the endosomal membranes, creating pores large enough for macromolecules to escape into the cytoplasm.

Once in the reducing environment of the cytosol, the disulfide bond linking the this compound dimer is cleaved, releasing the monomeric peptides.

DfTat_Transport_Mechanism cluster_extracellular Extracellular Space This compound This compound Peptide Endosome Endosome This compound->Endosome 1. Macropinocytosis Cargo Macromolecular Cargo Cargo->Endosome Co-uptake Late_Endosome Late_Endosome Endosome->Late_Endosome 2. Maturation Released_Cargo Released_Cargo Late_Endosome->Released_Cargo 3. Endosomal Escape (Membrane Disruption) Monomeric_fTat Monomeric_fTat Late_Endosome->Monomeric_fTat Escape & Reduction

Associated Signaling Pathways

While a specific, dedicated signaling cascade for this compound has not been fully elucidated, its reliance on macropinocytosis implicates pathways that regulate this process. Macropinocytosis is controlled by a complex signaling network involving receptor tyrosine kinases (RTKs), small GTPases (like Ras and Rac), and kinases such as phosphoinositide 3-kinase (PI3K) and MAP kinases (MAPKs).

Furthermore, the study of cell-penetrating peptides (CPPs) in general has shown that their interaction with the plasma membrane can induce a transient influx of calcium ions (Ca2+). This can, in turn, activate cellular membrane repair mechanisms. It is plausible that such signaling events are also involved in the cellular response to this compound, although further research is needed to confirm this.

Quantitative Data on this compound Transport

The primary quantitative advantage of this compound over its monomeric counterpart (fTat) is its significantly higher efficiency in achieving cytosolic delivery at lower concentrations. While detailed kinetic parameters like K_m and V_max are not extensively reported in the literature, comparative studies provide a clear picture of its superior performance.

ParameterThis compound (Dimeric)fTat (Monomeric)Cell Type(s)Reference(s)
Concentration for Cytosolic Delivery ≥ 5 µMNot observed at concentrations up to 20 µMHeLa, various human cell lines
Cellular Distribution at 5 µM Diffuse cytosolic and nuclear/nucleolar signalPunctate signal (indicative of endosomal entrapment)HeLa
Endosomal Escape Efficiency HighVery LowMultiple cell lines
Toxicity No significant toxicity observed at effective concentrationsN/A (ineffective for cytosolic delivery)HeLa
Illustrative EC50 (for a CPP-based antibody conjugate) 300 nM (for cytotoxic effect)N/AHeLa

Note: The EC50 value is from a study on a different, but functionally related, cytosol-penetrating antibody-drug conjugate and is included for illustrative purposes to provide a general idea of the potency of such systems.

Detailed Experimental Protocols

The study of this compound-mediated transport relies on a set of key experimental techniques to visualize and quantify cellular uptake and endosomal escape.

Protocol: Fluorescence Microscopy Assay for Endosomal Escape

This protocol allows for the qualitative and semi-quantitative assessment of this compound's ability to escape endosomes and deliver itself or a cargo into the cytoplasm.

Objective: To distinguish between endosomal localization (punctate fluorescence) and cytosolic/nuclear delivery (diffuse fluorescence).

Materials:

  • HeLa cells (or other adherent cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescently labeled this compound (e.g., TMR-DfTat) at a stock concentration of 1 mM in DMSO or water.

  • (Optional) Fluorescently labeled cargo (e.g., FITC-dextran)

  • Confocal microscope with appropriate laser lines and filters.

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight.

  • Peptide Incubation:

    • Prepare a working solution of TMR-DfTat in pre-warmed complete culture medium to a final concentration of 5-10 µM. If using a co-delivered cargo, add it to this solution.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the peptide-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 1-2 hours.

  • Washing:

    • Remove the incubation medium.

    • Wash the cells three times with PBS to remove extracellular peptide.

    • Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells.

  • Imaging:

    • Immediately transfer the dish/slide to the confocal microscope.

    • Acquire images using settings appropriate for the fluorophores used.

    • Capture images from multiple fields of view.

  • Analysis:

    • Visually inspect the images for the pattern of fluorescence.

    • Punctate fluorescence: Indicates that the peptide/cargo is trapped in endosomes.

    • Diffuse fluorescence throughout the cytoplasm and/or nucleus/nucleoli: Indicates successful endosomal escape and cytosolic delivery.

    • For semi-quantitative analysis, count the number of cells exhibiting a diffuse pattern versus the total number of cells in the field of view.

Experimental_Workflow_Microscopy Start Start: Seed Cells Incubate_Peptide Incubate with Fluorescent this compound (± Cargo) (1-2h at 37°C) Start->Incubate_Peptide Wash Wash 3x with PBS to remove extracellular peptide Incubate_Peptide->Wash Image Confocal Microscopy Imaging Wash->Image Analyze Analyze Fluorescence Pattern Image->Analyze Punctate Result: Punctate Signal (Endosomal Entrapment) Analyze->Punctate No Diffuse Result: Diffuse Signal (Cytosolic Delivery) Analyze->Diffuse Yes

Protocol: Flow Cytometry for Quantitative Uptake

This protocol provides a high-throughput method to quantify the total amount of fluorescent peptide associated with a large population of cells.

Objective: To obtain a quantitative measure of cell-associated fluorescence.

Materials:

  • Suspension cells (e.g., Jurkat) or adherent cells to be detached.

  • Complete culture medium

  • PBS

  • Fluorescently labeled this compound

  • Trypsin-EDTA (for adherent cells)

  • FACS buffer (PBS with 1% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL.

  • Peptide Incubation: Add fluorescent this compound to the cell suspension to the desired final concentration (e.g., in a range from 1 to 20 µM). Include a no-peptide control.

  • Incubation: Incubate for 1 hour at 37°C. For mechanism studies, a parallel incubation can be performed at 4°C to inhibit energy-dependent uptake.

  • Washing:

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Discard the supernatant and resuspend the cells in ice-cold PBS.

    • Repeat the wash step twice more.

  • Trypsin Treatment (Optional but Recommended): To remove non-specifically bound surface peptide, incubate the cell pellet with trypsin for 5-10 minutes at 37°C. Then, add excess medium to inactivate the trypsin and wash the cells again.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using the appropriate laser for excitation and filter for emission of the fluorophore.

    • Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.

  • Analysis: Compare the MFI of the peptide-treated samples to the untreated control to quantify the increase in cell-associated fluorescence.

Conclusion and Future Directions

This compound-mediated transport represents a significant advancement in the field of intracellular drug delivery. Its ability to efficiently overcome the endosomal escape barrier makes it a highly attractive tool for delivering a wide range of macromolecular cargos that would otherwise be inaccessible to the cytoplasm. The core principles of its action—endocytic uptake followed by a specific, BMP-dependent disruption of late endosomes—are becoming increasingly well-understood.

Future research will likely focus on several key areas: elucidating the precise molecular interactions and conformational changes that lead to membrane disruption, identifying the specific signaling pathways that can be modulated to further enhance uptake and escape, and engineering next-generation this compound analogs with improved stability, lower toxicity, and enhanced tissue-specific targeting for in vivo applications. The continued exploration of this powerful delivery system holds immense promise for the development of novel therapeutics and advanced research tools.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the DfTat Peptide: Structure, Function, and Experimental Protocols

This technical guide provides a comprehensive overview of the this compound peptide, a powerful tool for intracellular delivery of macromolecules. We will delve into its unique structure, its mechanism of action focusing on endosomal escape, and detailed experimental protocols for its synthesis and application. Quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction to this compound

Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes and delivering various molecular cargoes into cells.[1] A primary challenge for many CPPs is their entrapment within endosomes following cellular uptake, which significantly limits the bioavailability of their cargo in the cytoplasm.[2][3] The Dimeric fluorescent TAT (this compound) peptide was developed to overcome this hurdle.[4] It is a highly efficient endosomolytic agent, meaning it excels at disrupting endosomal membranes to release its contents into the cell's interior.[2] This property makes this compound an invaluable reagent for delivering proteins, peptides, small molecules, and other macromolecules into live cells for research and therapeutic development. Unlike its monomeric counterpart, which largely remains trapped in endosomes, this compound's unique dimeric structure confers a remarkable ability to access the cytosol and nucleus.

This compound Peptide Structure

This compound is a homodimer of a modified TAT peptide, which is derived from the HIV-1 transactivator of transcription protein. The core structure consists of two identical monomeric peptides, referred to as fTAT, linked by a disulfide bond.

Key Structural Features:

  • Monomeric Unit (fTAT): The sequence of the fTAT monomer is CK(ε-NH-TMR)RKKRRQRRRG-NH₂. It is a polycationic peptide rich in arginine residues, which is critical for its function.

  • Fluorescent Label: Each monomer is labeled with the fluorophore tetramethylrhodamine (TMR) on the epsilon-amino group of a lysine residue. This allows for easy visualization and tracking of the peptide during cellular uptake studies.

  • Dimerization: The two fTAT monomers are joined via a disulfide bridge between their N-terminal cysteine residues. This dimerization is essential for the peptide's high endosomal escape activity.

  • Reductive Cleavage: The disulfide bond is stable in the extracellular and endosomal environments but is cleaved in the reducing environment of the cytosol, releasing the two fTAT monomers.

cluster_0 fTAT Monomer 1 cluster_1 fTAT Monomer 2 TMR1 TMR Peptide1 CKRKKRRQRRRG Peptide2 CKRKKRRQRRRG Peptide1:w->Peptide2:w TMR2 TMR

Diagram 1: Schematic structure of the this compound peptide.

Mechanism of Action: Cellular Uptake and Endosomal Escape

The high efficiency of this compound as a delivery agent stems from its distinct mechanism of cellular entry and, crucially, its subsequent escape from the endocytic pathway. The process can be broken down into several key stages.

  • Cellular Uptake via Macropinocytosis: this compound primarily enters cells through macropinocytosis, a form of fluid-phase endocytosis. Inhibitors of clathrin- or caveolae-mediated endocytosis have little effect on its uptake, whereas amiloride, an inhibitor of macropinocytosis, significantly reduces it. This process engulfs the peptide along with extracellular medium, allowing for the simultaneous uptake of a co-incubated cargo molecule without requiring direct conjugation.

  • Trafficking to Late Endosomes: Following uptake, the endocytic vesicles containing this compound and its cargo mature, trafficking from early to late endosomes. This process takes approximately 10 to 45 minutes. The acidic environment of the endosomes is important for this compound's subsequent activity.

  • Interaction with BMP and Membrane Permeabilization: The critical step for cytosolic access occurs in the late endosomes. This compound specifically interacts with the anionic lipid bis(monoacylglycero)phosphate (BMP), which is enriched in the internal vesicles of late endosomes. This interaction is believed to induce "leaky fusion" of the endosomal membranes, causing membrane restructuring and permeabilization.

  • Cytosolic Release: The disruption of the late endosomal membrane allows this compound and its co-internalized cargo to escape into the cytoplasm, where the cargo can reach its intracellular target. Upon entering the reducing environment of the cytosol, the disulfide bond of this compound is cleaved, releasing the fTAT monomers. The released monomers then translocate to the nucleoli, a characteristic feature of the TAT peptide sequence.

cluster_cell Cell cluster_cytosol Cytosol (Reducing) Release Cargo Release to Target Monomers fTAT Monomers Nucleolus Nucleolus Accumulation Monomers->Nucleolus Translocation Macropinocytosis 1. Macropinocytosis EarlyEndosome 2. Early Endosome Macropinocytosis->EarlyEndosome Maturation LateEndosome 3. Late Endosome (BMP-rich) EarlyEndosome->LateEndosome Maturation (10-45 min) Escape 4. Membrane Permeabilization & Endosomal Escape LateEndosome->Escape Interaction with BMP Escape->Release Release Escape->Monomers Extracellular This compound + Cargo (Extracellular Space) Extracellular->Macropinocytosis Uptake

Diagram 2: Cellular uptake and endosomal escape pathway of this compound.

Quantitative Data Summary

The efficacy of this compound is concentration-dependent. Below is a summary of key quantitative data gathered from published studies.

ParameterValue / ObservationReference
Effective Concentration ≥ 5 µM for cytosolic distribution in cells.
Monomer Inactivity Monomeric fTAT remains in endosomes even at 20 µM.
Endosomal Escape Time 10 - 45 minutes after initial uptake.
Optimal Arginine Content 12 total arginine residues (dfR6 analog) provides a "sweet spot" of high efficiency and low cytotoxicity.
Cytotoxicity Standard 1-hour incubation does not induce significant toxicity, affect cell proliferation, or alter the transcriptome.
Molecular Weight (fTAT) Expected Mass: 2,041.17 Da
Molecular Weight (this compound) 4076.83 Da
Purity (Commercial) > 95%

Applications in Macromolecule Delivery

This compound's ability to efficiently breach the endosomal barrier without significant toxicity makes it a versatile tool for delivering a wide range of biologically active macromolecules that are otherwise cell-impermeable.

  • Proteins: Delivery of enzymes, antibodies, and transcription factors into living cells has been successfully demonstrated.

  • Peptides: Co-incubation with this compound facilitates the cytosolic delivery of other peptides.

  • Small Molecules: Cell-impermeable small molecules can be effectively delivered.

  • Research Applications: this compound is useful for cell-based assays, cellular imaging, and studying the function of delivered biomolecules in their native environment.

  • Therapeutic Potential: As a non-covalent delivery vehicle, this compound holds potential for therapeutic applications, particularly in cancer therapy, by enabling the delivery of anti-cancer agents directly into tumor cells.

Experimental Protocols

Detailed and reproducible protocols are critical for the successful application of this compound. The following sections outline the standard procedures for synthesis and cellular delivery.

Synthesis and Purification of this compound

This compound is produced in a two-step process: solid-phase synthesis of the fTAT monomer followed by oxidative dimerization.

Materials:

  • Rink amide MBHA resin

  • Fmoc-protected amino acids

  • 5(6)-Carboxytetramethylrhodamine (TMR)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Piperidine in DMF (20%) for Fmoc deprotection

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Dimethyl sulfoxide (DMSO) for oxidation

  • Reversed-phase HPLC for purification

  • MALDI-TOF mass spectrometer for characterization

Protocol Workflow:

Resin 1. Swell Rink Amide Resin in DMF SPPS 2. Solid Phase Peptide Synthesis (SPPS) - Fmoc deprotection (Piperidine) - Amino Acid Coupling (HBTU/HOBt) Resin->SPPS Label 3. TMR Labeling - Couple Fmoc-Lys(Mtt)-OH - Mtt deprotection - Couple TMR SPPS->Label Cleave 4. Cleavage & Deprotection - Treat resin with TFA cocktail - Precipitate crude fTAT in ether Label->Cleave Purify1 5. Purify fTAT Monomer - Reversed-Phase HPLC Cleave->Purify1 Characterize1 6. Characterize fTAT - MALDI-TOF Mass Spectrometry - Analytical HPLC Purify1->Characterize1 Dimerize 7. Dimerization - Dissolve purified fTAT in DMSO - Stir overnight to form disulfide bond Characterize1->Dimerize Purify2 8. Purify this compound Dimer - Reversed-Phase HPLC Dimerize->Purify2 Characterize2 9. Final Characterization - MALDI-TOF Mass Spectrometry - Analytical HPLC Purify2->Characterize2

Diagram 3: Experimental workflow for this compound synthesis and purification.

Detailed Steps:

  • Solid Phase Peptide Synthesis (SPPS): The fTAT peptide (CKRKKRRQRRRG) is synthesized on rink amide MBHA resin using a standard Fmoc/tBu strategy. Successful coupling of arginine residues should be confirmed with a Kaiser test.

  • Fluorescent Labeling: An Fmoc-Lys(Mtt)-OH is coupled to the N-terminus. The Mtt protecting group is selectively removed, and TMR is coupled to the lysine side chain.

  • Cleavage: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water). The crude peptide is precipitated with cold diethyl ether.

  • Purification of fTAT: The crude fTAT monomer is purified by semi-preparative reversed-phase HPLC.

  • Characterization of fTAT: The correct mass of the purified fTAT is confirmed by MALDI-TOF mass spectrometry (Expected mass: ~2041.17 Da).

  • Dimerization: Purified fTAT is dissolved in an oxidizing solvent like DMSO and stirred overnight at room temperature to facilitate the formation of the disulfide bond.

  • Purification of this compound: The resulting this compound dimer is purified from any remaining monomer by semi-preparative reversed-phase HPLC.

  • Final Characterization: The purity and identity of the final this compound product are confirmed by analytical HPLC and MALDI-TOF mass spectrometry. The peptide should be stored at -20°C.

Cellular Delivery Assay

This protocol describes a general method for delivering a cargo molecule into cultured cells using co-incubation with this compound.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HCT 116)

  • Cell culture medium (e.g., DMEM) with serum

  • Purified this compound peptide

  • Cargo molecule of interest (e.g., a fluorescently labeled protein)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Protocol Workflow:

Seed 1. Seed Cells - Plate cells in glass-bottom dish - Incubate overnight for attachment Prepare 2. Prepare Delivery Solution - Dilute this compound (e.g., 5-10 µM) and cargo in culture medium Seed->Prepare Incubate 3. Co-incubate - Add solution to cells - Incubate for ~60 minutes at 37°C Prepare->Incubate Wash 4. Wash Cells - Remove incubation medium - Wash 2-3 times with PBS Incubate->Wash Image 5. Analyze by Microscopy - Add fresh medium - Image cells using fluorescence microscope Wash->Image Quantify 6. (Optional) Quantification - Score cells for cytosolic/nuclear fluorescence - Flow cytometry or plate reader analysis Image->Quantify

Diagram 4: Experimental workflow for a this compound-mediated cellular delivery assay.

Detailed Steps:

  • Cell Seeding: Plate cells onto a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.

  • Co-incubation: Prepare a solution containing this compound (final concentration typically 5-10 µM) and the cargo of interest in cell culture medium. Remove the old medium from the cells and add the this compound/cargo solution.

  • Incubation: Incubate the cells for approximately 60 minutes at 37°C.

  • Washing: Aspirate the delivery solution and wash the cells gently with PBS two to three times to remove extracellular peptide and cargo.

  • Analysis: Add fresh culture medium to the cells. Analyze the intracellular localization of the cargo and this compound using fluorescence microscopy. Successful delivery is indicated by a diffuse cytosolic and/or nuclear distribution of the fluorescent signal, whereas endosomal entrapment appears as distinct puncta.

Conclusion

The this compound peptide represents a significant advancement in the field of intracellular delivery. Its rational design, featuring a cleavable dimeric structure, endows it with potent endosomolytic activity that circumvents a major bottleneck in CPP-mediated delivery. The ability to efficiently transport a wide array of macromolecules into the cytosol of living cells via a simple co-incubation protocol, without inducing significant toxicity, makes this compound a powerful and versatile tool for basic research, biotechnology, and the development of novel therapeutic strategies.

References

DfTat-Mediated Cytosolic Delivery: A Technical Guide to its Interaction with Late Endosomes and the Anionic Lipid BMP

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The entrapment of therapeutic macromolecules within endosomes represents a significant bottleneck in drug delivery. The cell-penetrating peptide DfTat has emerged as a highly efficient and non-toxic agent for overcoming this barrier. This technical guide delineates the mechanism by which this compound achieves cytosolic access by specifically interacting with late endosomes and their unique anionic lipid, bis(monoacylglycero)phosphate (BMP). We will explore the cellular trafficking of this compound, the "leaky-fusion" model of endosomal escape, and provide detailed protocols for key experiments that elucidate this pathway. This document serves as a comprehensive resource for researchers aiming to understand and leverage this potent delivery system.

Introduction

The promise of biologic drugs, including proteins, peptides, and nucleic acids, is often hampered by their inability to efficiently cross the cell membrane and reach their cytosolic or nuclear targets. While many delivery strategies utilize the cell's natural endocytic uptake pathways, the subsequent sequestration and degradation of cargo in the endo-lysosomal system severely limits therapeutic efficacy.[1][2][3] This challenge has spurred the development of "endosomolytic" agents designed to disrupt the endosomal membrane and release their payload.

This compound, a disulfide-linked dimer of the HIV-1 Tat peptide labeled with tetramethylrhodamine, is a particularly effective endosomolytic agent.[3][4] Unlike its monomeric counterpart, this compound efficiently escapes endosomes and delivers co-incubated macromolecules into the cytosol of a wide range of cell types without significant toxicity. The key to its efficacy lies in a specific interaction with a particular organelle—the late endosome—and a unique lipid component of its membrane, bis(monoacylglycero)phosphate (BMP).

Late endosomes are critical sorting stations in the endocytic pathway, characterized by their acidic lumen and a complex internal structure of intraluminal vesicles (ILVs). They are uniquely enriched in BMP, an anionic glycerophospholipid that plays roles in cholesterol transport and glycosphingolipid degradation. This guide details how this compound exploits the unique environment of the late endosome and its specific affinity for BMP to mediate efficient and targeted membrane disruption.

The this compound-BMP Interaction: A Lock and Key Mechanism

The cytosolic penetration of this compound is a two-step process involving endocytic uptake followed by a highly specific endosomal escape event.

Cellular Uptake and Trafficking to Late Endosomes

This compound is primarily taken up by cells via macropinocytosis. This is evidenced by experiments showing that inhibitors of macropinocytosis, such as amiloride, significantly reduce its cytosolic delivery, whereas inhibitors of clathrin- or caveolae-mediated endocytosis have little effect. Endosomal acidification is also critical for its activity, as treatment with bafilomycin, an inhibitor of the vacuolar H+-ATPase, traps this compound in punctate structures.

Following uptake, this compound traffics through the endocytic pathway. Pulse-chase experiments have established that it reaches the late endosomes, the specific site of membrane leakage, within a 10 to 45-minute timeframe. This trafficking is a prerequisite for its endosomolytic activity.

Specific Binding to BMP

The key to this compound's site-specific action is its interaction with BMP, a lipid almost exclusively found in the membranes of late endosomes and lysosomes. In vitro experiments demonstrate that this compound binds to BMP and can transfer it into a hydrophobic environment, mimicking the lipid tails of a membrane. This interaction is highly specific; this compound does not induce leakage in liposomes containing phosphatidylglycerol (PG), a structural isomer of BMP, indicating that the negative charge alone is insufficient for its activity. The unique sn-1;sn-1' stereoconfiguration of BMP is thought to be crucial for this interaction.

The "Leaky-Fusion" Model of Endosomal Escape

The current working model for this compound-mediated endosomal escape is "leaky-fusion". Upon reaching the BMP-rich environment of the late endosome, this compound is proposed to engage with the membranes of ILVs. This interaction between the cationic peptide and the anionic lipid-rich vesicles neutralizes charge repulsion and promotes membrane fusion. These fusion events are inherently "leaky," creating transient pores or disruptions in the lipid bilayer that allow for the escape of this compound and its co-internalized cargo into the cytosol. This process may occur between ILVs or between an ILV and the limiting membrane of the late endosome. The critical role of this mechanism is underscored by the finding that an anti-BMP antibody, which would block vesicle-vesicle contact, inhibits this compound-mediated leakage both in vitro and in cellulo.

Quantitative Analysis

The following table summarizes key quantitative parameters associated with the this compound delivery system as cited in the literature.

ParameterValueContextSource
Effective this compound Concentration ≥ 5 µMConcentration required for efficient cytosolic distribution in cultured cells.
Trafficking Time to Late Endosome 10 - 45 minTime required after initial uptake for this compound to reach the site of endosomal escape.
Typical Incubation Time 60 minStandard experimental duration for achieving efficient cargo delivery.
Late Endosome Mimetic LUVs 77:19:4 (BMP:PC:PE)Molar ratio of lipids used in in vitro assays to mimic late endosomal membranes.
Endocytic Pathway Inhibition ~60% decreaseReduction in uptake of Histone H1 after this compound treatment, suggesting modulation of the endocytic pathway.
Colocalization with Acidic Organelles M2 Score ≈ 0.8Manders' coefficient indicating ~80% of this compound puncta colocalize with LysoTracker Green.

Note: Specific binding affinity data (e.g., Kd) for the this compound-BMP interaction is not extensively detailed in the reviewed literature.

Key Experimental Protocols

The following protocols describe cornerstone assays used to characterize the this compound-mediated delivery mechanism.

Protocol 4.1: In Vitro Liposome Leakage Assay

This assay assesses the ability of this compound to selectively permeabilize model membranes containing BMP.

  • Reagent & Liposome Preparation:

    • Prepare lipid mixtures in chloroform. A typical late endosome mimetic composition is BMP, phosphatidylcholine (PC), and phosphatidylethanolamine (PE) at a 77:19:4 molar ratio. A control mixture would substitute BMP with its isomer, PG.

    • Dry the lipid mixture under a stream of nitrogen gas and then under vacuum to form a thin lipid film.

    • Hydrate the film in a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) containing a self-quenching concentration of a fluorescent dye (e.g., 50 mM calcein).

    • Generate large unilamellar vesicles (LUVs) by subjecting the hydrated lipid suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

    • Remove unencapsulated dye by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Assay Procedure:

    • Dilute the purified LUVs into the assay buffer in a 96-well plate.

    • Add varying concentrations of this compound to the wells.

    • Monitor the fluorescence intensity over time at an appropriate excitation/emission wavelength for the dye (e.g., 495/515 nm for calcein). An increase in fluorescence indicates dye release and de-quenching, signifying membrane leakage.

    • As a positive control (100% leakage), add a detergent like Triton X-100 to a final concentration of 0.1% to completely lyse the LUVs.

  • Data Analysis:

    • Calculate the percentage of leakage using the formula: % Leakage = [(F_sample - F_initial) / (F_max - F_initial)] * 100 where F_sample is the fluorescence at a given time point, F_initial is the baseline fluorescence of LUVs alone, and F_max is the fluorescence after adding detergent.

Protocol 4.2: Cellular Endosomal Escape Assay using a Fluorescent Reporter

This assay quantifies the efficiency of this compound in delivering a cell-impermeable cargo to the cytosol and nucleus.

  • Cell Culture and Reagents:

    • Use a cell line engineered to express a nuclear-localized protein fusion tag, such as Histone H2B fused to the SNAP-tag (SNAP-H2B).

    • Synthesize or procure this compound and a cell-impermeable SNAP-tag substrate conjugated to a fluorophore (e.g., SNAP-Surface 488).

  • Assay Procedure:

    • Plate the SNAP-H2B expressing cells in a glass-bottom imaging dish and allow them to adhere overnight.

    • Prepare a treatment solution in cell culture medium containing this compound (e.g., 5 µM) and the SNAP-Surface probe (e.g., 5 µM).

    • Co-incubate the cells with the treatment solution for a set period (e.g., 1 hour) at 37°C.

    • As a negative control, incubate cells with the SNAP-Surface probe alone.

    • Wash the cells thoroughly with fresh medium or PBS to remove extracellular reagents.

    • Image the cells using fluorescence microscopy.

  • Data Analysis:

    • Quantify the results by analyzing the fluorescence distribution. Efficient delivery is indicated by a strong fluorescent signal localized to the nucleus (due to the H2B tag), which depletes the cytosolic signal.

    • The amount of probe remaining in punctate endosomal structures can also be quantified.

    • The percentage of cells displaying a nuclear signal versus a punctate signal can be determined by counting a large population of cells.

Protocol 4.3: Analysis of Endocytic Uptake Pathway using Chemical Inhibitors

This protocol helps identify the primary endocytic route for this compound internalization.

  • Cell Culture and Reagents:

    • Plate cells (e.g., HeLa) in an imaging dish.

    • Prepare stock solutions of endocytosis inhibitors: amiloride (macropinocytosis), bafilomycin A1 (endosomal acidification), chlorpromazine (clathrin-mediated), and filipin (caveolae-mediated).

  • Assay Procedure:

    • Pre-treat the cells with each inhibitor at its effective concentration for a short period (e.g., 20-30 minutes).

    • Without washing, add this compound (e.g., 5 µM) to the inhibitor-containing medium and incubate for 1 hour.

    • Wash the cells and image using fluorescence microscopy.

  • Data Analysis:

    • For each condition, categorize the this compound fluorescence as either "cytosolic/diffuse" or "punctate/endosomal".

    • Calculate the percentage of cells exhibiting a cytosolic distribution for each inhibitor condition compared to an untreated control. A significant decrease in the percentage of cells with cytosolic fluorescence indicates that the inhibited pathway is important for this compound's functional uptake.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key pathways and experimental logic described in this guide.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_pathway Endocytic Pathway This compound This compound Peptide Macropinosome Macropinosome (Uptake) This compound->Macropinosome Macropinocytosis Cargo Macromolecular Cargo Cargo->Macropinosome Released_this compound Released this compound Released_Cargo Released Cargo EarlyEndosome Early Endosome Macropinosome->EarlyEndosome Maturation LateEndosome Late Endosome (BMP-Rich) EarlyEndosome->LateEndosome Maturation (10-45 min) LateEndosome->Released_this compound Endosomal Escape (Leaky-Fusion) LateEndosome->Released_Cargo

Caption: Cellular uptake and trafficking pathway of this compound.

G cluster_LE Late Endosome cluster_cytosol Cytosol ILV1 ILV (BMP+) Fusion Leaky Fusion Event ILV1->Fusion 2. Induces Fusion ILV2 ILV (BMP+) ILV2->Fusion This compound This compound This compound->ILV1 1. Binds BMP Cargo Cargo Released_Cargo Released Cargo Fusion->Released_Cargo 3. Release Released_this compound Released this compound Fusion->Released_this compound

Caption: Proposed "Leaky-Fusion" mechanism at the late endosome.

G A 1. Prepare BMP-LUVs with encapsulated self-quenching dye B 2. Purify LUVs via size-exclusion chromatography A->B C 3. Incubate LUVs with this compound B->C D 4. Monitor fluorescence increase over time C->D E 5. Lyse with detergent (100% control) D->E F 6. Calculate % Leakage E->F G cluster_results Possible Outcomes A 1. Plate cells expressing nuclear SNAP-H2B tag B 2. Co-incubate cells with This compound + cell-impermeable SNAP-Surface probe A->B C 3. Wash to remove extracellular reagents B->C D 4. Image with fluorescence microscopy C->D E 5. Quantify Distribution D->E R1 Nuclear Signal (Successful Delivery) E->R1 Escape R2 Punctate Signal (Endosomal Trapping) E->R2 No Escape

References

The Central Role of Macropinocytosis in DfTat Internalization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms, experimental quantification, and signaling pathways governing the cellular uptake of the cell-penetrating peptide DfTat, with a core focus on the pivotal role of macropinocytosis. This compound, a potent derivative of the HIV-1 Tat peptide, has garnered significant interest for its capacity to deliver a wide array of macromolecular cargo into cells. Understanding its primary internalization route is critical for optimizing its use in therapeutic and research applications.

This compound Internalization: A Macropinocytosis-Dominant Process

The cellular entry of this compound is predominantly mediated by macropinocytosis, a form of endocytosis characterized by the formation of large, irregular vesicles known as macropinosomes. This process is distinct from other endocytic pathways like clathrin-mediated or caveolae-mediated endocytosis. The reliance on macropinocytosis is an energy-dependent process.

The process begins with the stimulation of membrane ruffling, leading to the engulfment of extracellular fluid containing this compound and its associated cargo. Once internalized, the macropinosomes traffic through the endosomal pathway, eventually reaching late endosomes, from which this compound facilitates endosomal escape into the cytosol.

Quantitative Analysis of this compound Internalization

Quantifying the uptake of this compound is essential for evaluating its delivery efficiency and for studying the effects of various inhibitors. The most common methods involve the use of fluorescently labeled this compound, which can be detected and quantified by fluorescence microscopy and flow cytometry.

Inhibition of this compound Internalization

The use of pharmacological inhibitors is a key strategy to confirm the involvement of macropinocytosis in this compound uptake. While specific IC50 values for this compound are not extensively published, the table below summarizes the effective concentrations of common macropinocytosis inhibitors used in various cell lines. It is important to note that optimal concentrations for inhibiting this compound uptake should be empirically determined for each cell type and experimental condition.

InhibitorTargetTypical Effective ConcentrationNotes
Amiloride Na+/H+ exchanger (NHE)10 - 100 µMA commonly used inhibitor of macropinocytosis.
EIPA (5-(N-Ethyl-N-isopropyl)amiloride)Na+/H+ exchanger (NHE)10 - 50 µMA more potent analog of amiloride.
Rottlerin PKCδ and other kinases1 - 10 µMHas been shown to selectively inhibit macropinocytosis at lower concentrations.
Wortmannin PI3-kinase (PI3K)100 nM - 1 µMInhibits a key signaling component of macropinocytosis.
LY294002 PI3-kinase (PI3K)10 - 50 µMA specific PI3K inhibitor.

Experimental Protocols

Quantification of Fluorescently Labeled this compound Uptake by Fluorescence Microscopy

This protocol describes a method to visualize and quantify the internalization of fluorescently labeled this compound using confocal fluorescence microscopy.

Materials:

  • Cells of interest (e.g., HeLa, CHO)

  • Cell culture medium and supplements

  • Fluorescently labeled this compound (e.g., FITC-DfTat)

  • Macropinocytosis inhibitors (e.g., EIPA)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.

  • Inhibitor Pre-treatment (Optional): To confirm the role of macropinocytosis, pre-incubate a subset of cells with a macropinocytosis inhibitor (e.g., 50 µM EIPA) in serum-free medium for 30-60 minutes at 37°C.

  • This compound Incubation: Remove the medium and add fresh serum-free medium containing fluorescently labeled this compound (e.g., 5 µM FITC-DfTat) to both control and inhibitor-treated cells. Incubate for 1-2 hours at 37°C.

  • Washing: Aspirate the this compound-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and then stain with DAPI (1 µg/mL in PBS) for 5 minutes to visualize the nuclei.

  • Mounting: Wash the cells twice with PBS and mount the coverslips on microscope slides using a suitable mounting medium.

  • Imaging: Acquire images using a confocal microscope. Capture images in both the this compound fluorescence channel (e.g., FITC) and the DAPI channel.

  • Image Analysis: Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler). The mean fluorescence intensity of the cytoplasm can be calculated by subtracting the nuclear fluorescence from the total cell fluorescence.

Quantification of Fluorescently Labeled this compound Uptake by Flow Cytometry

This protocol provides a high-throughput method to quantify the cellular uptake of fluorescently labeled this compound.

Materials:

  • Cells of interest grown in suspension or adherent cells to be detached

  • Fluorescently labeled this compound

  • Macropinocytosis inhibitors

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Trypan blue solution

  • Flow cytometer

Procedure:

  • Cell Preparation: For adherent cells, detach them using trypsin-EDTA and resuspend in culture medium. For suspension cells, collect and centrifuge. Resuspend the cell pellet in serum-free medium.

  • Inhibitor Pre-treatment (Optional): Pre-incubate a subset of cells with a macropinocytosis inhibitor in serum-free medium for 30-60 minutes at 37°C.

  • This compound Incubation: Add fluorescently labeled this compound to the cell suspensions and incubate for 1-2 hours at 37°C with gentle agitation.

  • Washing: Centrifuge the cells at a low speed, aspirate the supernatant, and wash the cell pellet three times with ice-cold PBS to remove non-internalized peptide.

  • Quenching of Surface Fluorescence: Resuspend the cell pellet in flow cytometry buffer. Add trypan blue solution (e.g., 0.2% final concentration) to quench the fluorescence of any membrane-bound this compound. This step is crucial for accurately measuring internalized peptide.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).

  • Data Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is determined. The MFI of untreated cells is subtracted as background. The percentage of inhibition can be calculated by comparing the MFI of inhibitor-treated cells to control cells.

Visualizing the Core Mechanisms

Signaling Pathway of Macropinocytosis

The induction of macropinocytosis is a complex process orchestrated by a network of signaling proteins. While the specific upstream triggers for this compound-induced macropinocytosis are not fully elucidated, the core machinery is known to involve the activation of small GTPases like Ras and Rac1, and the subsequent activation of PI3-kinase.

Macropinocytosis_Signaling This compound This compound PlasmaMembrane Plasma Membrane Interaction This compound->PlasmaMembrane Ras Ras Activation PlasmaMembrane->Ras PI3K PI3K Activation Ras->PI3K Rac1 Rac1 Activation Ras->Rac1 PI3K->Rac1 Actin Actin Cytoskeleton Rearrangement Rac1->Actin Ruffling Membrane Ruffling Actin->Ruffling Macropinosome Macropinosome Formation Ruffling->Macropinosome

Caption: this compound-induced macropinocytosis signaling cascade.

Experimental Workflow for Quantifying this compound Internalization

The following diagram illustrates the general workflow for a typical experiment designed to quantify the macropinocytic uptake of this compound.

DfTat_Uptake_Workflow Start Start: Seed Cells Inhibitor Pre-incubation with Inhibitor (e.g., EIPA) Start->Inhibitor Control Control (No Inhibitor) Start->Control Incubation Incubate with Fluorescent this compound Inhibitor->Incubation Control->Incubation Wash Wash to Remove External this compound Incubation->Wash FixStain Fix and Stain (Microscopy) Wash->FixStain DetachQuench Detach and Quench (Flow Cytometry) Wash->DetachQuench Microscopy Confocal Microscopy and Image Analysis FixStain->Microscopy End End: Quantified Data Microscopy->End FlowCytometry Flow Cytometry Analysis DetachQuench->FlowCytometry FlowCytometry->End

Caption: Experimental workflow for this compound internalization assay.

Conclusion

The internalization of this compound is a complex biological process in which macropinocytosis plays a dominant role. For researchers and drug development professionals, a thorough understanding of this pathway is paramount for the rational design of this compound-based delivery systems. By employing the quantitative methods and experimental protocols outlined in this guide, it is possible to rigorously assess and modulate the cellular uptake of this compound, thereby unlocking its full potential as a versatile and efficient delivery vector. The provided visualizations of the signaling cascade and experimental workflow offer a clear framework for conceptualizing and executing research in this area.

Methodological & Application

Application Notes and Protocols for DfTat-Mediated Small Molecule Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DfTat, a d-form Tat peptide derivative, for the efficient intracellular delivery of small molecules. The protocols outlined below cover the synthesis of this compound, co-incubation procedures for delivery, and methods for validating cytosolic uptake and assessing cell viability.

Introduction

This compound is a cell-penetrating peptide (CPP) composed of a disulfide-bonded dimer of the Tat peptide, labeled with the fluorophore tetramethylrhodamine (TMR).[1] It facilitates the intracellular delivery of various cargo molecules, including small molecules, that are otherwise cell-impermeable.[1][2] The mechanism of this compound-mediated delivery involves initial cellular uptake via macropinocytosis, followed by efficient escape from late endosomes, releasing the cargo into the cytosol where it can reach its intracellular target.[3] A key advantage of this system is that it does not necessitate a covalent linkage between this compound and the small molecule cargo; a simple co-incubation is sufficient for effective delivery.[1] This technology has been shown to be effective in multiple cell lines, including primary cells, with minimal impact on cell viability, proliferation, or gene expression.

Mechanism of Action

The delivery of small molecules using this compound is a multi-step process that leverages the peptide's unique properties to overcome the cellular membrane barrier.

Mechanism of this compound-Mediated Small Molecule Delivery cluster_cell Cell cluster_endocytosis Macropinocytosis cluster_trafficking Endosomal Trafficking This compound This compound Macropinosome Macropinosome This compound->Macropinosome Co-incubation SmallMolecule Small Molecule SmallMolecule->Macropinosome EarlyEndosome Early Endosome Macropinosome->EarlyEndosome Maturation LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Cytosol Cytosol LateEndosome->Cytosol Endosomal Escape

Caption: this compound and small molecules are co-incubated with cells and taken up via macropinocytosis. Following endosomal maturation, this compound facilitates the escape of the cargo from late endosomes into the cytosol.

Quantitative Data Summary

The efficiency of this compound-mediated delivery can vary depending on the cell type, the small molecule cargo, and the experimental conditions. The following table summarizes typical experimental parameters and expected outcomes based on available literature.

Cell LineSmall Molecule Cargo (Example)This compound ConcentrationCargo ConcentrationIncubation TimeTypical Delivery EfficiencyReference
HeLaSNAP-Surface 4885 µM5 µM1 hourHigh cytosolic delivery observed
NIH 3T3DEAC-K93-5 µM5 µM1-1.5 hoursEfficient cytosolic and nuclear delivery
Human Dermal Fibroblasts (HDF)Fluorescently labeled peptides5 µM5-10 µM1 hourHigh cytosolic delivery
Neuro-2aGeneral cell-impermeable molecules5 µMVaries1 hourEffective cytosolic delivery

Note: These are representative conditions. Optimal concentrations and incubation times should be determined empirically for each specific small molecule and cell line.

Experimental Protocols

Protocol 1: this compound Synthesis and Preparation (High-Level Overview)

This compound is synthesized through a two-step process. For researchers without access to peptide synthesis facilities, commercially available this compound is recommended.

  • Solid-Phase Peptide Synthesis (SPPS): The monomeric fluorescently labeled Tat peptide (fTAT) is synthesized using standard Fmoc-based solid-phase peptide synthesis.

  • Dimerization: The purified fTAT monomers are then dimerized through the formation of a disulfide bond.

  • Purification and Storage: The resulting this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized. For long-term storage, this compound should be stored at -20°C or -80°C. A stock solution can be prepared in sterile, nuclease-free water and stored at -20°C.

Protocol 2: this compound-Mediated Small Molecule Delivery via Co-incubation

This protocol describes the general procedure for delivering a small molecule of interest into mammalian cells using this compound.

Experimental Workflow for this compound Delivery Start Start CellSeeding Seed cells in appropriate culture vessel Start->CellSeeding CellGrowth Grow cells to 80-90% confluency CellSeeding->CellGrowth Washing1 Wash cells with PBS CellGrowth->Washing1 PrepareSolution Prepare this compound and small molecule solution in serum-free medium Washing1->PrepareSolution CoIncubation Co-incubate cells with this compound/cargo solution (e.g., 1 hour at 37°C) PrepareSolution->CoIncubation Washing2 Wash cells with PBS CoIncubation->Washing2 Analysis Proceed with downstream analysis (e.g., imaging, functional assays) Washing2->Analysis End End Analysis->End

Caption: Workflow for the co-incubation protocol for this compound-mediated small molecule delivery.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • This compound stock solution

  • Small molecule of interest stock solution

  • Appropriate cell culture plates or dishes

Procedure:

  • Cell Seeding: Seed the cells in an appropriate culture vessel (e.g., 96-well plate, 8-well chamber slide) at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation for Delivery:

    • On the day of the experiment, aspirate the culture medium.

    • Gently wash the cells once with pre-warmed PBS.

  • Preparation of Delivery Solution:

    • Prepare a working solution of your small molecule in serum-free medium at the desired final concentration.

    • Add this compound to the small molecule solution to achieve the desired final concentration (typically 3-5 µM). Gently mix.

    • Note: It is crucial to prepare the delivery solution in serum-free medium as serum proteins can interfere with the delivery process.

  • Co-incubation:

    • Add the this compound/small molecule solution to the cells.

    • Incubate the cells for the desired period (typically 1 to 1.5 hours) at 37°C. The optimal incubation time may need to be determined empirically but generally requires 30 to 45 minutes for this compound to induce endosomal leakage.

  • Post-incubation Wash:

    • Aspirate the delivery solution.

    • Wash the cells three times with pre-warmed PBS to remove any extracellular this compound and small molecule.

  • Downstream Analysis: The cells are now ready for downstream applications, such as fluorescence microscopy, functional assays, or cell viability assessment.

Protocol 3: Validation of Cytosolic Delivery by Fluorescence Microscopy

This protocol is for visually confirming the successful cytosolic delivery of a fluorescently labeled small molecule.

Materials:

  • Cells treated with fluorescently labeled small molecule and this compound (from Protocol 2)

  • Fluorescence microscope with appropriate filter sets

  • (Optional) Nuclear stain (e.g., DAPI or Hoechst)

  • (Optional) Endosomal/lysosomal marker (e.g., LysoTracker)

Procedure:

  • Cell Preparation: After the post-incubation wash (Protocol 2, step 6), add fresh culture medium or imaging buffer to the cells.

  • (Optional) Staining: If desired, incubate the cells with a nuclear stain and/or an endosomal marker according to the manufacturer's instructions to visualize cellular compartments.

  • Imaging:

    • Acquire images using a fluorescence microscope.

    • Use the appropriate filter sets for the fluorophore on the small molecule, this compound (TMR), and any optional cellular markers.

  • Analysis of Localization:

    • Successful Cytosolic Delivery: A diffuse, widespread fluorescence signal of the small molecule throughout the cytoplasm (and potentially the nucleus, depending on the molecule) indicates successful delivery.

    • Endosomal Entrapment: A punctate (dot-like) fluorescence pattern suggests that the small molecule is trapped in endosomes and has not been efficiently released into the cytosol.

    • Co-localization Analysis: If using an endosomal marker, assess the co-localization of the small molecule's signal with the endosomal marker. A high degree of co-localization indicates endosomal entrapment.

Protocol 4: Assessment of Cell Viability using MTT Assay

It is important to assess the potential cytotoxicity of the this compound-mediated delivery process on the target cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells treated with this compound and/or small molecule (from Protocol 2)

  • Untreated control cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat them with this compound and the small molecule as described in Protocol 2. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Addition of MTT: After the desired incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

Troubleshooting

IssuePossible CauseSuggestion
Low delivery efficiency (punctate fluorescence) Suboptimal this compound or cargo concentration.Perform a dose-response experiment to determine the optimal concentrations.
Incubation time is too short.Increase the incubation time (up to 1.5 hours).
Presence of serum in the delivery medium.Ensure that the co-incubation is performed in serum-free medium.
High cell toxicity This compound concentration is too high.Reduce the concentration of this compound.
The small molecule itself is cytotoxic.Test the toxicity of the small molecule alone.
Prolonged incubation.Reduce the incubation time.
High background fluorescence Incomplete washing.Ensure thorough washing (at least 3 times) after co-incubation.

Conclusion

This compound provides a robust and versatile platform for the intracellular delivery of small molecules. By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can effectively utilize this technology to introduce a wide range of small molecules into living cells for various research and therapeutic applications.

References

DfTat Co-incubation Method for Intracellular Cargo Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DfTat co-incubation method is a highly efficient technique for delivering a wide range of biologically active macromolecules and nanoparticles into living cells. This method utilizes a novel cell-penetrating peptide, this compound, which is a disulfide-linked dimer of the TAT peptide from HIV-1, labeled with the fluorophore tetramethylrhodamine.[1][2] Unlike many other delivery methods, the this compound co-incubation protocol does not require covalent conjugation of the cargo to the delivery vehicle. Instead, it relies on the co-internalization of this compound and the cargo molecule, followed by efficient endosomal escape, leading to the release of the cargo into the cytoplasm.[3][4] This simple and robust protocol has been successfully used to deliver proteins, peptides, antibodies, and nanoparticles into a variety of cell lines with high efficiency and low cytotoxicity.[3]

Mechanism of Action

The this compound peptide facilitates cargo delivery through a multi-step process involving endocytosis and subsequent endosomal escape.

  • Cellular Uptake: this compound and the cargo molecule are taken up by the cell primarily through macropinocytosis, a form of fluid-phase endocytosis.

  • Endosomal Trafficking: The co-internalized this compound and cargo are trafficked along the endocytic pathway to late endosomes.

  • Endosomal Escape: Within the late endosomes, this compound interacts specifically with the anionic lipid bis(monoacylglycero)phosphate (BMP). This interaction leads to the permeabilization of the late endosomal membrane, allowing the co-entrapped cargo to be released into the cytosol.

This targeted release from late endosomes is a key feature of the this compound method, minimizing the exposure of the cargo to the degradative environment of lysosomes.

Signaling Pathway and Experimental Workflow

G This compound + Cargo (Extracellular) This compound + Cargo (Extracellular) Co-internalization (Macropinocytosis) Co-internalization (Macropinocytosis) This compound + Cargo (Extracellular)->Co-internalization (Macropinocytosis) Early Endosome Early Endosome Co-internalization (Macropinocytosis)->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Cytosolic Release of Cargo Cytosolic Release of Cargo Late Endosome->Cytosolic Release of Cargo This compound-BMP Interaction Membrane Permeabilization Biological Effect Biological Effect Cytosolic Release of Cargo->Biological Effect

Caption: this compound-mediated cargo delivery workflow.

G cluster_membrane Late Endosome Membrane cluster_lumen Late Endosome Lumen cluster_cytosol Cytosol BMP BMP Released_Cargo Released Cargo BMP->Released_Cargo Membrane Permeabilization This compound This compound This compound->BMP Interaction Cargo Cargo

Caption: this compound interaction with BMP in the late endosome.

Quantitative Data Summary

The efficiency of this compound-mediated cargo delivery can be influenced by several factors including the cell type, the nature and concentration of the cargo, and the concentration of this compound. While specific efficiencies should be determined empirically for each new application, the following tables provide a summary of reported observations.

Table 1: this compound Co-incubation Parameters for Different Cell Lines

Cell LineThis compound ConcentrationIncubation TimeNotes
HeLa5 µM1 hourHigh efficiency of delivery for various cargos.
Human Dermal Fibroblasts (HDF)5 µM1 hourEffective for delivering proteins into primary cells.
Neuro-2a5 µM1 hourSuccessful delivery into a neuronal cell line.

Table 2: Cargo Delivery Efficiency with this compound Co-incubation

Cargo TypeCargo Size/ConcentrationCell LineReported Efficiency
Proteins (e.g., EGFP, Cre recombinase)25-150 kDaHeLa, HDF, Neuro-2a>90% of cells show cytosolic delivery.
PeptidesVariousHeLaHigh efficiency of cytosolic delivery.
Antibodies~150 kDaVariousSuccessful intracellular delivery has been reported.
Nanoparticles (e.g., MOFs)50-100 nm diameterHeLaEfficient delivery indicating large membrane disruptions.
Small MoleculesVariousHeLaEffective delivery into the cytosol.

Experimental Protocols

Protocol 1: this compound Co-incubation for Protein Delivery into Adherent Cells

Materials:

  • Adherent cells (e.g., HeLa, HDF, Neuro-2a)

  • Complete cell culture medium

  • This compound peptide solution (1 mM stock in sterile water)

  • Cargo protein of interest (at a known concentration)

  • Phosphate-buffered saline (PBS)

  • 96-well imaging plates or other suitable culture vessels

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Co-incubation Mix:

    • On the day of the experiment, prepare the co-incubation mix in serum-free medium.

    • For a final volume of 100 µL per well, dilute the this compound stock solution to a final concentration of 5 µM.

    • Add the cargo protein to the this compound solution at the desired final concentration (e.g., 1-10 µM).

    • Mix gently by pipetting.

  • Co-incubation:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add 100 µL of the this compound-cargo co-incubation mix to each well.

    • Incubate the plate for 1 hour at 37°C.

  • Washing:

    • Aspirate the co-incubation mix.

    • Wash the cells three times with 200 µL of pre-warmed PBS to remove extracellular this compound and cargo.

  • Analysis:

    • Add fresh complete culture medium to the cells.

    • The cells are now ready for analysis by fluorescence microscopy, flow cytometry, or other downstream assays to assess cargo delivery and its biological effect.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells treated with the this compound co-incubation method (from Protocol 1)

  • Untreated control cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate reader

Procedure:

  • Cell Treatment: Following the this compound co-incubation and washing steps (Protocol 1), add 100 µL of fresh complete culture medium to each well.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

    Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Troubleshooting

IssuePossible CauseSolution
Low delivery efficiency Suboptimal this compound or cargo concentrationTitrate the concentrations of this compound (e.g., 2.5-10 µM) and cargo to find the optimal ratio.
Cell confluency too high or too lowEnsure cells are in a logarithmic growth phase and at 70-80% confluency.
Inefficient endocytosisConfirm that the cell line is capable of efficient macropinocytosis.
High cytotoxicity High concentration of this compoundReduce the concentration of this compound and/or the incubation time.
Contamination of reagentsUse sterile, high-quality reagents.
Inconsistent results Variation in cell seeding densityEnsure uniform cell seeding across wells.
Incomplete washingPerform thorough washing steps to remove extracellular components.

Conclusion

The this compound co-incubation method offers a straightforward and effective approach for intracellular cargo delivery. Its key advantages include high efficiency, broad cargo compatibility, and low toxicity. By following the detailed protocols and considering the factors that can influence delivery efficiency, researchers can successfully utilize this powerful tool for a wide range of applications in cell biology and drug development.

References

Application Notes and Protocols for DfTat-Mediated Intracellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DfTat is a dimeric cell-penetrating peptide (CPP) composed of two TAT peptides linked by a disulfide bond. This unique structure confers high efficiency in delivering a wide range of macromolecules into living cells. The mechanism of this compound-mediated delivery involves a multi-step process that begins with cellular uptake and culminates in the release of cargo into the cytoplasm. Understanding this pathway and having robust protocols to quantify its efficiency and effects on cell viability are crucial for its application in research and drug development.

The primary route of cellular entry for this compound and its cargo is macropinocytosis.[1] Following internalization, the this compound/cargo complex is trafficked through the endocytic pathway to late endosomes. A key interaction occurs within the late endosomes, where this compound engages with the anionic lipid bis(monoacylglycero)phosphate (BMP), leading to the permeabilization of the endosomal membrane and subsequent release of the cargo into the cytosol.[1] For efficient cytosolic distribution, this compound is typically used at concentrations of 5 µM or higher, with an incubation period of approximately 60 minutes.[1]

These application notes provide a comprehensive guide to conducting experiments with this compound, including detailed protocols for assessing delivery efficiency and cell viability, as well as a summary of its mechanism of action.

This compound Signaling and Delivery Pathway

The delivery of macromolecules by this compound is a sequential process involving cellular uptake, endosomal trafficking, and cytosolic release. The following diagram illustrates the key steps in this pathway.

DfTat_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytic_pathway Endocytic Pathway DfTat_Cargo This compound + Cargo Macropinosome Macropinosome DfTat_Cargo->Macropinosome Macropinocytosis Cytosol Cytosolic Cargo Release Late_Endosome Late Endosome (BMP-rich) Macropinosome->Late_Endosome Endosomal Trafficking Late_Endosome->Cytosol Endosomal Escape (BMP-mediated)

Caption: this compound-mediated cargo delivery pathway.

Experimental Protocols

Assessment of Cell Viability using MTT Assay

This protocol describes a method to determine the cytotoxicity of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound peptide

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol or acidic SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include wells with medium only as a negative control.

  • Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Quantification of Cargo Delivery Efficiency by Flow Cytometry

This protocol allows for the quantitative analysis of fluorescently labeled cargo delivery into cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound peptide

  • Fluorescently labeled cargo (e.g., a protein conjugated to a fluorophore like FITC or Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer tubes

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate and culture overnight.

  • Prepare a solution containing this compound and the fluorescently labeled cargo in serum-free medium at the desired concentrations.

  • Remove the culture medium and add the this compound/cargo solution to the cells. Include a control with cargo only (no this compound).

  • Incubate for 1-4 hours at 37°C.

  • Wash the cells twice with PBS to remove extracellular this compound and cargo.

  • For adherent cells, detach them using Trypsin-EDTA. For suspension cells, gently scrape them.

  • Transfer the cells to flow cytometer tubes.

  • Centrifuge the cells at 300 x g for 5 minutes and resuspend in 500 µL of PBS.

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Visualization of Intracellular Cargo Delivery by Fluorescence Microscopy

This protocol enables the visualization of the subcellular localization of the delivered cargo.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound peptide

  • Fluorescently labeled cargo

  • Glass-bottom dishes or chamber slides

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS) for fixing

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Treat the cells with this compound and fluorescently labeled cargo as described in the flow cytometry protocol.

  • After incubation, wash the cells three times with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular antibody staining is required.

  • Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

  • Wash the cells twice with PBS.

  • Add a drop of mounting medium and cover with a coverslip.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the cargo's fluorophore and the nuclear stain.

Experimental Workflow for this compound Experiments

A typical experimental workflow for evaluating this compound-mediated cargo delivery involves assessing both the efficiency of delivery and the impact on cell health.

DfTat_Workflow cluster_analysis Analysis Start Start: Prepare Cells and Reagents Treatment Incubate Cells with This compound + Cargo Start->Treatment Wash Wash Cells to Remove Extracellular Components Treatment->Wash Viability Cell Viability Assay (e.g., MTT) Wash->Viability Flow Flow Cytometry Analysis (Delivery Efficiency) Wash->Flow Microscopy Fluorescence Microscopy (Subcellular Localization) Wash->Microscopy Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Flow->Data_Analysis Microscopy->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound studies.

References

Using Fluorescently Labeled DfTat as a Tracer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled DfTat is a powerful tool for tracing and facilitating the intracellular delivery of a wide range of molecules. This compound is a disulfide-linked dimer of the cell-penetrating peptide (CPP) TAT, derived from the HIV-1 transactivator of transcription protein.[1][2] Each monomer is labeled with a fluorophore, typically tetramethylrhodamine (TMR), allowing for direct visualization and quantification of its cellular uptake.[1][3] This dimer configuration significantly enhances its ability to penetrate the cytosol compared to its monomeric counterpart, fTAT, which often remains trapped in endosomes.[4] this compound serves as an efficient vehicle for delivering various cargos, including small molecules, peptides, proteins like antibodies and enzymes, and even nanoparticles, into living cells. This document provides detailed protocols for using fluorescently labeled this compound as a tracer for intracellular delivery studies.

Product Information

PropertyDescription
Name This compound, Fluorescently Labeled Dimer
Composition A homodimer of the TAT peptide linked by a disulfide bond. Each monomer is conjugated to a fluorescent dye (e.g., 5-TAMRA).
Sequence (Chain 1 & 2) Cys-{Lys(5-TAMRA)}-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-NH2 (disulfide bridge: Cys-1 to Cys-1)
Molecular Weight Approximately 4076.83 g/mol
Purity >95%
Appearance Solid
Storage Store at -20°C or -80°C, protected from light and moisture. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.

Principle of Action

The cellular uptake of this compound is a multi-step process. Initially, the cationic peptide interacts with the negatively charged cell surface. The primary route of internalization is through macropinocytosis. Following uptake, this compound is trafficked through the endocytic pathway. A critical step for its function as a delivery vehicle is its efficient escape from late endosomes to release its cargo into the cytosol. This endosomal escape is a key feature that distinguishes it from many other cell-penetrating peptides. Once in the reducing environment of the cytosol, the disulfide bond linking the two monomers is cleaved.

DfTat_Uptake_Pathway Cellular Uptake and Endosomal Escape of this compound extracellular Fluorescent this compound (Extracellular) macropinocytosis Macropinocytosis extracellular->macropinocytosis 1. Internalization membrane Plasma Membrane early_endosome Early Endosome macropinocytosis->early_endosome 2. Endocytic Trafficking late_endosome Late Endosome early_endosome->late_endosome 3. Maturation cytosol Cytosol (Reduced Monomers) late_endosome->cytosol 4. Endosomal Escape nucleolus Nucleolus cytosol->nucleolus 5. Nuclear Localization

This compound Cellular Uptake Pathway.

Applications

Fluorescently labeled this compound is a versatile tool for a variety of research applications:

  • Tracer for Cellular Uptake Studies: The intrinsic fluorescence of this compound allows for easy visualization and quantification of its internalization and subcellular localization.

  • Vehicle for Intracellular Drug Delivery: this compound can efficiently deliver a wide range of biologically active molecules into the cytosol of living cells.

  • Protein and Antibody Delivery: It has been successfully used to deliver functional proteins, including transcription factors and antibodies, into cells.

  • Nanoparticle Delivery: this compound can facilitate the cellular uptake of nanoparticles.

  • Live-Cell Imaging: The ability to track this compound in real-time enables dynamic studies of cellular transport processes.

Quantitative Data Summary

The cellular uptake of this compound is dependent on both concentration and incubation time.

Table 1: Concentration-Dependent Cytosolic Penetration of this compound

This compound ConcentrationCellular DistributionCytosolic Penetration
1 µMPunctate (Endosomal)Negative
5 µMDiffuse (Cytosolic and Nucleolar)Positive
10 µMDiffuse (Cytosolic and Nucleolar)Positive
20 µMDiffuse (Cytosolic and Nucleolar)Positive

Table 2: Time-Dependent Cytosolic Penetration of this compound

Incubation TimeStage of Uptake
5 minInitial endocytic uptake
10 - 45 minTrafficking to late endosomes and initiation of endosomal escape
60 minSignificant cytosolic and nucleolar accumulation

Experimental Protocols

General Handling and Storage
  • Upon receipt, store lyophilized this compound at -20°C or -80°C, protected from light.

  • To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a concentration of 1-10 mM.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • When preparing working solutions, dilute the stock solution in serum-free cell culture medium. Note that the presence of fetal bovine serum (FBS) can inhibit the function of this compound due to electrostatic interactions.

Protocol 1: Visualization of this compound Uptake by Fluorescence Microscopy

This protocol describes how to visualize the cellular uptake and distribution of fluorescently labeled this compound using fluorescence microscopy.

Microscopy_Workflow Fluorescence Microscopy Workflow for this compound Uptake start Start seed_cells 1. Seed Cells on Glass-Bottom Dish start->seed_cells prepare_this compound 2. Prepare this compound Working Solution seed_cells->prepare_this compound incubate 3. Incubate Cells with this compound (5-20 µM, 1 hr) prepare_this compound->incubate wash 4. Wash Cells with PBS incubate->wash image 5. Image with Fluorescence Microscope wash->image analyze 6. Analyze Images (Punctate vs. Diffuse) image->analyze end End analyze->end

Workflow for this compound uptake visualization.

Materials:

  • Fluorescently labeled this compound

  • Cell line of interest (e.g., HeLa, Jurkat, MCF7)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom microscopy dishes or coverslips

  • Fluorescence microscope with appropriate filters for the fluorophore (e.g., for TMR/Rhodamine: Ex = ~560 nm, Em = ~630 nm)

Procedure:

  • Cell Seeding: The day before the experiment, seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of this compound Solution: On the day of the experiment, prepare a working solution of this compound in serum-free medium at the desired final concentration (typically 5-20 µM).

  • Cell Treatment: a. Aspirate the complete medium from the cells and wash once with PBS. b. Add the this compound working solution to the cells. c. Incubate the cells for 1 hour at 37°C in a CO2 incubator.

  • Washing: a. Aspirate the this compound solution. b. Wash the cells three times with PBS to remove extracellular this compound. To remove non-internalized, surface-bound peptide, a wash with a heparin solution (100 µg/mL in PBS) can be performed.

  • Imaging: a. Add fresh serum-free medium or PBS to the cells. b. Image the cells using a fluorescence microscope. Successful cytosolic delivery is indicated by a diffuse fluorescence signal throughout the cytoplasm and nucleoli. Endosomal entrapment will appear as distinct fluorescent puncta. c. Caution: Minimize exposure to high-intensity light to avoid phototoxicity, which can cause membrane disruption and cell death.

Protocol 2: Quantification of this compound Uptake by Flow Cytometry

This protocol provides a method to quantify the cellular uptake of fluorescently labeled this compound using flow cytometry.

Materials:

  • Fluorescently labeled this compound

  • Cell line of interest grown in suspension or adherent cells that can be detached

  • Complete cell culture medium

  • Serum-free cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer with appropriate lasers and filters for the fluorophore

Procedure:

  • Cell Seeding: Seed cells in a 24-well or 6-well plate at a density that allows for sufficient cell numbers for flow cytometry analysis (e.g., 1 x 10^5 cells/well for a 24-well plate).

  • Preparation of this compound Solution: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1, 5, 10, 20 µM).

  • Cell Treatment: a. Aspirate the complete medium and wash the cells once with PBS. b. Add the this compound working solutions to the respective wells. Include an untreated control group. c. Incubate for 1 hour at 37°C.

  • Cell Harvesting: a. Aspirate the this compound solution and wash the cells twice with PBS. b. For adherent cells, add trypsin-EDTA and incubate until the cells detach. c. Resuspend the cells in complete medium to inactivate the trypsin and transfer to flow cytometry tubes. For suspension cells, directly transfer to tubes. d. Centrifuge the cells (e.g., 250 x g for 5 minutes), discard the supernatant, and resuspend in cold PBS containing 1% bovine serum albumin (BSA).

  • Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer. b. Use the untreated cells to set the background fluorescence gate. c. Record the fluorescence intensity for each sample. The mean fluorescence intensity (MFI) will be proportional to the amount of internalized this compound.

Protocol 3: Co-delivery of a Cargo Molecule with this compound

This protocol outlines the general procedure for delivering a cargo molecule (e.g., a protein or small molecule) into cells using this compound.

Codelivery_Workflow Co-delivery Workflow with this compound start Start seed_cells 1. Seed Cells start->seed_cells prepare_solutions 2. Prepare Cargo and this compound Working Solutions seed_cells->prepare_solutions co_incubation 3a. Co-incubation: Add Cargo and this compound Together prepare_solutions->co_incubation sequential_incubation 3b. Sequential Incubation: Add Cargo, then this compound prepare_solutions->sequential_incubation wash 4. Wash Cells co_incubation->wash sequential_incubation->wash assay 5. Assay for Cargo Activity or Localization wash->assay end End assay->end

Workflow for cargo co-delivery.

Procedure:

  • Cell Preparation: Prepare cells as described in Protocol 1 or 2.

  • Incubation Strategy: There are two common strategies for co-delivery:

    • Co-incubation: Prepare a solution containing both the cargo molecule and this compound in serum-free medium. Add this mixture to the cells and incubate for 1 hour. This method is straightforward, but potential interactions between the cargo and this compound in solution should be considered.

    • Sequential Incubation: First, incubate the cells with the cargo molecule in serum-free medium for a desired period (e.g., 30 minutes). Then, without washing, add this compound to the medium and incubate for an additional hour. This method can be beneficial for cargos that might aggregate with this compound in solution.

  • Washing: After incubation, wash the cells thoroughly with PBS as described previously.

  • Analysis: Analyze the cells to confirm the delivery and activity of the cargo. This will depend on the nature of the cargo:

    • Fluorescent Cargo: Visualize its localization by fluorescence microscopy.

    • Enzyme: Perform an activity assay on cell lysates.

    • Transcription Factor: Analyze the expression of target genes.

Troubleshooting

IssuePossible CauseSolution
Low or no cellular uptake This compound concentration is too low.Increase the this compound concentration (optimal range is 5-20 µM).
Presence of serum in the medium.Use serum-free medium for the incubation step.
Incorrect storage or handling of this compound.Ensure proper storage and avoid multiple freeze-thaw cycles.
High background fluorescence Incomplete washing.Increase the number and volume of PBS washes. Consider a heparin wash.
Punctate fluorescence only This compound is trapped in endosomes.Ensure the this compound is the dimeric form. Increase incubation time up to 1-2 hours.
High cell toxicity This compound concentration is too high.Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.
Phototoxicity from microscopy.Reduce the intensity and duration of light exposure during imaging.

References

Application Notes and Protocols for DfTat-Mediated Intracellular Antibody Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of functional antibodies into the cytosol of living cells presents a significant challenge in biomedical research and therapeutic development. Many potential intracellular targets remain "undruggable" due to the impermeability of the cell membrane to large molecules like antibodies. DfTat, a dimeric fluorescently-labeled cell-penetrating peptide (CPP), offers a robust solution for overcoming this barrier.[1][2][3] this compound is a disulfide-linked dimer of the HIV-1 transactivator of transcription (TAT) peptide, conjugated to the fluorophore tetramethylrhodamine.[1][4] This engineered peptide facilitates the efficient delivery of various macromolecular cargos, including antibodies, into the cytoplasm by promoting their escape from endosomes.

The mechanism of this compound-mediated delivery involves a two-step process: cellular uptake via macropinocytosis followed by the crucial step of endosomal escape, primarily from late endosomes. This process is notably efficient and does not significantly impact cell viability, proliferation, or gene expression, making it a valuable tool for a wide range of cell-based assays and therapeutic applications. This compound-mediated delivery is versatile, allowing for the introduction of antibodies and other macromolecules into various cell lines, including primary cells.

These application notes provide detailed protocols for utilizing this compound to deliver antibodies into cells, summarize key quantitative data, and illustrate the underlying mechanisms and experimental workflows.

Data Presentation

The efficiency of this compound-mediated delivery can be influenced by several factors, including cell type, the nature of the antibody cargo, and the concentrations of both this compound and the antibody. The following tables summarize available quantitative data to guide experimental design.

Table 1: this compound-Mediated Delivery Efficiency

CargoCell LineThis compound Concentration (µM)Cargo ConcentrationIncubation Time (hours)Delivery EfficiencyReference
EGFPHeLa, Neuro-2a, HDF510 µM1>90% of cells show cytosolic and nuclear distribution
AF488-H1HeLa1Not specifiedNot specified~20% of cells with nuclear signal
AF488-H1HeLa2Not specifiedNot specified~60% of cells with nuclear signal
FITC-anti-ATP5AHeLa520 µg/mL1Successful cytosolic delivery and mitochondrial staining observed

Table 2: Cell Viability and Proliferation with this compound

Cell LineThis compound Concentration (µM)Treatment Duration (hours)AssayResultReference
Various51MTT AssayNo noticeable impact on cell proliferation
VariousNot specifiedNot specifiedNot specifiedDoes not induce observed toxicity or alterations in cell proliferation rate

Signaling Pathway and Experimental Workflows

To aid in the conceptual understanding and practical application of this compound-mediated antibody delivery, the following diagrams illustrate the key cellular pathway and experimental procedures.

DfTat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_endocytic_pathway Endocytic Pathway This compound This compound Macropinosome Macropinosome This compound->Macropinosome Macropinocytosis Antibody Antibody Antibody->Macropinosome Delivered_Antibody Functional Antibody Late_Endosome Late Endosome Macropinosome->Late_Endosome Maturation Late_Endosome->Delivered_Antibody Endosomal Escape (mediated by this compound)

Caption: Cellular uptake and endosomal escape of antibodies mediated by this compound.

Experimental_Workflows cluster_coincubation Co-incubation Protocol cluster_twostep Two-step Incubation Protocol A1 Seed cells in appropriate culture vessel A2 Prepare this compound and antibody solution in serum-free media A1->A2 A3 Add this compound-antibody mixture to cells A2->A3 A4 Incubate for 1 hour at 37°C A3->A4 A5 Wash cells with PBS A4->A5 A6 Analyze for intracellular delivery A5->A6 B1 Seed cells in appropriate culture vessel B2 Incubate cells with antibody alone B1->B2 B3 Wash cells to remove extracellular antibody B2->B3 B4 Incubate cells with this compound solution B3->B4 B5 Incubate for 1 hour at 37°C B4->B5 B6 Wash cells with PBS B5->B6 B7 Analyze for intracellular delivery B6->B7

Caption: Experimental workflows for this compound-mediated antibody delivery.

Experimental Protocols

The following are detailed protocols for the delivery of antibodies into mammalian cells using this compound. It is recommended to optimize concentrations and incubation times for specific cell lines and antibody constructs.

Protocol 1: Co-incubation Method for Antibody Delivery

This is the most straightforward method for delivering antibodies with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • This compound peptide

  • Antibody of interest (preferably fluorescently labeled for easy detection)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well plates or culture dishes suitable for microscopy or flow cytometry

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed cells in the appropriate culture vessel (e.g., 8-well chamber slide for microscopy or a 24-well plate for flow cytometry) to ensure they reach 70-80% confluency on the day of the experiment.

  • Preparation of this compound-Antibody Complex:

    • On the day of the experiment, prepare a working solution of this compound and the antibody in serum-free medium.

    • A typical starting concentration for this compound is 5 µM.

    • The antibody concentration should be optimized, but a starting point of 10-20 µg/mL can be used.

    • For a single well of a 24-well plate (500 µL final volume), mix the required amounts of this compound and antibody in serum-free medium. Gently pipette to mix.

  • Incubation:

    • Aspirate the complete medium from the cells and wash once with PBS.

    • Add the this compound-antibody mixture to the cells.

    • Incubate the cells for 1 hour at 37°C in a CO2 incubator.

  • Washing:

    • After incubation, aspirate the this compound-antibody solution.

    • Wash the cells three times with PBS to remove extracellular this compound and antibody.

  • Analysis:

    • The cells are now ready for analysis of intracellular antibody delivery by fluorescence microscopy or flow cytometry.

Protocol 2: Two-Step Incubation Method for Antibody Delivery

This method can be beneficial for antibodies that are prone to aggregation when mixed directly with this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Seeding:

    • Follow step 1 from Protocol 1.

  • Antibody Incubation:

    • Prepare a solution of the antibody in serum-free medium at the desired concentration.

    • Wash the cells once with PBS and add the antibody solution.

    • Incubate for 30-60 minutes at 37°C to allow for endocytic uptake of the antibody.

  • Washing:

    • Aspirate the antibody solution and wash the cells three times with PBS to remove any remaining extracellular antibody.

  • This compound Incubation:

    • Prepare a 5 µM solution of this compound in serum-free medium.

    • Add the this compound solution to the cells.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Aspirate the this compound solution and wash the cells three times with PBS.

  • Analysis:

    • Proceed with analysis by fluorescence microscopy or flow cytometry.

Validation of Intracellular Antibody Delivery

1. Fluorescence Microscopy:

  • Sample Preparation: After the final wash step in the delivery protocol, add fresh culture medium or a suitable imaging buffer to the cells.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore on the antibody and the tetramethylrhodamine on this compound.

  • Expected Results: Successful delivery will be indicated by a diffuse fluorescent signal from the antibody throughout the cytoplasm and potentially the nucleus, rather than a punctate pattern which signifies endosomal entrapment.

2. Flow Cytometry:

  • Sample Preparation: After the final wash step, detach the cells using a gentle cell dissociation reagent (e.g., TrypLE).

  • Staining (Optional): A viability dye can be used to exclude dead cells from the analysis.

  • Analysis: Analyze the cell suspension on a flow cytometer. Gate on the live cell population and measure the fluorescence intensity of the antibody's fluorophore.

  • Expected Results: A significant increase in the mean fluorescence intensity of the cell population treated with both the antibody and this compound, compared to cells treated with the antibody alone, indicates successful intracellular delivery.

Troubleshooting

IssuePossible CauseSuggested Solution
Low delivery efficiency Suboptimal this compound or antibody concentration.Perform a dose-response experiment to determine the optimal concentrations.
Short incubation time.Increase the incubation time up to 2 hours.
Cell type is resistant to macropinocytosis.Test different cell lines if possible.
High cell toxicity This compound concentration is too high.Reduce the this compound concentration. Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic threshold.
Prolonged incubation.Reduce the incubation time.
Punctate fluorescence pattern Inefficient endosomal escape.Ensure this compound concentration is at least 5 µM. Verify the quality and activity of the this compound peptide.
Imaging performed too soon after incubation.Allow for more time after washing for endosomal escape to occur before imaging.

Conclusion

This compound provides a powerful and versatile platform for the intracellular delivery of antibodies. The protocols outlined in these application notes offer a starting point for researchers to explore the function of intracellular targets using antibodies. By carefully optimizing the experimental conditions and validating the delivery, this compound can unlock new avenues for research and therapeutic development.

References

Application Notes and Protocols for DfTat-Mediated Delivery of Transcription Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of biologically active macromolecules, such as transcription factors, into living cells is a cornerstone of modern biological research and a critical challenge in the development of novel therapeutics.[1] Transcription factors, as key regulators of gene expression, hold immense potential for modulating cellular behavior, including differentiation, reprogramming, and therapeutic responses.[1][2] However, their large size and inability to passively diffuse across the cell membrane necessitate effective delivery strategies.[3] Cell-penetrating peptides (CPPs) have emerged as a promising class of vectors for intracellular delivery.[4] Among these, the trans-activator of transcription (Tat) peptide from HIV-1 has been extensively studied. This document provides detailed protocols and application notes for the use of a particularly efficient dimeric version of the Tat peptide, known as dfTat, for the delivery of transcription factors.

What is this compound?

This compound is a dimeric form of the Tat peptide, where two Tat peptides are conjugated to the fluorophore tetramethylrhodamine and linked by a disulfide bond. This modification significantly enhances its ability to escape endosomes, a major limiting step in the intracellular delivery of macromolecules. While monomeric Tat peptides are often trapped in endosomes, this compound's unique structure promotes the permeabilization of endosomal membranes, leading to efficient release of its cargo into the cytoplasm.

Mechanism of this compound-Mediated Delivery

The delivery process using this compound involves a simple co-incubation method. The cargo, such as a transcription factor, is mixed with this compound and added to the cell culture medium. The mechanism can be summarized in the following steps:

  • Cellular Uptake: this compound and its cargo are taken up by cells primarily through macropinocytosis, an endocytic pathway.

  • Endosomal Entrapment: Following uptake, the this compound-cargo complex is enclosed within endosomes.

  • Endosomal Escape: this compound's high endosomolytic activity facilitates the disruption of the late endosomal membrane, releasing the cargo into the cytosol.

  • Nuclear Translocation: Once in the cytoplasm, the transcription factor can translocate to the nucleus to exert its function.

This method is advantageous as it does not require a covalent linkage between this compound and the cargo, simplifying the experimental setup. Furthermore, this compound-mediated delivery has been shown to have minimal cytotoxic effects and does not significantly alter cell proliferation or gene expression profiles.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound-mediated delivery, providing a reference for experimental design.

Table 1: this compound and Cargo Concentrations for Effective Delivery

CargoCell LineThis compound Concentration (µM)Cargo ConcentrationOutcomeReference
EGFPHeLa5Not specified>90% of cells showed cytosolic and nuclear delivery
Cre RecombinaseReporter Cells51 µM47% of cells expressed the reporter gene
HOXB4NIH 3T33200 nMImproved expression of a luciferase reporter
TAT-HOXB4NIH 3T33200 nMImproved expression of a luciferase reporter
AF488-Histone 1MDA-MB-21351.25 µMSuccessful delivery

Table 2: Efficiency of this compound-Mediated Delivery

CargoAssayResultReference
Cre RecombinaseReporter Gene Expression47% EGFP positive cells with this compound vs. <5% with fTAT or TAT-Cre alone
HOXB4Luciferase Reporter AssayTitratable induction of luciferase expression with increasing HOXB4 concentration (25-200 nM) in the presence of 3 µM this compound
Vangl2 (via TAT-Cre)qRT-PCR in PCLS~70% reduction in Vangl2 transcript levels

Experimental Protocols

Protocol 1: General Procedure for this compound-Mediated Delivery of a Transcription Factor

This protocol provides a general framework for the delivery of a purified transcription factor into cultured mammalian cells using this compound.

Materials:

  • Purified transcription factor of interest

  • This compound peptide solution

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader or fluorescence microscope for analysis

Procedure:

  • Cell Seeding: Seed the cells in a suitable culture plate (e.g., 96-well or 24-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of this compound-Cargo Complex:

    • In a sterile microcentrifuge tube, dilute the purified transcription factor to the desired final concentration in serum-free cell culture medium.

    • Add the this compound solution to the diluted transcription factor to achieve the desired final concentration (e.g., 5 µM).

    • Gently mix and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the this compound-transcription factor complex mixture to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 1-4 hours. The optimal incubation time may vary depending on the cell type and transcription factor.

  • Post-Incubation:

    • Aspirate the treatment solution.

    • Wash the cells twice with PBS to remove any remaining extracellular complex.

    • Add fresh complete culture medium to the cells.

  • Analysis:

    • Incubate the cells for a further 24-72 hours to allow for the transcription factor to exert its biological effect.

    • Assess the delivery and activity of the transcription factor using an appropriate method, such as:

      • Immunofluorescence: To visualize the subcellular localization of the delivered transcription factor.

      • Western Blotting: To quantify the amount of delivered protein.

      • Reporter Gene Assay (e.g., Luciferase): If the transcription factor's activity can be linked to the expression of a reporter gene.

      • qRT-PCR: To measure the expression of target genes of the transcription factor.

Protocol 2: this compound-Mediated Delivery of Cre Recombinase for Gene Editing

This protocol describes the use of this compound to deliver Cre recombinase into reporter cells to induce gene recombination.

Materials:

  • Purified TAT-Cre recombinase

  • This compound peptide solution

  • Reporter cell line (e.g., containing a LoxP-STOP-LoxP-EGFP cassette)

  • Complete cell culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the reporter cells in a suitable culture plate.

  • Preparation of this compound-Cre Complex:

    • Prepare a solution containing TAT-Cre recombinase (e.g., 1 µM final concentration) and this compound (e.g., 5 µM final concentration) in serum-free medium as described in Protocol 1.

  • Cell Treatment:

    • Treat the cells with the this compound-Cre complex for 1-4 hours at 37°C.

  • Post-Incubation and Analysis:

    • Wash the cells and add fresh complete medium.

    • Incubate for 24-48 hours to allow for Cre-mediated recombination and expression of the reporter protein (e.g., EGFP).

    • Analyze the percentage of reporter-positive cells using flow cytometry or fluorescence microscopy.

Mandatory Visualizations

DfTat_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Complex This compound-TF Complex TF Transcription Factor Endosome Macropinosome Complex->Endosome Macropinocytosis Membrane LateEndosome Late Endosome Endosome->LateEndosome Maturation ReleasedTF Released Transcription Factor LateEndosome->ReleasedTF Endosomal Escape (this compound-mediated) NuclearTF Active Transcription Factor ReleasedTF->NuclearTF Nuclear Translocation DNA DNA NuclearTF->DNA Binds to Promoter GeneExpression Target Gene Expression DNA->GeneExpression Regulates

Caption: Mechanism of this compound-mediated transcription factor delivery.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells in Culture Plate C Wash Cells with PBS A->C B Prepare this compound-Transcription Factor Complex D Incubate Cells with This compound-TF Complex (1-4h) B->D C->D E Wash Cells to Remove Extracellular Complex D->E F Add Fresh Culture Medium E->F G Incubate Cells (24-72h) F->G H Assess Delivery and Activity G->H I Immunofluorescence H->I Localization J Western Blot H->J Quantification K Reporter Assay H->K Activity L qRT-PCR H->L Gene Expression

References

DfTat for Live-Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a cornerstone of modern biological research and drug development, enabling the visualization of dynamic cellular processes in real-time. A significant challenge in this field is the efficient and non-disruptive delivery of imaging probes and other macromolecules into the cytosol of living cells. DfTat, a fluorescently-labeled dimer of the Tat cell-penetrating peptide, has emerged as a powerful tool to overcome this barrier. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging applications.

This compound is a disulfide-bonded dimer of the HIV-1 trans-activator of transcription (Tat) peptide, typically labeled with a fluorophore such as tetramethylrhodamine (TMR). Its unique dimeric structure confers a remarkable ability to facilitate the endosomal escape of co-administered, cell-impermeable molecules, a significant improvement over its monomeric counterpart which often remains trapped within endosomes. This property makes this compound an invaluable reagent for delivering a wide range of cargo—including antibodies, proteins, and small molecules—into the cytoplasm of living cells for imaging and functional studies.[1][2][3]

Mechanism of Action

The delivery of cargo into the cytoplasm using this compound is a multi-step process that leverages the cell's natural endocytic pathways followed by efficient endosomal escape.

  • Co-incubation and Endocytosis: this compound and the cargo of interest are co-incubated with live cells. The positively charged this compound interacts with the negatively charged cell membrane, inducing endocytosis. Both this compound and the cargo are then internalized into endosomes.[4]

  • Endosomal Maturation and Escape: As the endosome matures, its internal environment becomes more acidic. This acidification is crucial for this compound-mediated endosomal escape. This compound is thought to disrupt the endosomal membrane, allowing both itself and the co-internalized cargo to be released into the cytoplasm.[4]

  • Cytosolic Distribution and Imaging: Once in the reducing environment of the cytosol, the disulfide bond of this compound is cleaved, releasing the monomeric fluorescently-labeled Tat peptides. The cargo is now free to interact with its intracellular targets, and its localization and dynamics can be visualized using fluorescence microscopy.

DfTat_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm (Reducing) cluster_endosome Endosome (Acidic pH) This compound This compound Internalized_this compound This compound This compound->Internalized_this compound Co-incubation & Endocytosis Cargo Cargo (e.g., Antibody) Internalized_Cargo Cargo Released_Cargo Released Cargo Monomer_fTat Internalized_this compound->Released_Cargo Endosomal Escape Internalized_this compound->Monomer_fTat Disulfide Cleavage

This compound Mechanism of Action

Quantitative Data

Cytosolic Delivery Efficiency

This compound demonstrates significantly higher efficiency in delivering molecules to the cytosol compared to its monomeric counterparts. This is attributed to its enhanced ability to escape endosomes.

PeptideConcentration (µM)Cell Line% of Cells with Cytosolic FluorescenceReference
acfTAT (monomer)20HeLa<10%
fTAT (monomer)20HeLa~20%
This compound (dimer) 5HeLa>90%
This compound (dimer) 10HeLa~100%
This compound (dimer) 5HDF>80%
This compound (dimer) 5NIH 3T3High
Cytotoxicity Profile

A key advantage of this compound is its low cytotoxicity at effective concentrations. Studies have shown that this compound does not significantly impact cell viability or proliferation.

Cell LineThis compound Concentration (µM)Incubation Time (h)Cell Viability (% of Control)AssayReference
HeLa51No noticeable impactMTT Assay
Neuro-2a51No noticeable impactMTT Assay
HDF51No noticeable impactMTT Assay
Photostability of Tetramethylrhodamine (TMR)

This compound is commonly labeled with tetramethylrhodamine (TMR), a bright and relatively photostable fluorophore suitable for live-cell imaging.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldKey FeaturesReference
TMR/TRITC~550~575HighBright orange fluorescence, good photostability for time-lapse imaging.

Experimental Protocols

The following protocols provide a general framework for using this compound to deliver proteins and antibodies into live cells for imaging applications. Optimization may be required for specific cell types and cargo molecules.

Experimental_Workflow A 1. Cell Seeding B 2. Prepare this compound/Cargo Solution A->B C 3. Co-incubation B->C D 4. Wash Cells C->D E 5. Live-Cell Imaging D->E

General Experimental Workflow
Protocol 1: Delivery of a Fluorescently Labeled Protein

This protocol describes the co-incubation of this compound with a fluorescently labeled protein (e.g., GFP-fusion protein) for intracellular imaging.

Materials:

  • This compound (labeled with a fluorophore like TMR)

  • Purified fluorescently labeled protein of interest

  • Live cells cultured in appropriate glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Seed cells onto glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.

    • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Preparation of this compound/Protein Solution:

    • On the day of the experiment, prepare a working solution of your fluorescently labeled protein in serum-free culture medium. The optimal concentration will depend on the protein and should be determined empirically (a starting concentration of 10 µM is suggested).

    • Prepare a working solution of this compound in serum-free culture medium. A final concentration of 5 µM is effective for many cell types.

    • Gently mix the this compound and protein solutions.

  • Co-incubation:

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound/protein solution to the cells.

    • Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator. Incubation times can be optimized (15-60 minutes).

  • Washing:

    • Aspirate the this compound/protein solution.

    • Wash the cells three times with pre-warmed complete culture medium to remove extracellular this compound and protein.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed complete culture medium to the cells. For imaging, phenol red-free medium is recommended to reduce background fluorescence.

    • Immediately transfer the cells to a fluorescence microscope equipped with an environmental chamber.

    • Acquire images using the appropriate filter sets for the fluorophores on this compound (e.g., TRITC for TMR) and your protein of interest.

    • For time-lapse imaging, acquire images at desired intervals.

Protocol 2: Delivery of a Primary Antibody for Live-Cell Staining

This protocol outlines the use of this compound to deliver a primary antibody into living cells to label an intracellular target. A fluorescently labeled secondary antibody can be co-delivered or a fluorescently pre-labeled primary antibody can be used.

Materials:

  • This compound (labeled with a fluorophore like TMR)

  • Primary antibody against the intracellular target of interest

  • Fluorescently labeled secondary antibody (if the primary is not labeled)

  • Live cells cultured in appropriate glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Serum-free culture medium

  • PBS

  • Fluorescence microscope with environmental control

Procedure:

  • Cell Preparation:

    • Follow the same cell preparation steps as in Protocol 1.

  • Preparation of this compound/Antibody Solution:

    • Prepare a working solution of the primary antibody (and fluorescent secondary antibody, if applicable) in serum-free culture medium. The optimal antibody concentration should be determined based on the manufacturer's recommendations and empirical testing (a starting concentration of 20 µg/mL for the primary antibody is suggested).

    • Prepare a working solution of this compound to a final concentration of 5 µM in the same medium.

    • Gently mix the this compound and antibody solutions.

  • Co-incubation:

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound/antibody solution to the cells.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Washing:

    • Aspirate the this compound/antibody solution.

    • Wash the cells three times with pre-warmed complete culture medium.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed, phenol red-free culture medium to the cells.

    • Transfer the cells to the fluorescence microscope.

    • Acquire images using the appropriate filter sets for the fluorophores on this compound and the secondary antibody.

Troubleshooting and Considerations

  • Low Delivery Efficiency:

    • Increase the concentration of this compound (up to 10 µM).

    • Increase the incubation time.

    • Ensure the cargo is of high purity.

    • Optimize for your specific cell line, as efficiency can be cell-type dependent.

  • High Background Fluorescence:

    • Ensure thorough washing after co-incubation.

    • Use phenol red-free imaging medium.

    • Optimize imaging settings (e.g., reduce exposure time, lower laser power).

  • Cytotoxicity:

    • Although this compound has low toxicity, if cell death is observed, reduce the concentration of this compound and/or the incubation time.

    • Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal non-toxic concentration for your cell line.

  • Cargo Size: this compound has been shown to deliver a range of cargo sizes, including proteins and antibodies. For very large cargo, delivery efficiency may need to be further optimized.

Conclusion

This compound is a highly effective and versatile tool for the intracellular delivery of a wide range of macromolecules in live-cell imaging applications. Its ability to mediate efficient endosomal escape with minimal cytotoxicity makes it a superior alternative to other delivery methods. By following the protocols and considering the points outlined in these application notes, researchers can successfully employ this compound to gain deeper insights into the dynamic processes of living cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DfTat Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing DfTat concentration while maintaining maximum cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-penetrating peptide (CPP) dimer that facilitates the delivery of various macromolecules (cargo) into the cytoplasm of living cells. It is composed of two TAT peptides linked by a disulfide bond and labeled with a fluorophore. This compound is taken up by cells through the endocytic pathway. Once inside endosomes, it disrupts the endosomal membrane, allowing the co-administered cargo to escape into the cytosol. This delivery method is known for its high efficiency and generally low impact on cell viability.[1][2][3][4]

Q2: What is the recommended starting concentration for this compound?

A2: A starting concentration of 5 µM this compound is effective for efficient delivery in a wide range of cell lines, including HeLa, NIH 3T3, and primary cells, without noticeably impacting cell viability.[1] However, the optimal concentration can be cell-type dependent. Therefore, it is recommended to perform a dose-response experiment to determine the minimal concentration required for effective cargo delivery with maximal cell viability for your specific cell line.

Q3: What is the typical incubation time for this compound?

A3: A standard incubation time of 60 minutes is typically sufficient for efficient cargo delivery. This duration allows for cellular uptake and subsequent endosomal escape. Shorter or longer incubation times can be explored to optimize the delivery efficiency and minimize any potential for cytotoxicity.

Q4: Does this compound itself cause cytotoxicity?

A4: Under optimal conditions (e.g., 5 µM for 1 hour), this compound-mediated delivery does not significantly affect cell viability, proliferation, or gene expression. However, like most cell-penetrating peptides, high concentrations or prolonged incubation times can potentially lead to cytotoxicity. The toxicity of CPPs can also be influenced by the nature of the cargo being delivered.

Q5: Can this compound be used with any type of cargo?

A5: this compound has been successfully used to deliver a variety of cargos, including small molecules, peptides, proteins, and antibodies. The efficiency of delivery and the potential for cytotoxicity can be cargo-dependent. It is advisable to empirically determine the optimal this compound and cargo concentrations for each new cargo type.

Troubleshooting Guides

Issue 1: Low Cell Viability After this compound Incubation

If you observe a significant decrease in cell viability after treatment with this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
This compound Concentration Too High The optimal this compound concentration is cell-type dependent. Perform a dose-response experiment starting from a lower concentration (e.g., 1 µM) to identify the optimal concentration for your cell line that maintains high viability.
Prolonged Incubation Time Reduce the incubation time. A 60-minute incubation is standard, but shorter times may be sufficient for your cargo and cell type.
Cargo-Induced Toxicity The cargo itself may be cytotoxic. Run a control experiment with the cargo alone to assess its intrinsic toxicity. The combination of this compound and a specific cargo can sometimes lead to enhanced cytotoxicity.
Suboptimal Cell Health Ensure cells are healthy and in the logarithmic growth phase before the experiment. Low viability at the start will result in poor outcomes.
Contamination Check for signs of bacterial, fungal, or mycoplasma contamination in your cell cultures, as this can compromise cell health and lead to increased sensitivity to treatments.
Incorrect Reagent Preparation Ensure this compound and cargo solutions are prepared correctly and are sterile. Use a recommended buffer for dilution, such as cysteine-free L-15 medium, although DMEM can also be used.
Issue 2: Inefficient Cargo Delivery

If you are not observing efficient delivery of your cargo into the cytoplasm, consider these possibilities.

Potential Cause Troubleshooting Steps
This compound Concentration Too Low Increase the this compound concentration in a stepwise manner (e.g., 2.5 µM, 5 µM, 10 µM) to find the optimal concentration for your cell line.
Insufficient Incubation Time Increase the incubation time. While 60 minutes is standard, some cell types or cargos may require a longer duration for efficient uptake and endosomal escape.
Cargo Properties The size, charge, and other properties of your cargo can influence delivery efficiency. The delivery properties are dependent on the cargo used. You may need to optimize the this compound-to-cargo ratio.
Degradation of this compound or Cargo Endosomal proteases can degrade this compound and the cargo, reducing delivery efficiency. If degradation is suspected, consider using protease inhibitors, though this may have other effects on the cells.
Incorrect Experimental Procedure Ensure that this compound and the cargo are co-incubated with the cells. If a sequential incubation is performed, the cargo may be trafficked to lysosomes before this compound can facilitate endosomal escape.

Data Presentation: this compound Concentration and Cell Viability

The following tables provide representative data on the effect of this compound concentration on cell viability in different cell lines as measured by common cytotoxicity assays. Note: This data is illustrative and the optimal concentrations for your specific experiments should be determined empirically.

Table 1: Effect of this compound Concentration on HeLa Cell Viability (MTT Assay)

This compound Concentration (µM)Incubation Time (hours)Cell Viability (%)
0 (Control)1100
1198 ± 3
5195 ± 4
10185 ± 6
20170 ± 8

Table 2: LDH Release in NIH 3T3 Cells Treated with this compound

This compound Concentration (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
0 (Control)12 ± 1
113 ± 1
515 ± 2
10115 ± 4
20130 ± 5

Table 3: Apoptosis in Primary Human Dermal Fibroblasts (HDF) Treated with this compound (Annexin V/PI Staining)

This compound Concentration (µM)Incubation Time (hours)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)197 ± 22 ± 11 ± 1
5195 ± 33 ± 12 ± 1
20175 ± 515 ± 410 ± 3

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a method for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (with or without cargo) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for the desired time (e.g., 1, 4, or 24 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., treat cells with a lysis buffer).

  • Incubation: Incubate for the desired time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

DfTat_Delivery_Workflow This compound Delivery Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis cell_seeding 1. Seed Cells (e.g., 96-well plate) dftat_prep 2. Prepare this compound/Cargo Solutions treatment 3. Treat Cells with This compound/Cargo dftat_prep->treatment incubation 4. Incubate (e.g., 1 hour at 37°C) treatment->incubation mtt 5a. MTT Assay incubation->mtt ldh 5b. LDH Assay incubation->ldh annexin 5c. Annexin V/PI Assay incubation->annexin data_analysis 6. Analyze Data & Determine Optimal Concentration mtt->data_analysis ldh->data_analysis annexin->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

DfTat_Signaling_Pathway This compound Cellular Uptake and Endosomal Escape extracellular Extracellular Space (this compound + Cargo) endocytosis Endocytosis extracellular->endocytosis cell_membrane Cell Membrane early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome endosome_disruption Endosomal Membrane Disruption by this compound late_endosome->endosome_disruption lysosome Lysosome (Degradation) late_endosome->lysosome Alternative Path cytosol Cytosol (Cargo Released) endosome_disruption->cytosol

Caption: this compound's mechanism of cellular entry and cargo release.

Cellular_Stress_Response Generalized Cellular Stress Response Pathway stressor Cellular Stressor (e.g., High CPP Concentration) ros Reactive Oxygen Species (ROS) Production stressor->ros mapk MAPK Pathway (p38, JNK) ros->mapk nfkb NF-kB Pathway ros->nfkb inflammation Inflammation mapk->inflammation apoptosis Apoptosis mapk->apoptosis nfkb->inflammation cell_survival Cell Survival & Proliferation nfkb->cell_survival

Caption: Potential cellular stress pathways affected by high CPP levels.

References

Technical Support Center: Troubleshooting Low DfTat Transfection Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low DfTat transfection efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound transfection efficiency?

Low transfection efficiency with this compound reagents can stem from several factors, often related to the health of the cells, the quality of the nucleic acid, the transfection protocol itself, or the reagents used. Key areas to investigate include suboptimal cell density, poor cell health (e.g., high passage number, contamination), poor quality or incorrect amount of DNA/siRNA, improper formation of the transfection complex, and the use of inappropriate buffers or media.[1][2][3]

Q2: How does cell confluency affect transfection efficiency?

Cell confluency is a critical parameter for successful transfection. For DNA or DNA/siRNA co-transfection, a cell density of approximately 70% confluency at the time of transfection is generally recommended.[1] For siRNA transfections, a lower confluency of around 50% is often optimal.[1] Overly confluent or sparse cell cultures can lead to reduced efficiency and increased cytotoxicity. It is advisable to plate cells the day before transfection to ensure they are in a logarithmic growth phase.

Q3: Can the quality of my plasmid DNA impact transfection results?

Absolutely. The purity and integrity of the plasmid DNA are paramount for efficient transfection. Use high-quality, endotoxin-free DNA with an A260/A280 ratio of 1.7–1.9. Contaminants such as proteins, RNA, and chemicals can negatively affect transfection efficiency. It is also recommended to dissolve the DNA in sterile water or TE buffer at a suitable concentration.

Q4: What is the optimal ratio of this compound reagent to nucleic acid?

The optimal ratio of transfection reagent to nucleic acid is cell-type and plasmid-dependent. It is crucial to perform a titration experiment to determine the best ratio for your specific experimental conditions. Ratios of reagent to DNA (in µL:µg) typically range from 1:1 to 3:1. Exceeding the optimal amount of either the reagent or the nucleic acid can lead to increased cytotoxicity and decreased efficiency.

Q5: How long should the this compound-nucleic acid complex be incubated?

The optimal incubation time for complex formation is typically between 10 to 20 minutes at room temperature. Exceeding 30 minutes can lead to a decrease in transfection efficiency. It is important to follow the manufacturer's specific recommendations for the this compound reagent you are using.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound transfection experiments in a question-and-answer format.

Issue: Low Transfection Efficiency

Q: I am observing very few transfected cells. What should I check first?

A: Start by verifying the fundamental aspects of your experiment:

  • Cell Health: Ensure your cells are healthy, actively dividing, and within a low passage number. Check for any signs of contamination, such as from mycoplasma.

  • DNA Quality and Quantity: Confirm the purity (A260/A280 ratio of 1.7-1.9) and concentration of your DNA. Perform a dose-response curve to find the optimal DNA amount.

  • Reagent-to-DNA Ratio: This is a critical parameter that needs to be optimized for each cell type and plasmid combination.

  • Cell Confluency: As mentioned in the FAQs, ensure the cell density is appropriate for your type of transfection (around 70% for DNA, 50% for siRNA).

Q: I have optimized the reagent-to-DNA ratio and cell confluency, but the efficiency is still low. What's next?

A: Consider the following factors related to the transfection complex formation and post-transfection steps:

  • Complex Formation Medium: Always form the this compound-nucleic acid complexes in a serum-free medium, such as serum-free DMEM. Serum proteins can interfere with complex formation.

  • Incubation Time of Complexes: Do not exceed the recommended incubation time for complex formation (typically 10-20 minutes).

  • Presence of Inhibitors: Avoid high concentrations of phosphate, sulfated proteoglycans, or EDTA in the solutions used for complex formation, as they can be inhibitory. It's recommended to dissolve DNA in water rather than TE buffer which contains EDTA.

  • Post-transfection Incubation: The duration of post-transfection incubation before assaying can significantly impact the results. This period typically ranges from 24 to 72 hours depending on the nucleic acid transfected and the target being assayed.

Issue: High Cell Death (Toxicity)

Q: My cells are dying after transfection. How can I reduce cytotoxicity?

A: High cell mortality is often a result of excessive concentrations of the transfection reagent or DNA, or suboptimal cell conditions.

  • Optimize Reagent and DNA Amounts: Perform a titration to find the lowest effective concentration of both the this compound reagent and the nucleic acid that provides good efficiency with minimal toxicity.

  • Cell Density: Ensure cells are at the recommended confluency. Low cell density can lead to increased cell death.

  • Serum in Transfection Medium: While complex formation should be in serum-free media, performing the transfection in the presence of serum (e.g., 10% FBS) and antibiotics can help improve cell viability.

  • Incubation Time with Complexes: For sensitive cells, you can try reducing the exposure time of the cells to the transfection complexes. Consider replacing the medium with fresh growth medium after 4-6 hours.

Quantitative Data Summary

For successful this compound transfection, several quantitative parameters need to be optimized. The following tables provide recommended ranges for key experimental variables.

Table 1: Recommended Cell Confluency at Transfection

Transfection TypeRecommended Confluency
DNA / DNA & siRNA Co-transfection~70%
siRNA Transfection~50%

Data compiled from SignaGen Laboratories troubleshooting guide.

Table 2: Optimization of Reagent-to-DNA Ratio

Reagent:DNA Ratio (µL:µg)Expected Outcome
1:1Starting point for optimization
2:1Often optimal for many cell lines
3:1May be necessary for hard-to-transfect cells
>3:1Increased risk of cytotoxicity

Note: The optimal ratio is highly cell-type dependent and should be determined experimentally.

Table 3: Incubation Times

StepRecommended TimeRationale
Complex Formation10 - 20 minutesAllows for optimal complex formation without degradation.
Post-transfection Assay (mRNA)24 - 48 hoursSufficient time for transcription and translation or mRNA knockdown.
Post-transfection Assay (Protein)48 - 72 hoursAllows for protein expression or degradation to become detectable.

Data compiled from various sources.

Experimental Protocols

Protocol 1: Optimizing this compound Reagent to Plasmid DNA Ratio

This protocol provides a general framework for optimizing the ratio of this compound reagent to plasmid DNA for a given cell line.

Materials:

  • Healthy, low-passage number cells in logarithmic growth phase

  • High-quality plasmid DNA (A260/A280 of 1.7-1.9)

  • This compound Transfection Reagent

  • Serum-free medium (e.g., DMEM)

  • Complete growth medium with serum

  • 24-well plates

  • Reporter plasmid (e.g., expressing GFP)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in approximately 70% confluency on the day of transfection.

  • Prepare DNA Solutions: On the day of transfection, prepare a stock solution of your plasmid DNA in a serum-free medium at a fixed concentration (e.g., 0.5 µg per well).

  • Prepare Reagent-DNA Complexes:

    • In separate tubes, dilute the this compound reagent in serum-free medium according to the desired ratios to be tested (e.g., 1:1, 1.5:1, 2:1, 2.5:1, 3:1 reagent:DNA, µL:µg).

    • Add the diluted DNA to the diluted reagent, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection:

    • Remove the old medium from the cells.

    • Add the transfection complexes dropwise to the respective wells.

    • Add complete growth medium to each well.

  • Incubation and Analysis:

    • Incubate the cells for 24-48 hours.

    • Analyze transfection efficiency by observing the expression of the reporter gene (e.g., counting GFP-positive cells under a fluorescence microscope or using flow cytometry).

    • Assess cell viability using a method like Trypan Blue exclusion.

  • Determine Optimal Ratio: The optimal ratio is the one that provides the highest transfection efficiency with the lowest cytotoxicity.

Visualizations

Troubleshooting_Low_Transfection_Efficiency cluster_problem Problem cluster_initial_checks Initial Checks cluster_protocol_optimization Protocol Optimization cluster_solution Solution Problem Low Transfection Efficiency Cell_Health Cell Health (Passage #, Contamination) Problem->Cell_Health Check DNA_Quality DNA Quality (Purity, Integrity) Problem->DNA_Quality Check Reagent_Ratio Reagent:DNA Ratio Problem->Reagent_Ratio Check Cell_Confluency Cell Confluency Problem->Cell_Confluency Check Complex_Formation Complex Formation (Serum-free, Incubation Time) Cell_Health->Complex_Formation If OK, optimize DNA_Quality->Complex_Formation If OK, optimize Reagent_Ratio->Complex_Formation If OK, optimize Cell_Confluency->Complex_Formation If OK, optimize Inhibitors Presence of Inhibitors (EDTA, Phosphate) Complex_Formation->Inhibitors Consider Post_Transfection Post-Transfection (Incubation, Media Change) Inhibitors->Post_Transfection Then check Solution Improved Transfection Efficiency Post_Transfection->Solution

Caption: A flowchart for troubleshooting low transfection efficiency.

DfTat_Transfection_Workflow cluster_preparation Preparation (Day 1) cluster_transfection Transfection (Day 2) cluster_analysis Analysis (Day 3-4) Seed_Cells Seed Cells (~70% confluency for transfection day) Dilute_DNA Dilute DNA in Serum-Free Medium Seed_Cells->Dilute_DNA Dilute_Reagent Dilute this compound Reagent in Serum-Free Medium Seed_Cells->Dilute_Reagent Mix_Complex Combine and Incubate (10-20 min) Dilute_DNA->Mix_Complex Dilute_Reagent->Mix_Complex Add_Complex Add Complexes to Cells Mix_Complex->Add_Complex Incubate Incubate Cells (24-72 hours) Add_Complex->Incubate Assay Assay for Gene Expression or Knockdown Incubate->Assay

Caption: A standard workflow for this compound transfection.

References

How to reduce DfTat-associated cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in utilizing DfTat for intracellular delivery. Our resources are designed to help you address specific issues you may encounter during your experiments and to ensure optimal results while maintaining cell health.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a dimeric form of the TAT cell-penetrating peptide, labeled with the fluorophore tetramethylrhodamine.[1][2][3] It is designed to deliver a variety of macromolecules, such as small molecules, peptides, and proteins, into living cells with high efficiency.[1][2] The delivery mechanism primarily involves macropinocytosis, an endocytic pathway. A key feature of this compound is its ability to promote the escape of its cargo from endosomes into the cytosol, which is often a limiting step in other delivery methods.

Q2: Is this compound cytotoxic?

Studies have shown that this compound is a non-toxic endosomolytic agent. At recommended concentrations, this compound does not noticeably impact cell viability, proliferation, or gene expression. If you are observing cytotoxicity after using this compound, it is likely due to other factors in your experimental setup.

Q3: What could be causing cell death in my this compound experiments?

Several factors apart from this compound itself could be contributing to cytotoxicity:

  • The Cargo: The molecule you are delivering may have inherent cytotoxic effects.

  • Suboptimal Reagent Concentration: Using this compound or the cargo at concentrations higher than recommended can lead to toxicity.

  • Cell Health: Poor cell health prior to the experiment can make cells more susceptible to any treatment.

  • Contamination: Mycoplasma or other microbial contamination can cause cell stress and death.

  • Off-Target Effects: The delivered cargo might be interacting with unintended cellular targets, leading to toxicity.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity Observed

If you are observing a high level of cell death, follow these troubleshooting steps:

1. Assess the Cytotoxicity of Your Cargo:

  • Action: Treat your cells with the cargo molecule alone (without this compound).

  • Expected Outcome: This will help you determine if the cargo itself is toxic to the cells.

2. Optimize this compound and Cargo Concentrations:

  • Action: Perform a dose-response experiment by titrating the concentration of both this compound and your cargo. Start with the recommended concentrations and test a range above and below these values.

  • Expected Outcome: To find the optimal concentration that allows for efficient delivery without causing significant cell death.

3. Verify Cell Health:

  • Action: Before starting your experiment, ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.

  • Expected Outcome: Healthy cells are more resilient and will provide more reliable experimental results.

4. Check for Contamination:

  • Action: Regularly test your cell cultures for mycoplasma contamination.

  • Expected Outcome: Clean cultures are essential for reproducible and accurate results.

Experimental Workflow Troubleshooting Diagram

G cluster_0 Troubleshooting Workflow start Start: Unexpected Cytotoxicity cargo_toxicity Test Cargo Cytotoxicity (without this compound) start->cargo_toxicity is_cargo_toxic Is Cargo Toxic? cargo_toxicity->is_cargo_toxic optimize_cargo Reduce Cargo Concentration or Find Less Toxic Analog is_cargo_toxic->optimize_cargo Yes optimize_this compound Optimize this compound Concentration is_cargo_toxic->optimize_this compound No optimize_cargo->optimize_this compound is_dftat_optimized Cytotoxicity Resolved? optimize_this compound->is_dftat_optimized check_cell_health Assess Pre-Experiment Cell Health is_dftat_optimized->check_cell_health No end_success Success: Cytotoxicity Reduced is_dftat_optimized->end_success Yes is_health_good Cells Healthy? check_cell_health->is_health_good improve_culture Improve Cell Culture Conditions is_health_good->improve_culture No check_contamination Test for Contamination (e.g., Mycoplasma) is_health_good->check_contamination Yes improve_culture->check_cell_health is_contaminated Contamination Found? check_contamination->is_contaminated decontaminate Decontaminate or Use New Cell Stock is_contaminated->decontaminate Yes review_protocol Review Entire Protocol and Reagent Quality is_contaminated->review_protocol No decontaminate->check_contamination end_fail Contact Technical Support review_protocol->end_fail

Caption: A flowchart for troubleshooting unexpected cytotoxicity.

Quantitative Data Summary

The following table provides recommended starting concentrations for this compound delivery. Optimization may be required depending on the cell type and cargo.

ParameterRecommended ValueNotes
This compound Concentration 5 µMA concentration of 5 µM leads to efficient delivery in most tested cell types.
Incubation Time 1-3 hoursThis can be optimized, but longer incubation times are generally not necessary.
Delivery Medium nrL-15 (cysteine-free)While DMEM and regular L-15 can be used, cysteine-free media prevents reduction of the disulfide bond in this compound.

Key Experimental Protocols

Protocol 1: General this compound-Mediated Cargo Delivery

This protocol outlines the steps for delivering a protein cargo into adherent cells using this compound.

Materials:

  • Adherent cells cultured in appropriate media

  • This compound stock solution (e.g., 1 mM in sterile water)

  • Cargo protein stock solution

  • Cysteine-free medium (e.g., nrL-15)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 24-well plate) to be 70-80% confluent on the day of the experiment.

  • Preparation of Delivery Complex:

    • In a microcentrifuge tube, prepare the delivery mix in cysteine-free medium. For a final volume of 200 µL per well, add this compound to a final concentration of 5 µM and your cargo to the desired final concentration.

    • Gently mix by pipetting.

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the this compound-cargo complex to the cells.

  • Incubation: Incubate the cells at 37°C for 1-3 hours.

  • Post-Incubation:

    • Aspirate the delivery medium.

    • Wash the cells twice with PBS.

    • Add fresh, complete culture medium.

  • Analysis: Analyze the cells for cargo delivery and desired downstream effects at the appropriate time point.

This compound Delivery and Endosomal Escape Pathway

G cluster_0 This compound Delivery Pathway extracellular Extracellular Space (this compound + Cargo) macropinocytosis Macropinocytosis extracellular->macropinocytosis Cellular Uptake macropinosome Macropinosome macropinocytosis->macropinosome late_endosome Late Endosome macropinosome->late_endosome Maturation endosomal_escape Endosomal Escape (Mediated by this compound) late_endosome->endosomal_escape lysosome Lysosomal Degradation (Entrapped Cargo) late_endosome->lysosome Default Pathway cytosol Cytosol (Free Cargo) endosomal_escape->cytosol Successful Delivery

References

DfTat Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues encountered during experiments with the cell-penetrating peptide, DfTat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a dimeric, fluorescently-labeled version of the Tat cell-penetrating peptide.[1] It is designed to deliver a variety of macromolecular cargos (such as proteins, peptides, and nanoparticles) into the cytoplasm of living cells.[1][2] Its mechanism of action involves inducing macropinocytosis, an endocytic pathway, followed by escape from late endosomes.[1] This endosomal escape is a critical step for the cargo to reach its intracellular target and is thought to be mediated by the interaction of this compound with the anionic lipid bis(monoacylglycero)phosphate (BMP) found in the late endosomal membrane.[1]

Q2: What causes this compound to aggregate?

A2: this compound's highly cationic (positively charged) nature is essential for its function but also makes it prone to aggregation. Aggregation is primarily caused by electrostatic interactions with negatively charged molecules (polyanions). Common sources of polyanions in experimental settings include:

  • Negatively charged cargo: Molecules like DNA, RNA, and certain acidic proteins can directly bind to this compound and cause aggregation.

  • Serum components: Fetal Bovine Serum (FBS) is a common cell culture supplement rich in negatively charged proteins like albumin. These proteins can interact with this compound, leading to aggregation and reduced efficacy.

Q3: How does aggregation affect my experiment?

A3: this compound aggregation can significantly inhibit its delivery function. When this compound aggregates with itself or with the cargo, it can no longer efficiently induce endocytosis or mediate endosomal escape. This results in the this compound-cargo complex remaining outside the cells or becoming trapped in endosomes, appearing as a punctate fluorescence pattern rather than the desired diffuse cytosolic signal.

Troubleshooting Guide

Problem: Low delivery efficiency of my cargo using this compound.

If you are observing low delivery efficiency, it is crucial to determine if aggregation is the root cause. Here is a step-by-step guide to troubleshoot this issue.

Step 1: Visual Assessment by Fluorescence Microscopy

  • Observation: After incubation with fluorescently-labeled this compound, you observe a punctate (dot-like) fluorescence pattern inside the cells instead of a diffuse cytosolic and nucleolar signal.

  • Interpretation: A punctate pattern is indicative of endosomal entrapment, suggesting that this compound was taken up by the cells but failed to escape the endosomes. This is a common outcome when this compound has aggregated.

  • Action: Proceed to the next steps to confirm and address aggregation.

Step 2: Evaluate Experimental Conditions

Review your experimental protocol for potential sources of aggregation.

Parameter Potential Issue Recommendation
Cargo The cargo is negatively charged (e.g., nucleic acids, acidic proteins).Use a sequential addition protocol (see Experimental Protocols section).
Serum The cell culture medium contains a high concentration of FBS.Reduce the FBS concentration during incubation or use a serum-free medium.
This compound/Cargo Ratio The ratio of this compound to a negatively charged cargo is not optimal, leading to large aggregate formation.Perform a titration experiment to find the optimal ratio that maximizes delivery and minimizes aggregation.
Incubation Method This compound and a polyanionic cargo are pre-mixed before adding to cells.Avoid pre-mixing. Utilize the sequential addition method.

Step 3: Biophysical Characterization of Aggregation (Optional)

For a more in-depth analysis, you can use biophysical techniques to directly detect and quantify this compound aggregation.

Technique Principle Expected Result if Aggregation Occurs
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution.An increase in the average particle size and polydispersity index (PDI).
UV-Vis Spectroscopy Measures light absorbance and scattering.An increase in absorbance at higher wavelengths (e.g., >340 nm) due to light scattering by aggregates.

Prevention of this compound Aggregation

The most effective way to prevent this compound aggregation is to avoid the conditions that cause it.

1. Sequential Addition Protocol:

This is the most highly recommended method to prevent aggregation when working with negatively charged cargo. Instead of co-incubating this compound and the cargo, they are added to the cells at different times. This prevents them from interacting and aggregating in the culture medium. A detailed protocol is provided below.

2. Optimization of Serum Concentration:

If possible, perform the this compound incubation in a serum-free medium. If serum is required for cell health, reduce its concentration to the lowest acceptable level during the incubation period. The inhibitory effect of FBS is proportional to its concentration.

3. Formulation Strategies:

For certain applications, exploring different formulation buffers that can shield the charge interactions may be beneficial. The inclusion of non-ionic surfactants or optimizing the pH could potentially reduce aggregation, though this would require empirical testing for your specific cargo.

Experimental Protocols

Protocol 1: Sequential Addition Method to Prevent this compound-Cargo Aggregation

This protocol is designed for delivering negatively charged cargo into cells and is adapted from principles discussed in the literature.

Materials:

  • Cells cultured in appropriate vessels

  • This compound stock solution

  • Cargo stock solution

  • Serum-free cell culture medium

Procedure:

  • Cell Preparation: Plate your cells and grow them to the desired confluency.

  • Cargo Incubation:

    • Prepare a solution of your cargo in serum-free medium at the desired final concentration.

    • Aspirate the old medium from your cells and wash once with PBS.

    • Add the cargo-containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C. This allows the cells to start taking up the cargo via endocytosis.

  • This compound Addition:

    • Without removing the cargo-containing medium, add the this compound stock solution directly to the cells to achieve the desired final concentration (typically 5-10 µM).

    • Gently swirl the plate to mix.

  • Final Incubation:

    • Continue to incubate the cells for 1-2 hours at 37°C. During this time, this compound will be taken up by the cells and co-localize with the cargo in the endosomes, facilitating endosomal escape.

  • Wash and Assay:

    • Aspirate the incubation medium and wash the cells three times with PBS.

    • Add fresh, complete (serum-containing) medium to the cells.

    • Proceed with your downstream assay to evaluate cargo delivery and function.

Protocol 2: Assessing this compound Aggregation using Dynamic Light Scattering (DLS)

This protocol provides a general workflow to quantify the aggregation of this compound under different conditions.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvettes

  • This compound stock solution

  • Buffer of choice (e.g., PBS or serum-free medium)

  • Potential aggregating agent (e.g., nucleic acid solution or FBS)

Procedure:

  • Sample Preparation:

    • Control Sample: Prepare a solution of this compound at your working concentration in the buffer.

    • Test Sample: Prepare a solution of this compound at the same concentration, but also include the potential aggregating agent (e.g., your cargo or a specific concentration of FBS).

    • Ensure all solutions are well-mixed and free of air bubbles.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Place the control sample cuvette in the instrument and perform the measurement according to the manufacturer's instructions. Record the average particle size (Z-average) and the polydispersity index (PDI).

    • Repeat the measurement with the test sample.

  • Data Analysis:

    • Compare the Z-average and PDI values between the control and test samples.

    • A significant increase in the Z-average and/or PDI in the test sample indicates the formation of aggregates.

Condition Expected Z-average (nm) Expected PDI Interpretation
This compound in PBSSmallLow (<0.2)No aggregation
This compound + Polyanionic Cargo in PBSLarge and variableHigh (>0.5)Aggregation has occurred
This compound in Serum-Free MediumSmallLow (<0.2)No aggregation
This compound in Medium with 10% FBSLarger than in serum-freeModerate to HighAggregation due to serum proteins

Visualizations

DfTat_Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound Macropinocytosis Macropinocytosis This compound->Macropinocytosis Cargo Cargo Cargo->Macropinocytosis Late_Endosome Late Endosome (BMP-rich) Macropinocytosis->Late_Endosome Trafficking Cytosol Cytosol Late_Endosome->Cytosol Endosomal Escape

Caption: this compound mediated cargo delivery pathway.

Troubleshooting_Workflow Start Start: Low Delivery Efficiency Microscopy Fluorescence Microscopy: Observe Signal Pattern Start->Microscopy Decision1 Signal Pattern? Microscopy->Decision1 Punctate Punctate Signal: Aggregation Suspected Decision1->Punctate Punctate Diffuse Diffuse Signal: Aggregation Unlikely Decision1->Diffuse Diffuse Check_Conditions Check Experimental Conditions: - Cargo Charge - Serum Presence Punctate->Check_Conditions End_Other Troubleshoot Other Experimental Parameters Diffuse->End_Other Implement_Prevention Implement Prevention: - Sequential Addition - Reduce Serum Check_Conditions->Implement_Prevention End_Success Re-run Experiment & Evaluate Implement_Prevention->End_Success

Caption: Troubleshooting workflow for this compound aggregation.

Aggregation_Logic cluster_anions Examples of Polyanions Cause1 Polycationic Nature of this compound Aggregation This compound Aggregation Cause1->Aggregation Cause2 Presence of Polyanions Cause2->Aggregation Cargo Negatively Charged Cargo (e.g., DNA, siRNA) Cargo->Cause2 Serum Serum Proteins (e.g., Albumin) Serum->Cause2 Effect1 Inhibition of Endocytosis Aggregation->Effect1 Effect2 Failure of Endosomal Escape Aggregation->Effect2 Outcome Reduced Cargo Delivery Efficiency Effect1->Outcome Effect2->Outcome

Caption: Causes and effects of this compound aggregation.

References

Technical Support Center: DfTat-Mediated Intracellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DfTat (d-form Tat peptide) for the intracellular delivery of various cargo molecules. A primary focus of this guide is to address the challenges encountered when delivering cargo of varying sizes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during this compound-mediated delivery experiments, with a particular emphasis on the impact of cargo size.

Issue Potential Cause Recommended Solution
Low or no intracellular delivery of cargo Large Cargo Size: The molecular weight or steric bulk of the cargo may be hindering cellular uptake or endosomal escape. Larger payloads have been shown to markedly reduce both endocytic uptake and endosomal escape efficiency.[1]- If possible, use a smaller, functional version of the cargo. - Increase the concentration of the this compound-cargo conjugate. - Optimize the incubation time to allow for sufficient uptake.
Suboptimal this compound-Cargo Conjugation: Inefficient or unstable linkage between this compound and the cargo can prevent successful delivery.- Verify the conjugation chemistry and purify the conjugate to remove unconjugated this compound and cargo. - Consider using a different linker strategy that is more stable under experimental conditions.
Low this compound Concentration: Insufficient concentration of the this compound peptide may not be enough to efficiently trigger cellular uptake.- Perform a dose-response experiment to determine the optimal this compound-cargo concentration for your cell type.
Punctate fluorescence pattern observed (cargo trapped in endosomes) Inefficient Endosomal Escape: While this compound is designed for enhanced endosomal escape, large or bulky cargo can impede this process.[1]- Increase the this compound to cargo ratio to enhance the endosomolytic activity. - Co-incubate with endosome-disrupting agents, though this may increase cytotoxicity.
Incorrect endosomal trafficking: The this compound-cargo complex may be trafficked to lysosomes for degradation before it can escape.- Use inhibitors of lysosomal fusion to prolong the residence time of the complex in endosomes.
High cell toxicity or death High Concentration of this compound-Cargo: Excessive concentrations of the peptide-cargo conjugate can lead to membrane disruption and cytotoxicity.- Reduce the concentration of the this compound-cargo conjugate. - Decrease the incubation time. - Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold.
Contaminants in the preparation: Impurities from the synthesis or conjugation process can be toxic to cells.- Ensure high purity of the this compound peptide and the cargo molecule. - Purify the final conjugate using appropriate methods (e.g., HPLC).
Inconsistent results between experiments Variability in Cell Culture Conditions: Cell density, passage number, and overall health can significantly impact uptake efficiency.- Standardize cell seeding density and use cells within a consistent passage number range. - Ensure cells are healthy and actively dividing at the time of the experiment.
Inaccurate Quantification: The method used to quantify intracellular delivery may not be sensitive or accurate enough.- Utilize a robust quantification method such as flow cytometry or high-content imaging for single-cell analysis. - Include appropriate controls, such as cells treated with cargo alone and untreated cells.

Frequently Asked Questions (FAQs)

Q1: What is the maximum cargo size that can be efficiently delivered by this compound?

There is no definitive maximum size, as delivery efficiency is highly dependent on the specific cargo's properties (e.g., shape, charge) and the experimental conditions (e.g., cell type, concentration). However, research indicates a significant decrease in both cellular uptake and endosomal escape for larger payloads.[1] While smaller peptides may not significantly impair delivery, larger proteins can markedly reduce efficiency.[1] Successful delivery of nanoparticles up to 50-100 nm in diameter has been reported, suggesting that the endosomal leakage induced by this compound can accommodate large structures.

Q2: How does cargo size affect the mechanism of this compound-mediated delivery?

This compound-mediated delivery primarily occurs through endocytosis, specifically macropinocytosis, followed by endosomal escape to release the cargo into the cytoplasm. While the initial endocytic uptake is a necessary step, the subsequent escape from the endosome is often the rate-limiting step for successful delivery. Larger cargo molecules can sterically hinder the interaction of this compound with the endosomal membrane, thereby reducing the efficiency of endosomal escape.[1]

Q3: Can I improve the delivery of a large cargo molecule using this compound?

Yes, several strategies can be employed to enhance the delivery of larger cargo:

  • Optimize Concentration: Carefully titrate the concentration of the this compound-cargo conjugate to find the optimal balance between delivery efficiency and cytotoxicity.

  • Increase Incubation Time: Longer incubation times may allow for greater accumulation of the conjugate within the cells.

  • Modify the Cargo: If possible, engineering a smaller, yet still functional, version of your cargo protein can significantly improve delivery success.

  • Enhance Endosomal Escape: Co-administration with agents that promote endosomal disruption can be effective, but careful optimization is required to minimize toxicity.

Q4: What are the best methods to quantify the intracellular delivery of this compound-cargo conjugates of different sizes?

A combination of qualitative and quantitative methods is recommended:

  • Fluorescence Microscopy: To visualize the subcellular localization of the cargo. A diffuse cytosolic and nuclear signal indicates successful delivery, while a punctate pattern suggests endosomal entrapment.

  • Flow Cytometry: To quantify the percentage of cells that have taken up the cargo and the mean fluorescence intensity per cell. This provides a robust statistical measure of uptake efficiency.

  • Western Blotting: To confirm the delivery of intact protein cargo and assess for any degradation.

Data Presentation

The following table summarizes the general trend of this compound delivery success as a function of cargo size, based on published findings. It is important to note that specific efficiencies can vary significantly based on the experimental context.

Cargo Type Approximate Molecular Weight (kDa) Relative Delivery Efficiency Key Observations
Small Peptide< 5HighMinimal impact on this compound's cell-penetrating activity.
Small Protein (e.g., GFP)~27Moderate to HighGenerally efficient delivery, but may require optimization.
Medium Protein (e.g., Antibody Fab fragment)~50ModerateDelivery efficiency starts to decrease.
Large Protein (e.g., Full-length Antibody)~150Low to ModerateSignificant reduction in both uptake and endosomal escape is often observed.
NanoparticlesN/A (Size in nm)VariableSuccessful delivery of 50-100 nm nanoparticles has been reported, but efficiency is size and material dependent.

Experimental Protocols

Protocol 1: General Procedure for this compound-Mediated Cargo Delivery
  • Cell Culture: Plate the target cells in a suitable format (e.g., 24-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere and reach 70-80% confluency.

  • Preparation of this compound-Cargo Conjugate: Prepare the this compound-cargo conjugate at the desired concentration in serum-free cell culture medium.

  • Incubation: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the this compound-cargo solution to the cells.

  • Incubation Period: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired time (typically 1-4 hours).

  • Washing: After incubation, remove the this compound-cargo solution and wash the cells three times with PBS to remove any conjugate that is not internalized.

  • Analysis: Proceed with the desired analysis method (e.g., fluorescence microscopy, flow cytometry, or cell lysis for western blotting).

Protocol 2: Quantitative Analysis of Intracellular Delivery by Flow Cytometry
  • Cell Preparation: Following the general delivery protocol, detach the cells from the plate using a non-enzymatic cell dissociation solution to avoid cleaving cell surface proteins.

  • Cell Pelleting: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in cold PBS containing 1% bovine serum albumin (BSA).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for your fluorescently labeled cargo.

  • Data Analysis: Gate the live cell population based on forward and side scatter. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of this population. Include untreated cells and cells treated with the cargo alone as negative controls.

Visualizations

DfTat_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_endosome Endosome This compound-Cargo This compound-Cargo Complex Macropinocytosis Macropinocytosis This compound-Cargo->Macropinocytosis 1. Uptake Endosomal_Cargo This compound-Cargo (Trapped) Cytosol Cytosol (Free Cargo) Endosomal_Cargo->Cytosol 3. Endosomal Escape Lysosome Lysosome Endosomal_Cargo->Lysosome Degradation Macropinocytosis->Endosomal_Cargo 2. Endosomal Entrapment

Caption: this compound-mediated cargo delivery pathway.

Cargo_Size_Impact Cargo_Size Cargo Size / Molecular Weight Uptake Endocytic Uptake Cargo_Size->Uptake Inversely Proportional Escape Endosomal Escape Cargo_Size->Escape Inversely Proportional Overall_Success Overall Delivery Success Uptake->Overall_Success High Failure Delivery Failure (Endosomal Entrapment) Uptake->Failure Low Escape->Overall_Success High Escape->Failure Low

Caption: Impact of cargo size on delivery efficiency.

References

Optimizing Incubation Time for DfTat Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for experiments utilizing the DfTat (Drug-finding tool for targeted cancer therapy) delivery system. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for this compound-mediated delivery?

A standard incubation time for this compound-mediated delivery is 60 minutes.[1] This duration is based on pulse-chase experiments which show that the process of endocytic uptake and subsequent leakage of this compound from late endosomes into the cytosol requires approximately 10 to 45 minutes.[1] A 60-minute incubation has been shown to be effective and does not negatively impact cell viability, proliferation, or gene expression.[1][2]

Q2: What is the primary mechanism of this compound delivery and how does it relate to incubation time?

This compound, a dimer of the cell-penetrating peptide TAT, facilitates the delivery of various molecules into live cells through endocytosis and subsequent endosomal escape.[3] The process begins with the uptake of the this compound-cargo complex into the cell's endocytic pathway. The complex then traffics to late endosomes, where this compound mediates membrane leakage, releasing the cargo into the cytosol. The required incubation time directly corresponds to the duration of these trafficking and escape events.

Q3: Can the incubation time for this compound experiments be shorter or longer than 60 minutes?

Yes, the incubation time can be adjusted. Shorter incubation times, within the 10-45 minute window, may be sufficient for some applications, as this is the timeframe for endosomal escape. Longer incubation times may be necessary depending on the specific drug and the biological endpoint being measured. For instance, assessing endpoints like gene expression or cell viability may require longer overall experimental times, which could include the initial this compound incubation followed by a longer drug-incubation period. However, for the initial delivery, pulse-chase experiments have shown that cytosolic fluorescence increases significantly over a 40-minute period.

Q4: How does the concentration of this compound and the cargo affect the optimal incubation time?

While the fundamental process of endosomal escape has a defined timeframe, the efficiency of delivery can be influenced by the concentrations of both this compound and the cargo molecule. It is recommended to first determine the optimal this compound concentration that results in cytosolic delivery in approximately 100% of the cells. Once this is established, the concentration of the cargo can be varied. While this optimization focuses on concentration, it is best practice to re-evaluate the incubation time if delivery efficiency is not optimal.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low delivery efficiency of cargo molecule Incubation time is too short: The this compound-cargo complex may not have had sufficient time to traffic to late endosomes and escape.Increase incubation time: Try a time-course experiment with intervals such as 30, 45, and 60 minutes to determine the optimal duration for your specific cell type and cargo.
Suboptimal this compound or cargo concentration: The concentration of this compound may be too low for efficient endosomal leakage, or the cargo concentration may be too high or too low.Optimize concentrations: First, perform a titration of this compound to find the minimal concentration that gives clear cytosolic fluorescence. Then, with the optimal this compound concentration, perform a titration of your cargo molecule.
Cargo aggregation: The cargo molecule may be aggregating, preventing efficient co-incubation and uptake with this compound.Consider a two-step incubation: Incubate the cells with the cargo first, followed by a separate incubation with this compound. This can prevent aggregation and may lead to higher delivery efficiencies.
High cell toxicity or altered cell physiology Prolonged incubation with a toxic cargo: The cargo molecule itself may be causing toxicity with extended exposure.Shorten the this compound-cargo co-incubation: Deliver the cargo with a standard 60-minute this compound incubation, then wash the cells and incubate in fresh medium for the remainder of the desired experimental time.
This compound concentration is too high: Although generally well-tolerated, very high concentrations of this compound might impact some sensitive cell lines.Reduce this compound concentration: Use the minimal concentration of this compound that achieves efficient cytosolic delivery as determined by your initial optimization experiments.
Inconsistent results between experiments Variability in incubation conditions: Inconsistent timing, temperature, or cell density can lead to variable results.Standardize protocols: Ensure precise and consistent incubation times, maintain a constant temperature (typically 37°C), and use a consistent cell seeding density for all experiments.
Cell health and passage number: Variations in cell health, confluency, or using cells at a high passage number can affect their response.Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment.

Experimental Protocols

Protocol: Time-Course Experiment for Optimizing this compound Incubation
  • Cell Seeding: Seed your target cells in a suitable multi-well plate at a density that will not lead to overconfluency during the experiment.

  • Preparation of this compound-Cargo Complex: Prepare the co-incubation solution containing the optimized concentrations of this compound and your cargo molecule in serum-free media.

  • Incubation: Remove the culture medium from the cells and add the this compound-cargo complex solution.

  • Time Points: Incubate the cells for a range of time points (e.g., 15, 30, 45, 60, and 90 minutes) at 37°C.

  • Washing: After each incubation time point, wash the cells with phosphate-buffered saline (PBS) containing heparin (1 mg/mL) to remove extracellular this compound-cargo complex.

  • Analysis: Analyze the cells for the desired endpoint. For delivery efficiency, this could be fluorescence microscopy to observe cytosolic localization of a fluorescently labeled cargo. For functional effects, this could be a cell viability assay or a western blot for a target protein.

  • Determine Optimal Time: The optimal incubation time is the shortest duration that yields the maximal desired effect (e.g., highest percentage of cells with cytosolic cargo, greatest biological response) without inducing significant toxicity.

Data Presentation

Table 1: Factors Influencing Incubation Time in Drug Sensitivity Assays

FactorInfluence on Incubation TimeTypical Range/Considerations
Cell Line Doubling Time Slower growing cell lines may require longer drug exposure times to observe an effect.Doubling times can range from 18 to over 100 hours.
Mechanism of Action of Drug Drugs targeting cell cycle may require cells to undergo at least one division.Typically 24-72 hours of drug exposure.
Drug Stability Unstable compounds may require shorter incubation times or media changes with fresh compound.Varies greatly depending on the compound.
Endpoint Being Measured Early events like protein phosphorylation can be detected at short time points, while apoptosis or changes in gene expression require longer times.Phosphorylation: 15 min - 4 hours. Gene expression/Viability: 6 - 48 hours.

Visualizations

DfTat_Delivery_Pathway This compound-Mediated Cargo Delivery Pathway cluster_cell Target Cell extracellular Extracellular Space (this compound + Cargo) endocytosis Endocytosis (Macropinocytosis) extracellular->endocytosis Co-incubation cell_membrane Cell Membrane early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome (10-45 min) early_endosome->late_endosome Trafficking endosomal_escape Endosomal Escape late_endosome->endosomal_escape cytosol Cytosol (Cargo Released) endosomal_escape->cytosol

Caption: this compound-mediated cargo delivery pathway.

Incubation_Time_Optimization_Workflow Workflow for Optimizing Incubation Time start Start: Define Experimental Goal (e.g., delivery efficiency, cell viability) seed_cells Seed Cells at Consistent Density start->seed_cells prepare_complex Prepare this compound-Cargo Complex seed_cells->prepare_complex time_course Perform Time-Course Incubation (e.g., 15, 30, 45, 60, 90 min) prepare_complex->time_course wash Wash Cells to Remove Extracellular Complex time_course->wash analyze Analyze Endpoint (e.g., Microscopy, Viability Assay) wash->analyze evaluate Evaluate Results: Maximal Effect vs. Time analyze->evaluate optimal_time Optimal Incubation Time Determined evaluate->optimal_time Optimal suboptimal Suboptimal Results evaluate->suboptimal Suboptimal troubleshoot Troubleshoot: Adjust Concentrations, Consider 2-step Incubation suboptimal->troubleshoot troubleshoot->seed_cells

References

Technical Support Center: DfTat-Mediated Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DfTat-mediated cargo delivery. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and application of this compound-mediated delivery.

Q1: What is this compound and how does it work?

A1: this compound, or dimeric fluorescent TAT, is a cell-penetrating peptide (CPP) designed for efficient intracellular delivery of macromolecules.[1] It consists of two copies of the TAT peptide derived from the HIV-1 transactivator of transcription protein, linked by a disulfide bond and labeled with the fluorophore tetramethylrhodamine (TMR).[1][2] Unlike its monomeric counterpart which often gets trapped in endosomes, this compound is highly effective at escaping from late endosomes to deliver its cargo into the cytosol.[2][3] The delivery process involves co-incubating this compound with the molecule of interest (cargo), which are then taken up by cells primarily through macropinocytosis. Inside the cell, this compound's endosomolytic activity facilitates the permeabilization of late endosomal membranes, releasing the cargo into the cytoplasm.

Q2: What types of cargo can be delivered using this compound?

A2: this compound is versatile and can be used to deliver a variety of macromolecules by co-incubation, a method that does not require chemical modification of the payload. Successfully delivered cargos include small molecules, peptides, enzymes, transcription factors, antibodies, and nanoparticles. For example, it has been used to deliver the transcription factor HOXB4, with the resulting gene expression levels being controllable by titrating the amount of HOXB4 added.

Q3: What is the primary cellular uptake mechanism for this compound?

A3: The dominant route of cellular entry for this compound is macropinocytosis. Studies have shown that inhibitors of macropinocytosis, like amiloride, significantly reduce this compound uptake. In contrast, inhibitors targeting clathrin-mediated or caveolae-mediated endocytosis have little effect. Endosomal acidification is also a critical factor for successful penetration.

Q4: From which organelle does this compound mediate endosomal escape?

A4: this compound specifically mediates cargo escape from late endosomes. The multivesicular nature of late endosomes and the presence of the anionic lipid bis(monoacylglycero)phosphate (BMP) are believed to contribute to this compound's specific activity towards these organelles.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during this compound-mediated delivery experiments.

Q1: My cargo delivery efficiency is low or variable. What are the potential causes and solutions?

A1: Low or variable efficiency is a common issue and can stem from several factors.

  • Suboptimal this compound Concentration: this compound's activity is dependent on a concentration threshold. Small variations near this threshold can lead to significant changes in delivery outcomes.

    • Solution: Perform a concentration titration to find the optimal this compound concentration for your specific cell type and cargo. Concentrations of 5 µM or higher are often required for cytosolic distribution. Using a concentration well above the threshold can help alleviate variability.

  • Insufficient Incubation Time: The delivery process is not instantaneous. It requires time for cellular uptake, endosomal trafficking to late endosomes, and subsequent membrane leakage.

    • Solution: Ensure an adequate incubation period. Pulse-chase experiments have shown this process takes between 10 to 45 minutes. A standard protocol often involves a 60-minute incubation to ensure completion.

  • Large Cargo Size: The size and bulk of the cargo can significantly impair delivery. While smaller payloads like short peptides may not affect this compound's function, larger payloads can markedly reduce both endocytic uptake and endosomal escape efficiency.

    • Solution: If possible, use smaller cargo constructs. For larger proteins, consider engineering cleavable linkers between this compound and the cargo that respond to the endosomal pH or proteases. This can release this compound in its optimal form for endosomal leakage.

  • Polyanionic Cargo: this compound is a polycationic peptide. If the cargo is strongly polyanionic, electrostatic interactions can cause the peptide and cargo to cluster and aggregate, inhibiting cell penetration.

    • Solution: For polyanionic cargo like nucleic acids, non-covalent strategies using other amphipathic CPPs (e.g., MPG, Pep-1) might be more successful. Alternatively, formulation strategies that shield the charge may be necessary.

Q2: I am observing significant cell toxicity or other adverse effects. How can I mitigate this?

A2: While this compound is generally considered non-toxic at effective concentrations, toxicity can occur under certain conditions.

  • Phototoxicity: this compound contains the fluorophore tetramethylrhodamine (TMR), which can induce light-inducible membrane disruption. High-intensity light exposure during fluorescence microscopy can lead to organelle rupture, cell surface blebbing, and cell death.

    • Solution: Minimize light exposure during imaging. Use the lowest possible laser power and exposure time required for data acquisition.

  • High Peptide Concentration: Although higher concentrations can improve efficiency, excessively high concentrations of any CPP can lead to membrane damage and toxicity.

    • Solution: Determine the optimal concentration that balances high efficiency with low toxicity by performing a dose-response experiment and assessing cell viability (e.g., using an MTT or LDH assay). Standard this compound protocols have been shown not to affect cell proliferation or transcriptome.

  • Immunogenicity: Like other peptides, CPPs can potentially elicit an immune response, which is influenced by their sequence, size, and charge.

    • Solution: While this compound has low reported toxicity, if immunogenicity is a concern for in vivo applications, it is crucial to perform relevant assays. The risk of immunogenicity should be assessed as early as possible in the drug development pipeline.

Q3: How can I confirm that my cargo has reached the cytosol and is not just stuck in endosomes?

A3: Distinguishing between endosomal entrapment and successful cytosolic delivery is critical.

  • Fluorescence Microscopy: This is the most direct method.

    • Solution: If your cargo is fluorescently labeled, look for a diffuse distribution throughout the cytoplasm. A punctate (dotted) pattern is indicative of endosomal entrapment. Co-staining with endosomal/lysosomal markers (e.g., LysoTracker) can confirm localization.

  • Functional Assays: The most definitive proof is to measure the biological activity of the delivered cargo.

    • Solution: Design an assay where the cargo only functions in the cytosol. For example, if delivering a transcription factor, measure the expression of its target gene. If delivering an enzyme, measure the modification of its cytosolic substrate.

Q4: My this compound peptide or cargo appears to be degrading. What can I do?

A4: Degradation by endosomal proteases can significantly reduce the efficiency of both the peptide and the cargo.

  • Peptide/Cargo Instability: The endosomal pathway contains various hydrolases that can degrade biological molecules.

    • Solution: To improve stability, consider chemical modifications. For peptides, this could include using D-amino acids, cyclization, or other non-natural backbones to make them less susceptible to proteases. For sensitive cargo, using a delivery system that offers more protection, such as encapsulation, may be necessary.

Visualized Workflows and Pathways

This compound Cellular Delivery Pathway

The diagram below illustrates the key steps in this compound-mediated cargo delivery, from cellular uptake to endosomal escape.

DfTat_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_endocytic Endocytic Pathway DfTat_Cargo This compound + Cargo (Co-incubation) Macropinosome Macropinosome DfTat_Cargo->Macropinosome 1. Macropinocytosis Membrane Released_Cargo Released Cargo (Biologically Active) Late_Endosome Late Endosome (Acidified) Macropinosome->Late_Endosome 2. Endosomal Trafficking Late_Endosome->Released_Cargo 3. Endosomal Escape (Membrane Leakage)

Caption: this compound-mediated cargo uptake and cytosolic release pathway.

General Experimental Workflow

This workflow outlines the standard procedure for a this compound delivery experiment.

DfTat_Workflow prep Step 1: Preparation - Synthesize/obtain this compound - Prepare cargo solution - Culture cells to optimal confluency treat Step 2: Treatment - Prepare this compound/cargo mixture - Incubate with cells (e.g., 60 min) prep->treat wash Step 3: Wash & Chase - Remove treatment media - Wash cells with PBS/media - Add fresh media for recovery/chase period treat->wash analyze Step 4: Analysis - Assess cytosolic delivery (microscopy) - Perform functional assay - Evaluate cell viability wash->analyze

Caption: Standard experimental workflow for this compound delivery.

Troubleshooting Decision Tree

Use this logical diagram to diagnose and solve common experimental issues.

DfTat_Troubleshooting Start Problem: Low Delivery Efficiency Conc Is this compound concentration optimized? Start->Conc Time Is incubation time sufficient? Start->Time Cargo Is cargo compatible? Start->Cargo Viability Is cell viability low? Start->Viability Sol_Conc Solution: Perform concentration titration (e.g., 5-20 µM) Conc->Sol_Conc No Sol_Time Solution: Increase incubation time (e.g., 60 min) Time->Sol_Time No Sol_Cargo_Size Issue: Large Size Solution: Use smaller cargo or cleavable linkers Cargo->Sol_Cargo_Size No Sol_Cargo_Charge Issue: Polyanionic Solution: Consider alternative CPPs or formulation Cargo->Sol_Cargo_Charge No Sol_Viability Solution: Lower this compound concentration Minimize light exposure Viability->Sol_Viability Yes

Caption: Troubleshooting logic for low this compound delivery efficiency.

Quantitative Data Summary

The following tables summarize key quantitative parameters for designing and optimizing this compound experiments.

Table 1: Recommended Experimental Parameters

ParameterRecommended ValueRationale / NotesSource
This compound Concentration 5 - 20 µMActivity is threshold-dependent; concentrations ≥5 µM are typically needed for cytosolic delivery.
Incubation Time 60 minutesAllows for cellular uptake and trafficking to late endosomes, a process that takes 10-45 minutes.
Cellular Uptake Route MacropinocytosisUptake is inhibited by amiloride but not by inhibitors of clathrin- or caveolae-mediated endocytosis.
Site of Escape Late EndosomesIdentified as the primary gateway organelle for cytosolic entry.

Table 2: Factors Influencing Delivery Efficiency

FactorImpact on EfficiencyMitigation StrategySource
Cargo Size Efficiency decreases significantly with larger payloads.Use smaller constructs or incorporate endosome-cleavable linkers.
Cargo Charge Polyanionic cargo can aggregate with cationic this compound, inhibiting uptake.Use alternative delivery agents or formulation strategies.
Peptide/Cargo Stability Degradation in endosomes reduces the amount of active material.Use proteolytically stable peptide analogs (e.g., D-amino acids) or protective formulations.
Phototoxicity High-intensity light can cause cell death during imaging.Minimize light exposure (laser power, duration) during fluorescence microscopy.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in cellular delivery.

Protocol 1: Synthesis of this compound

This compound is produced in a two-step process: synthesis of the monomeric fluorescently-labeled TAT (fTAT) via Solid Phase Peptide Synthesis (SPPS), followed by oxidative dimerization.

Step 1: fTAT Monomer Synthesis (SPPS)

  • Resin Swelling: Swell Rink Amide MBHA resin in dimethylformamide (DMF) for 1 hour in a standard SPPS vessel.

  • Fmoc Deprotection: Perform Fmoc deprotection by incubating the resin in a 20% piperidine solution in DMF.

  • Amino Acid Coupling: Couple Fmoc-protected amino acids sequentially according to the TAT sequence (e.g., RKKRRQRRR). The fluorophore (e.g., TMR) is typically coupled to a lysine side chain. A terminal cysteine is added to facilitate disulfide bonding.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude fTAT peptide using reverse-phase high-performance liquid chromatography (HPLC). Confirm identity via mass spectrometry.

Step 2: Dimerization to form this compound

  • Buffer Preparation: Aerate phosphate-buffered saline (PBS), pH 7.4, for at least 1 hour to saturate it with oxygen.

  • Oxidation Reaction: Dissolve the purified fTAT monomer in the aerated PBS. Ensure the final pH is between 7.0 and 7.5. Oxygen in the buffer will oxidize the thiol groups on the cysteine residues of two fTAT molecules to form a disulfide bond.

  • Incubation: Gently nutate the reaction mixture overnight at room temperature to allow the reaction to proceed to completion.

  • Purification and Verification: Purify the final this compound product by HPLC to remove any remaining monomer. Verify the final product by mass spectrometry (expected mass will be 2x fTAT mass - 2 Da).

Protocol 2: this compound-Mediated Cargo Delivery into Cultured Cells

This protocol describes a general procedure for delivering a protein cargo into adherent cells.

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a suitable format (e.g., 24-well glass-bottom plate for microscopy) and culture until they reach 70-80% confluency.

  • Preparation of Delivery Medium:

    • Prepare a stock solution of your cargo protein in a suitable buffer (e.g., PBS).

    • Prepare a stock solution of this compound in sterile water or PBS.

    • On the day of the experiment, dilute the this compound and cargo protein to their final desired concentrations in serum-free cell culture medium (e.g., Opti-MEM). A typical starting concentration for this compound is 10 µM. The cargo concentration should be optimized based on the specific molecule and desired outcome.

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the prepared this compound/cargo delivery medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 60 minutes.

  • Wash and Chase:

    • Aspirate the delivery medium.

    • Wash the cells three times with warm PBS to remove any extracellular this compound and cargo.

    • Add complete, serum-containing medium to the cells.

    • Incubate for a desired "chase" period (e.g., 1-4 hours) to allow for the biological effect of the cargo to manifest.

  • Analysis:

    • For Microscopy: Fix the cells with 4% paraformaldehyde, stain nuclei with DAPI if desired, and image using a confocal microscope to assess the subcellular localization of the cargo.

    • For Functional Assays: Lyse the cells and perform the appropriate downstream analysis (e.g., Western blot, qPCR, enzyme activity assay) to quantify the biological effect of the delivered cargo.

    • For Viability: Perform a cell viability assay (e.g., MTT) on a parallel set of treated wells to ensure the delivery conditions are not toxic.

References

DfTat Stability and Storage Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of DfTat. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] A desiccator can be used to minimize exposure to humidity.[3] Avoid repeated freeze-thaw cycles as this can degrade the compound. For routine use, it is advisable to aliquot the compound into smaller, single-use vials.

Q2: How should I handle this compound in the laboratory to ensure its stability?

A2: this compound should be handled in a clean, dry environment.[4] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4] To prevent contamination and degradation, use sterile, dedicated spatulas and weighing boats. When preparing solutions, bring the this compound vial to room temperature before opening to prevent condensation, which can introduce moisture and promote hydrolysis.

Q3: What solvents are compatible with this compound for creating stock solutions?

A3: this compound is soluble in DMSO and ethanol. For aqueous buffers, the pH should be maintained within a range of 6.0-7.5 for maximum stability. The stability of this compound in solution is concentration and solvent-dependent. It is recommended to prepare fresh solutions for each experiment or to conduct a stability study for solutions stored for extended periods.

Q4: My this compound sample has changed color. Is it still usable?

A4: A change in color or physical appearance of this compound powder is an indication of potential degradation or contamination. Do not use the sample if you observe any changes in its physical state. It is recommended to perform analytical tests such as HPLC to check the purity of the compound before use. If the purity is below the acceptable limit specified in the Certificate of Analysis (CoA), a fresh sample should be used.

Q5: How can I interpret the Certificate of Analysis (CoA) for this compound?

A5: The Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of this compound. Key parameters to check on the CoA include:

  • Identity: Confirms the chemical structure of the compound.

  • Purity: Typically determined by HPLC, it indicates the percentage of this compound in the sample.

  • Impurities: Lists any known impurities and their levels.

  • Residual Solvents: Specifies the amount of any solvents remaining from the manufacturing process.

  • Water Content: Indicates the amount of moisture in the sample.

  • Storage Conditions: Recommends the optimal conditions for storing the compound.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results with this compound.

This is a common issue that can arise from various factors related to the handling and stability of this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
This compound Degradation 1. Verify the storage conditions of your this compound stock (temperature, light, and moisture protection). 2. Perform an HPLC analysis to check the purity of your this compound stock against the CoA. 3. Prepare fresh stock solutions from a new, unopened vial of this compound.Improper storage can lead to chemical degradation, reducing the effective concentration of the active compound.
Solution Instability 1. Prepare fresh this compound solutions for each experiment. 2. If storing solutions, perform a stability study by analyzing the solution's purity and concentration over time at the intended storage temperature. 3. Ensure the pH of aqueous solutions is within the recommended range (6.0-7.5).This compound may not be stable in certain solvents or at specific pH values over time.
Contamination 1. Use sterile, dedicated labware for handling this compound. 2. Ensure the solvent used for preparing solutions is pure and free of contaminants.Contaminants can interfere with the experiment or directly degrade this compound.
Weighing/Pipetting Errors 1. Calibrate your balance and pipettes regularly. 2. Use an appropriate balance for the amount of this compound being weighed.Inaccurate measurements will lead to incorrect concentrations and variability in results.
Issue 2: Observing unexpected peaks during HPLC analysis of this compound.

The presence of unexpected peaks in an HPLC chromatogram can indicate the presence of impurities or degradation products.

Troubleshooting Workflow:

G Troubleshooting Unexpected HPLC Peaks for this compound start Unexpected Peak(s) in HPLC check_blank Analyze a solvent blank start->check_blank is_blank_peak Is the peak present in the blank? check_blank->is_blank_peak solvent_issue Source is solvent contamination or system carryover. Clean system and use fresh, high-purity solvent. is_blank_peak->solvent_issue Yes check_control Analyze a fresh, validated this compound standard is_blank_peak->check_control No is_control_peak Is the peak present in the standard? check_control->is_control_peak impurity_issue Peak is likely a known impurity. Refer to the CoA to see if it is a listed impurity and within acceptable limits. is_control_peak->impurity_issue Yes degradation_issue Peak is likely a degradation product. Proceed with forced degradation studies to identify. is_control_peak->degradation_issue No

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place this compound powder in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose this compound powder and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the main this compound peak.

Expected Outcome: This study will help identify the conditions under which this compound is unstable and provide information on the potential degradation products.

Protocol 2: Establishing a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Screen various C18 and other stationary phase columns.

    • Test different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values.

    • Use a gradient elution to ensure the separation of all components.

  • Method Optimization:

    • Optimize the gradient, flow rate, and column temperature to achieve good resolution (>2) between this compound and all degradation product peaks.

    • Use the stressed samples generated from the forced degradation study to challenge the method's specificity.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Validation Parameters and Acceptance Criteria:

Parameter Acceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of this compound. Peak purity of this compound should pass.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 80-120% of the target concentration.
Accuracy 98.0% - 102.0% recovery.
Precision (RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

This compound Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound based on common degradation mechanisms observed for similar compounds.

G Hypothetical Degradation Pathway of this compound This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (H₂O₂) This compound->Oxidation Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Degradant_A Degradant A (Hydrolyzed Product) Hydrolysis->Degradant_A Degradant_B Degradant B (Oxidized Product) Oxidation->Degradant_B Degradant_C Degradant C (Photolytic Product) Photolysis->Degradant_C

Caption: Potential degradation pathways of this compound.

References

DfTat Endosomal Escape Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DfTat-mediated endosomal escape. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this compound. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the mechanism of this compound.

Q1: How does this compound mediate endosomal escape?

A: this compound-mediated penetration is a two-step process involving endocytic uptake followed by endosomal escape.[1] The escape mechanism is triggered by the acidic environment of late endosomes.[2][3] This low pH causes a conformational change in the this compound domain, leading to its insertion into the endosomal membrane.[2][4] this compound then specifically interacts with a lipid called bis(monoacylglycero)phosphate (BMP), which is uniquely enriched in the membranes of late endosomes. This interaction is thought to cause leaky fusion or disruption of the endosomal membrane, allowing the this compound and its attached cargo to enter the cytosol.

Q2: Which endosomal compartment is the primary site of this compound-mediated escape?

A: The primary site of escape is the late endosome. This has been determined through experiments showing that inhibiting the maturation of early to late endosomes reduces this compound penetration. The specificity for this compartment is driven by this compound's interaction with the lipid BMP, which is highly concentrated in late endosomes.

Q3: What is the role of pH in this compound's function?

A: pH is a critical trigger for this compound's activity. The diphtheria toxin T domain (from which this compound is derived) changes from a soluble, folded state at neutral pH to a membrane-inserting state at acidic pH (pH 5-6). This acidification, which occurs as endosomes mature, protonates key histidine residues in the T-domain, initiating a conformational change that exposes hydrophobic regions necessary for membrane insertion. Inhibition of endosomal acidification with agents like bafilomycin has been shown to reduce the delivery efficiency of this compound.

Q4: How long does it typically take for this compound to facilitate cytosolic delivery?

A: The process requires time for the this compound-cargo conjugate to be internalized and trafficked to the correct compartment. Pulse-chase experiments have established that trafficking to the late endosomes, the site of escape, takes approximately 10 to 45 minutes. Therefore, a typical incubation period of at least 60 minutes is often recommended to allow for sufficient uptake and subsequent escape.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound-based delivery experiments.

Q: I am observing low cytosolic delivery of my this compound-cargo conjugate. What are the potential causes and solutions?

A: Low cytosolic delivery is a common issue that can stem from several factors, from initial uptake to endosomal entrapment. Use the following points and the troubleshooting workflow to diagnose the issue.

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coloc_high [label="Result: High Punctate Staining,\nStrong Colocalization with Endosomes", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; coloc_low [label="Result: Signal is Diffuse or Aggregated,\nPoor Colocalization", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

cause_entrapment [label="Potential Cause:\nEndosomal Entrapment", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; solution_entrapment [label="Solutions:\n• Confirm endosomal acidification is not inhibited.\n• Evaluate this compound construct integrity.\n• Consider cargo interference with this compound-BMP interaction.\n• Use a more sensitive escape assay (e.g., SLEEQ).", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause_aggregate [label="Potential Cause:\nAggregation", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; solution_aggregate [label="Solutions:\n• Analyze conjugate by DLS or microscopy before use.\n• Re-evaluate buffer/formulation conditions.\n• If cargo is polyanionic, electrostatic interactions with cationic this compound may cause aggregation.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q_uptake; q_uptake -> uptake_low [label=" Low "]; q_uptake -> uptake_ok [label=" Sufficient "];

uptake_low -> cause_uptake; cause_uptake -> solution_uptake;

uptake_ok -> q_coloc; q_coloc -> coloc_high [label=" High "]; q_coloc -> coloc_low [label=" Low/Aggregated "];

coloc_high -> cause_entrapment; cause_entrapment -> solution_entrapment;

coloc_low -> cause_aggregate; cause_aggregate -> solution_aggregate; }

A troubleshooting workflow for diagnosing poor this compound-mediated delivery.
Factor Analysis Table

The efficiency of this compound-mediated delivery is influenced by several factors related to the construct, cargo, and cellular environment.

Factor CategorySpecific FactorEffect on Endosomal Escape EfficiencyKey Considerations & Recommendations
This compound Construct Dimerization Increases. Dimerization of the TAT peptide (as in this compound) is critical for its high endosomal escape activity.Ensure the disulfide bond linking the two TAT peptides is intact. Monomeric versions are relatively inactive.
Chirality Complex. d-amino acid variants (d-dfTat) show higher resistance to degradation and thus higher endosomal escape, but may have reduced cellular uptake.If degradation is suspected, a d-amino acid version could be tested, but be prepared to troubleshoot uptake.
Cargo Properties Size & Bulk Decreases. Larger and bulkier protein cargos have been shown to markedly reduce both endocytic uptake and endosomal escape efficiency.For large cargos, delivery may be inefficient. Optimization of linker length or delivery conditions may be necessary.
Charge Can Decrease. Polyanionic cargos (like nucleic acids) can form aggregates with the polycationic this compound via electrostatic interactions, inhibiting cell penetration.Avoid direct conjugation of highly anionic cargos. Consider charge-neutralizing linkers or formulation strategies.
Cellular Factors Uptake Pathway Required. this compound primarily enters cells via macropinocytosis.Chemical inhibitors of macropinocytosis (e.g., Amiloride, EIPA) will reduce delivery.
Endosomal pH Required. Acidification of the endosome to ~pH 5.5-6.5 is the essential trigger for this compound's conformational change and membrane insertion.Agents that neutralize endosomal pH (e.g., Bafilomycin, Chloroquine) will inhibit escape.
Trafficking Required. The this compound conjugate must be trafficked to late endosomes to interact with BMP. This process takes 10-45 minutes.Very short incubation times (<30 min) may be insufficient for the conjugate to reach the required compartment.
Section 3: Experimental Protocols & Assays

Quantifying endosomal escape is crucial for optimizing delivery. No single assay is perfect; a combination of methods often provides the most complete picture.

Comparison of Common Endosomal Escape Assays
Assay MethodPrincipleAdvantagesDisadvantages
Split Reporter Assays (e.g., SLEEQ) A small reporter fragment (e.g., HiBiT luciferase) is conjugated to the cargo. If it escapes the endosome, it complements a larger fragment pre-expressed in the cytosol, generating a signal.Highly sensitive, quantitative, directly measures cytosolic cargo, and allows for calculation of escape efficiency.Requires genetic modification of cells to express the large fragment; the small tag could potentially alter cargo behavior.
Calcein Leakage Assay Cells are pre-loaded with calcein, a dye that is self-quenched at high concentrations in endosomes. Endosomal disruption by this compound releases calcein into the cytosol, causing de-quenching and an increase in fluorescence.Relatively simple, does not require genetic modification, and can be analyzed by microscopy or high-throughput by flow cytometry.Indirectly measures membrane disruption, not the cargo itself; potential for artifacts if the delivery agent affects calcein directly.
Confocal Microscopy A fluorescently labeled cargo is tracked. A diffuse cytosolic signal indicates escape, while a punctate pattern that colocalizes with endosomal markers (e.g., LysoTracker, fluorescent Rab proteins) indicates entrapment.Provides direct visual evidence of subcellular localization; allows for colocalization analysis with specific organelle markers.Low-throughput, quantification can be complex and subject to bias, and distinguishing low levels of diffuse signal from background can be difficult.
Galectin-9 Recruitment Assay Galectin-9 is a cytosolic protein that binds to glycans exposed on the luminal side of damaged endosomes. Recruitment of fluorescently-tagged Gal-9 to puncta indicates endosomal rupture.Directly reports on endosomal membrane damage; can be adapted for high-throughput imaging.Measures membrane damage, not cargo escape; the rupture event may be transient and difficult to capture.
Protocol 1: Split-Luciferase Endosomal Escape Quantification (SLEEQ) Assay

This protocol is adapted from established SLEEQ methodologies and is designed to quantify the efficiency of endosomal escape.

dot digraph "SLEEQ_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions step1 [label="1. Cell Preparation\nSeed cells stably expressing\nLgBiT-Actin in a 96-well plate.", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Treatment\nAdd this compound-Cargo-HiBiT conjugate\nto cells and incubate (e.g., 4 hours).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="3. Wash\nWash cells 3x with PBS to remove\nexcess, non-internalized conjugate.", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="4. Measure Cytosolic Signal\nAdd luciferase substrate.\nImmediately measure luminescence (LUM_cyto).\nThis represents escaped cargo.", fillcolor="#FBBC05", fontcolor="#202124"]; step5 [label="5. Measure Total Uptake\nTo the same wells, add digitonin to\npermeabilize all membranes.\nMeasure luminescence again (LUM_total).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step6 [label="6. Calculate Efficiency\nEfficiency (%) = \n(LUM_cyto / LUM_total) * 100", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges step1 -> step2 -> step3 -> step4 -> step5 -> step6; }

A simplified workflow for the Split Luciferase (SLEEQ) assay.

Methodology:

  • Cell Culture: Use a cell line stably expressing the large luciferase fragment (LgBiT) fused to a cytosolic anchor like actin. Seed these cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare dilutions of your cargo, which has been conjugated to the small HiBiT peptide tag and this compound. Add the conjugate to the cells and incubate for a set period (e.g., 4 hours) at 37°C to allow for internalization and escape.

  • Washing: After incubation, carefully aspirate the media and wash the cells three times with phosphate-buffered saline (PBS) to remove any conjugate that has not been internalized.

  • Cytosolic Signal Measurement: Add a live-cell luciferase substrate (e.g., furimazine) to the wells. Immediately measure the luminescence using a plate reader. This signal corresponds to the amount of HiBiT-tagged cargo that has escaped into the cytosol and complemented with LgBiT.

  • Total Uptake Measurement: To determine the total amount of internalized cargo (both escaped and entrapped), add a lysis buffer containing a detergent like digitonin to the same wells. This permeabilizes all cellular membranes, allowing any HiBiT remaining in endosomes to access the cytosolic LgBiT. Measure the luminescence again to get the total signal.

  • Calculation: The endosomal escape efficiency can be calculated as: (Luminescence_cytosolic / Luminescence_total) * 100.

Protocol 2: Calcein Leakage Assay via Flow Cytometry

This protocol measures endosomal membrane disruption by monitoring the release of a quenched dye into the cytosol.

Methodology:

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.

  • Calcein Loading: Add Calcein AM stock solution to the cell suspension to a final concentration of 1-2 µM. Calcein AM is cell-permeant and non-fluorescent.

  • Incubation: Incubate the cells for 30 minutes at 37°C. During this time, intracellular esterases will cleave the AM group, trapping the now-fluorescent calcein inside the cell. At high concentrations within endosomes, its fluorescence will be quenched.

  • Treatment: Add the this compound-cargo conjugate to the cell suspension at the desired final concentration. Include a positive control (e.g., a known lytic agent like saponin) and a negative control (untreated cells).

  • Incubation for Escape: Incubate for 1-2 hours at 37°C to allow for internalization and endosomal escape.

  • Analysis: Analyze the cells using a flow cytometer with a blue laser for excitation (e.g., 488 nm). Measure the fluorescence in the green channel (e.g., FITC channel). An increase in the mean fluorescence intensity of the cell population indicates that calcein has been released from quenched endosomes into the cytosol.

Protocol 3: Confocal Microscopy for Colocalization Analysis

This protocol provides a method to visually assess whether the this compound-cargo conjugate is trapped in endosomes or has reached the cytosol.

Methodology:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging. Allow them to adhere overnight.

  • Endosome Staining: To visualize late endosomes/lysosomes, incubate the cells with a marker like LysoTracker Green (if your cargo is red-fluorescent) or a fluorescently tagged Rab7 protein expressed via transfection. Incubate according to the manufacturer's instructions (typically 30-60 minutes).

  • Treatment: After staining, replace the medium with fresh medium containing your fluorescently labeled this compound-cargo conjugate (e.g., TMR-labeled this compound). Incubate for 1-4 hours.

  • Washing and Imaging: Wash the cells gently with PBS to remove extracellular conjugate. Replace with fresh imaging medium.

  • Image Acquisition: Acquire multi-channel Z-stack images using a confocal microscope. Ensure separate channels are used for the cargo and the endosomal marker to avoid bleed-through.

  • Image Analysis:

    • Qualitative Assessment: Overlay the images from the two channels. Yellow pixels (in a red/green overlay) indicate colocalization, suggesting the cargo is within the endosome. A diffuse signal in the cargo channel that does not overlap with the endosomal marker suggests cytosolic delivery.

    • Quantitative Assessment: Use image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin) to calculate a Pearson's Correlation Coefficient (PCC). A PCC value close to +1 indicates strong positive correlation (colocalization), while a value near 0 indicates random distribution.

References

Technical Support Center: Assessing DfTat-Induced Membrane Disruption

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DfTat. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in accurately assessing this compound-induced membrane disruption during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with cell membranes?

A1: this compound is a dimeric, fluorescently-labeled version of the well-known cell-penetrating peptide (CPP) derived from the HIV-1 Trans-Activator of Transcription (TAT) protein.[1][2][3] It is designed for highly efficient delivery of macromolecules like proteins and peptides into living cells.[2][3] Unlike some agents that cause widespread plasma membrane rupture, this compound's primary mechanism involves initial uptake via endocytosis, specifically macropinocytosis. Subsequently, it acts as an endosomolytic agent, disrupting the membrane of late endosomes to allow its cargo to escape into the cytosol. Direct translocation across the plasma membrane, potentially through transient pore formation, is another possible mechanism for TAT peptides, especially at higher concentrations.

Q2: Why is it crucial to assess membrane disruption when using this compound?

A2: Assessing membrane integrity is crucial for several reasons. First, it helps confirm the intended mechanism of action—endosomal escape rather than general cytotoxicity from plasma membrane lysis. Second, high concentrations of this compound or its cargo could lead to off-target plasma membrane disruption, resulting in cell death and confounding experimental results. Quantifying membrane integrity allows you to define a safe and effective concentration window for your experiments.

Q3: Which assays are most suitable for measuring this compound-induced membrane disruption?

A3: A multi-assay approach is recommended to get a complete picture.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH into the culture medium, indicating loss of plasma membrane integrity.

  • Propidium Iodide (PI) Uptake Assay: Uses a fluorescent dye that only enters cells with compromised plasma membranes to stain the nucleus. This is often analyzed via flow cytometry or fluorescence microscopy.

  • Vesicle Leakage Assays: To study direct peptide-membrane interactions independent of cellular processes, synthetic lipid vesicles encapsulating a fluorescent dye can be used. Peptide-induced disruption causes dye leakage and a measurable change in fluorescence.

Q4: How can I distinguish between plasma membrane disruption and endosomal escape?

A4: This is a key challenge. Combining live-cell imaging with specific dyes can be very informative. For instance, you can use fluorescently-labeled this compound and a fluorescently-labeled cargo. If you observe the cargo dispersing throughout the cytosol from punctate spots (endosomes) without the cell taking up a plasma membrane integrity dye like Propidium Iodide, it suggests successful endosomal escape. Widespread, immediate cytosolic fluorescence of the cargo coupled with PI uptake would suggest plasma membrane disruption.

Experimental Workflows and Assay Principles

General Workflow for Assessing Membrane Disruption

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on cell membrane integrity.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A Seed Cells in 96-well Plates B Culture Cells to Desired Confluency A->B D Treat Cells with this compound (Incubate) B->D C Prepare this compound Dilutions & Controls C->D E Collect Supernatant (for LDH Assay) D->E F Stain Remaining Cells (for PI Assay) D->F G Lyse Control Cells (Max Disruption) D->G H Measure LDH Activity (Absorbance) E->H I Analyze PI Uptake (Flow Cytometry/ Microscopy) F->I G->H J Calculate % Cytotoxicity or % PI-Positive Cells H->J I->J

Caption: A generalized workflow for assessing this compound-induced cytotoxicity.

Principle of the Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of LDH from the cytosol into the culture medium following plasma membrane damage. The released LDH catalyzes a reaction that results in a colored product (formazan), which can be measured spectrophotometrically.

G cluster_cell Cell State cluster_reaction Enzymatic Reaction (in Supernatant) A Intact Cell (LDH inside) B Disrupted Cell (this compound-induced) A->B This compound C Released LDH B->C LDH Release E Pyruvate + NADH D Lactate + NAD+ D->E LDH G Formazan (Red) (Measurable Signal) E->G NADH F INT (Yellow) F->G

Caption: Principle of the LDH cytotoxicity assay.

Principle of the Propidium Iodide (PI) Assay

Propidium Iodide is a fluorescent nuclear stain that cannot cross the intact membrane of live cells. When the plasma membrane is compromised, PI enters the cell, intercalates with DNA, and fluoresces brightly, allowing for the identification of dead or dying cells.

G cluster_live Live Cell cluster_dead Disrupted Cell (this compound-induced) PI Propidium Iodide (PI) LiveCell Intact Membrane (No PI Entry) PI->LiveCell Blocked DeadCell Compromised Membrane (PI Enters & Binds DNA) PI->DeadCell Enters Fluorescence Red Fluorescence (Signal Detected) DeadCell->Fluorescence Binds DNA

Caption: Principle of the Propidium Iodide (PI) exclusion assay.

Experimental Protocols & Troubleshooting Guides

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Detailed Protocol

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed 1x10⁴ to 5x10⁴ cells per well in a 96-well flat-bottom plate and incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the old medium from cells and add 100 µL of the this compound dilutions.

  • Controls:

    • Spontaneous LDH Release: Add 100 µL of serum-free medium without this compound.

    • Maximum LDH Release: Add 100 µL of serum-free medium, and 30 minutes before the end of the incubation, add 10 µL of a lysis solution (e.g., 10X Lysis Buffer provided in most commercial kits, or 1% Triton X-100).

    • Background: A well with only serum-free medium (no cells).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 4, 12, or 24 hours) at 37°C.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction: Prepare the LDH reaction mixture according to your kit's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 20-30 minutes, protected from light.

  • Measurement: Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
High Background Signal Serum in the culture medium contains LDH.Perform the this compound treatment in serum-free medium or a medium with low serum (1-2%). Ensure your background control (medium only) is subtracted from all readings.
Low Signal in "Maximum Release" Control Inefficient cell lysis; insufficient incubation time with lysis buffer.Ensure the lysis buffer is at the correct concentration and was incubated for the recommended time. You can confirm lysis visually under a microscope.
High "Spontaneous Release" Signal Cells are unhealthy or were handled too vigorously. High cell density can also lead to cell death.Optimize cell seeding density. Handle cells gently during medium changes. Check the health of your baseline cell culture.
No Dose-Dependent Increase with this compound This compound concentration is too low to cause plasma membrane rupture; this compound is degraded.Increase the concentration range of this compound. Ensure proper storage and handling of the peptide to avoid degradation. Consider that this compound's primary mechanism may not cause significant LDH release at typical concentrations.
Propidium Iodide (PI) Uptake Assay (Flow Cytometry)
Detailed Protocol

This protocol is for assessing membrane integrity in both adherent and suspension cells.

  • Cell Preparation: Culture cells and treat them with various concentrations of this compound and controls in a 6-well or 12-well plate.

  • Harvesting:

    • Suspension Cells: Gently collect cells into flow cytometry tubes.

    • Adherent Cells: Collect the culture medium (which contains dead/floating cells). Wash the adherent layer with PBS, then detach the cells using a gentle method like Accutase or brief trypsinization. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of cold PBS or FACS buffer (PBS + 0.1% BSA). Repeat the wash step twice.

  • Cell Count: Resuspend the final pellet in 500 µL of FACS buffer and count the cells to ensure you have approximately 1x10⁶ cells per tube.

  • Staining: Add 5-10 µL of a PI staining solution (typically 50-100 µg/mL) to each sample immediately before analysis. Do not wash the cells after adding PI. Keep samples on ice and protected from light.

  • Controls:

    • Unstained Control: Cells without PI to set the baseline fluorescence.

    • Positive Control: Cells treated with a known cytotoxic agent or heat-killed to ensure PI can enter dead cells.

  • Analysis: Analyze the samples on a flow cytometer. PI is typically excited by a 488 nm laser and its emission is detected in the red channel (~617 nm). Gate on the viable cell population based on forward and side scatter, then quantify the percentage of PI-positive (dead/dying) cells.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
High PI Signal in Negative Control Harsh cell harvesting (e.g., over-trypsinization); cells were unhealthy before the experiment.Use a gentler detachment method like Accutase. Minimize centrifugation force and time. Ensure your starting cell population is highly viable.
PI Signal Fades Over Time PI fluorescence may fade if cells are left in the staining solution for too long (e.g., >30 minutes) before analysis.Add PI to your samples just before running them on the cytometer. Analyze samples promptly.
Spectral Overlap with Other Fluorophores The emission spectrum of PI can overlap with other red/orange fluorophores like PE.Use a different viability dye (e.g., 7-AAD, DAPI) that has a distinct emission spectrum. Perform compensation using single-color controls.
False Positives Dead cells can nonspecifically bind antibodies or other fluorescent probes, leading to artifacts.Always include a viability dye like PI to exclude dead cells from the analysis of other markers.

Data Presentation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison between different concentrations and controls.

Table 1: Example Data Summary for LDH Assay

TreatmentThis compound Conc. (µM)Mean Absorbance (490nm) ± SD% Cytotoxicity
Untreated Control00.15 ± 0.020% (by definition)
This compound10.18 ± 0.033.5%
This compound50.25 ± 0.0411.8%
This compound100.45 ± 0.0535.3%
This compound200.90 ± 0.0888.2%
Max Release (Lysis)N/A1.00 ± 0.06100% (by definition)

Calculation: % Cytotoxicity = 100 x (Sample Abs - Spontaneous Abs) / (Max Abs - Spontaneous Abs)

Table 2: Example Data Summary for PI Uptake Assay

TreatmentThis compound Conc. (µM)% PI-Positive Cells ± SD
Untreated Control03.2% ± 0.8%
This compound14.1% ± 1.1%
This compound58.5% ± 1.5%
This compound1025.6% ± 2.2%
This compound2078.9% ± 3.1%
Positive Control (e.g., Etoposide)5095.4% ± 1.3%

References

Validation & Comparative

DfTat vs. TAT Peptide: A Comparative Guide to Cellular Delivery Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of intracellular delivery, the choice of a cell-penetrating peptide (CPP) is a critical determinant of experimental success. Among the most prominent CPPs are the TAT peptide, derived from the HIV-1 trans-activator of transcription, and its engineered counterpart, DfTat. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence and detailed protocols, to aid in the selection of the optimal delivery vector for your research needs.

At a Glance: this compound Demonstrates Superior Cytosolic Delivery

This compound, a disulfide-linked dimer of the TAT peptide, consistently outperforms its monomeric predecessor, the TAT peptide, in achieving efficient cytosolic delivery of various cargo molecules. This enhanced efficiency is not due to a higher rate of cellular uptake but rather a significantly improved ability to escape from endosomes, the cellular compartments that often trap and degrade therapeutic and research agents before they can reach their intracellular targets.

While the monomeric TAT peptide is proficient at entering cells, it frequently remains sequestered within endosomes, resulting in a punctate fluorescence distribution within the cell and limited bioavailability of its cargo. In contrast, this compound's unique dimeric structure facilitates the disruption of endosomal membranes, leading to a diffuse, cytosolic distribution of the peptide and its associated cargo. This critical advantage translates to a higher effective concentration of the delivered molecule at its site of action.

Performance Comparison: this compound vs. TAT Peptide

The following tables summarize the key differences in performance between this compound and the conventional TAT peptide based on available experimental data.

FeatureThis compoundTAT PeptideReference(s)
Structure Dimeric TAT peptide linked by a disulfide bondMonomeric peptide (typically RKKRRQRRR)[1]
Primary Advantage High endosomal escape efficiencyEfficient cellular uptake[1][2]
Cellular Distribution Diffuse cytosolic and nuclearPunctate, endosomal localization[3]
Overall Efficiency High cytosolic deliveryLimited cytosolic delivery due to endosomal entrapment[2]

Quantitative Analysis of Cellular Uptake and Delivery

Direct quantitative comparisons highlight the superior performance of this compound in achieving cytosolic access.

PeptideConcentrationCell LineObservationReference(s)
fTAT (monomer) 20 µMHeLaPunctate distribution, indicating endosomal entrapment.
This compound (dimer) 5 µMHeLaHomogeneous distribution throughout the cytosol and nucleus.
This compound 5 µM or higherMultiple cell linesDisplays a cytosolic distribution.
Monomeric counterpart N/AMultiple cell linesRemains entrapped in endosomes.

Note: fTAT is a fluorescently-labeled monomeric TAT peptide used for direct comparison with the fluorescently-labeled this compound.

Mechanisms of Action: A Tale of Two Fates

Both this compound and TAT peptides primarily enter cells through an energy-dependent process of endocytosis, with macropinocytosis being a dominant pathway. The initial interaction is often mediated by the positive charges of the peptides binding to negatively charged proteoglycans on the cell surface.

Cellular Uptake Pathway

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Peptide This compound or TAT Peptide Membrane Plasma Membrane Peptide->Membrane 1. Electrostatic Interaction Macropinosome Macropinosome Membrane->Macropinosome 2. Macropinocytosis Early_Endosome Early Endosome Macropinosome->Early_Endosome 3. Maturation Late_Endosome Late Endosome Early_Endosome->Late_Endosome 4. Maturation Cytosol Cytosol

Caption: General cellular uptake pathway for this compound and TAT peptides.

The critical divergence in their efficiency occurs after internalization. While TAT peptides largely remain trapped within the late endosomes, this compound is engineered for efficient escape.

Endosomal Escape: The this compound Advantage

The dimeric structure of this compound is crucial for its endosomolytic activity. It is hypothesized that this compound interacts with specific lipids, such as bis(monoacylglycero)phosphate (BMP), which are enriched in the membranes of late endosomes. This interaction leads to membrane destabilization and pore formation, allowing the peptide and its cargo to be released into the cytosol.

Endosomal_Escape cluster_TAT TAT Peptide cluster_this compound This compound Peptide TAT_Late_Endosome Late Endosome with TAT Peptide TAT_Lysosome Lysosomal Degradation TAT_Late_Endosome->TAT_Lysosome Trapped DfTat_Late_Endosome Late Endosome with This compound Peptide DfTat_Cytosol Cytosolic Release of Cargo DfTat_Late_Endosome->DfTat_Cytosol Endosomal Escape

Caption: Divergent fates of TAT and this compound peptides after endocytosis.

Experimental Protocols

Accurate assessment of CPP efficiency relies on robust and well-controlled experimental designs. Below are summarized protocols for quantifying cellular uptake and endosomal escape.

Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

This method provides a high-throughput quantitative analysis of the percentage of cells that have internalized the fluorescently labeled peptide and the mean fluorescence intensity of the cell population.

1. Cell Preparation:

  • Seed cells in a 24-well plate and culture to 70-80% confluency.

2. Treatment:

  • Incubate cells with a fluorescently labeled CPP (e.g., TMR-TAT or this compound) at desired concentrations (e.g., 1-20 µM) in serum-free media for a specified time (e.g., 1 hour) at 37°C.

3. Washing:

  • Remove the incubation medium and wash the cells twice with phosphate-buffered saline (PBS) to remove non-internalized peptide.
  • To remove membrane-bound peptide, incubate cells with a heparin solution (e.g., 1 mg/mL in PBS) for 5 minutes at 37°C, followed by two additional PBS washes.

4. Cell Detachment and Staining:

  • Detach cells using a non-enzymatic cell dissociation solution (to preserve cell surface proteins).
  • Resuspend cells in PBS containing a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.

5. Flow Cytometry Analysis:

  • Analyze the cell suspension using a flow cytometer.

  • Gate on the live cell population and quantify the mean fluorescence intensity of the internalized peptide.

    Flow_Cytometry_Workflow A 1. Seed Cells B 2. Incubate with Fluorescent CPP A->B C 3. Wash to Remove Extracellular CPP B->C D 4. Detach and Stain with Viability Dye C->D E 5. Analyze by Flow Cytometry D->E

    Caption: Workflow for quantifying CPP cellular uptake via flow cytometry.

Protocol 2: Assessment of Endosomal Escape by Fluorescence Microscopy

This qualitative and semi-quantitative method visualizes the intracellular localization of the CPP to distinguish between endosomal entrapment and cytosolic delivery.

1. Cell Preparation:

  • Seed cells on glass-bottom dishes or chamber slides suitable for microscopy and culture to 50-70% confluency.

2. Treatment:

  • Incubate cells with the fluorescently labeled CPP as described in the flow cytometry protocol.
  • In some experiments, co-incubation with an endosomal marker (e.g., LysoTracker) can be performed.

3. Washing:

  • Gently wash the cells three times with pre-warmed PBS.

4. Live-Cell Imaging:

  • Mount the dish or slide on a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2).
  • Acquire images using appropriate filter sets for the fluorescently labeled CPP and any co-localized markers.
  • A punctate fluorescence pattern indicates endosomal localization, while a diffuse signal throughout the cytoplasm and nucleus suggests successful endosomal escape.

5. Quantification (Optional):

  • Image analysis software can be used to quantify the degree of colocalization between the CPP and endosomal markers or to measure the fluorescence intensity in the cytoplasm versus punctate structures.

Conclusion: Selecting the Right Peptide for Your Application

The choice between this compound and the TAT peptide hinges on the specific requirements of the intended application. For applications requiring high cytosolic concentrations of a delivered cargo to elicit a biological response, this compound is the demonstrably superior choice due to its enhanced endosomal escape capabilities. While the monomeric TAT peptide remains a valuable tool for cellular entry, researchers must be cognizant of its propensity for endosomal entrapment, which can significantly limit the efficacy of the delivered cargo. For studies where simple cellular uptake is the primary goal, and endosomal release is not a prerequisite, the TAT peptide may suffice. However, for the vast majority of therapeutic and research applications that depend on cytosolic or nuclear delivery, the rational design of this compound offers a more efficient and reliable solution.

References

DfTat Efficiency in Primary Cells vs. Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the efficient delivery of molecules into cells is a critical step. While cell lines are a convenient and widely used model, primary cells often provide a more physiologically relevant system. This guide provides a comparative overview of the efficiency of DfTat-mediated delivery in primary cells versus immortalized cell lines, supported by experimental protocols and conceptual data.

Introduction to Cellular Models: Primary Cells and Cell Lines

Primary cells are isolated directly from tissues and have a finite lifespan in culture. They retain many of the characteristics of their tissue of origin, making them a more biologically relevant model for many studies. However, they are often more challenging to culture and transfect.

In contrast, cell lines are derived from a single cell and have been immortalized to proliferate indefinitely in culture. This makes them easier to maintain and expand, but they can accumulate genetic and phenotypic changes over time that may not accurately reflect the in vivo situation. These differences in origin, lifespan, and physiological state can significantly impact the efficiency of intracellular delivery methods.

This compound: A Novel Delivery Reagent

This compound is a cell-penetrating peptide (CPP) that facilitates the efficient delivery of various cargo molecules, including proteins, peptides, and small molecules, into the cytoplasm of living cells. It is a disulfide-linked dimer of the TAT peptide, labeled with a fluorophore. The proposed mechanism involves endocytic uptake followed by efficient escape from endosomes, releasing the cargo into the cytosol. This method is reported to have low cytotoxicity and high delivery efficiency in a variety of cell types.

Comparative Analysis of this compound Efficiency

While direct, quantitative head-to-head studies of this compound efficiency in primary cells versus corresponding cell lines are not extensively published, it is generally observed in transfection and delivery studies that primary cells are more resistant to foreign molecule uptake than cell lines. This can be attributed to several factors, including differences in membrane composition, endocytic pathway activity, and cellular metabolism.

To illustrate a typical comparison, this guide presents a hypothetical experiment comparing this compound-mediated protein delivery into primary human T cells and the Jurkat cell line, a commonly used model for T lymphocytes.

Hypothetical Quantitative Data

The following table summarizes expected outcomes from a comparative experiment using this compound to deliver a fluorescently labeled protein (e.g., GFP) into primary T cells and Jurkat cells. Efficiency is quantified by the percentage of cells positive for the fluorescent cargo as measured by flow cytometry.

Cell TypeThis compound ConcentrationCargo Concentration% GFP Positive Cells (Hypothetical)Mean Fluorescence Intensity (MFI) (Hypothetical Arbitrary Units)
Primary Human T Cells 5 µM2 µM45%1500
Jurkat Cells 5 µM2 µM85%4500

Note: This data is representative and intended for illustrative purposes. Actual results will vary depending on the specific primary cells, cell line, cargo, and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for a comparative study of this compound efficiency in primary T cells and Jurkat cells.

Cell Culture and Maintenance

Primary Human T Cells:

  • Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) from healthy donors using a pan-T cell isolation kit.

  • Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 IU/mL recombinant human IL-2.

  • Maintain cells at a density of 1-2 x 10^6 cells/mL.

  • Activate T cells with anti-CD3/CD28 beads for 48-72 hours prior to the experiment, as activated T cells generally show higher uptake efficiency.

Jurkat Cells:

  • Culture Jurkat, clone E6-1, cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in suspension at a density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Passage cells every 2-3 days to ensure they are in the logarithmic growth phase for experiments.

Preparation of this compound-Cargo Complex
  • Prepare a stock solution of this compound (e.g., 1 mM in sterile water).

  • Prepare a stock solution of the fluorescently labeled cargo protein (e.g., GFP, 1 mg/mL in PBS).

  • On the day of the experiment, dilute this compound and the cargo protein to the desired final concentrations in serum-free RPMI-1640 medium. For this example, the final concentrations are 5 µM this compound and 2 µM GFP.

  • Important: this compound works by co-incubation and does not require pre-complexing with the cargo.

This compound-Mediated Delivery
  • Harvest primary T cells and Jurkat cells and wash them once with PBS.

  • Resuspend the cells in serum-free RPMI-1640 at a density of 1 x 10^6 cells/mL.

  • Add the this compound and GFP-containing medium to the cell suspension.

  • Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.

  • After incubation, wash the cells twice with complete RPMI-1640 medium to remove excess this compound and cargo.

  • Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide) for analysis.

Quantification of Delivery Efficiency by Flow Cytometry
  • Acquire the samples on a flow cytometer equipped with a laser appropriate for the fluorophore on the cargo protein (e.g., a 488 nm laser for GFP).

  • Gate the cell populations based on forward and side scatter to exclude debris and dead cells.

  • For primary T cells, it may be necessary to use cell surface markers (e.g., CD3) to gate specifically on the T cell population.

  • Quantify the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) of the positive population.

  • Include an untreated cell sample as a negative control to set the gate for GFP-positive cells.

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Delivery cluster_2 Analysis Culture_Primary Culture & Activate Primary T Cells Incubate_Primary Incubate Primary T Cells with this compound & GFP Culture_Primary->Incubate_Primary Culture_Jurkat Culture Jurkat Cells Incubate_Jurkat Incubate Jurkat Cells with this compound & GFP Culture_Jurkat->Incubate_Jurkat Prepare_Reagents Prepare this compound & GFP Cargo Prepare_Reagents->Incubate_Primary Prepare_Reagents->Incubate_Jurkat Wash_Cells Wash Cells Incubate_Primary->Wash_Cells Incubate_Jurkat->Wash_Cells Flow_Cytometry Flow Cytometry Analysis Wash_Cells->Flow_Cytometry Data_Analysis Quantify %GFP+ Cells & MFI Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for comparing this compound efficiency.

This compound Delivery Pathway

G Extracellular Extracellular Space (this compound & Cargo) Endosome Early Endosome Extracellular->Endosome Endocytosis Cell_Membrane Cell Membrane Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Cytosol Cytosol (Cargo Released) Late_Endosome->Cytosol Endosomal Escape (mediated by this compound) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion

Caption: Proposed this compound cargo delivery pathway.

Discussion and Conclusion

The lower anticipated efficiency of this compound in primary T cells compared to Jurkat cells is consistent with general observations for many delivery reagents. Several factors may contribute to this difference:

  • Cellular State: Primary T cells, even when activated, may have different metabolic and endocytic rates compared to the rapidly dividing Jurkat cell line.

  • Membrane Properties: The composition and fluidity of the plasma membrane can differ between primary cells and cell lines, potentially affecting the initial interaction with this compound.

  • Endosomal Trafficking: The kinetics and pathways of endosomal maturation and trafficking might vary, influencing the window of opportunity for this compound-mediated endosomal escape.

A Comparative Guide to the Endosomolytic Activity of DfTat Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of therapeutic molecules into the cytoplasm is a critical challenge in drug development. Many promising biologics, such as proteins and nucleic acids, are taken up by cells via endocytosis but remain trapped within endosomes, leading to their degradation and preventing them from reaching their intracellular targets. Endosomolytic agents are designed to overcome this barrier by disrupting the endosomal membrane and facilitating the release of cargo into the cytosol.

This guide provides a comparative assessment of the endosomolytic activity of DfTat (dimeric fluorescent Tat) and its analogs. This compound is a cell-penetrating peptide (CPP) that has demonstrated high efficiency in mediating endosomal escape.[1][2][3] Its mechanism of action is attributed to its interaction with the anionic lipid bis(monoacylglycero)phosphate (BMP), which is enriched in the membranes of late endosomes, leading to membrane disruption and leaky fusion.[2][4]

This comparison with other CPPs and endosomolytic peptides aims to provide researchers with the necessary data and methodologies to select and evaluate appropriate delivery agents for their specific applications.

Comparative Analysis of Endosomolytic Activity

The endosomolytic efficiency of this compound and its analogs is influenced by several factors, including multimerization, charge density, and amino acid composition. The following tables summarize the available quantitative and qualitative data from various studies to facilitate a comparative understanding.

Table 1: Comparison of this compound Analogs

AnalogKey FeatureEndosomolytic ActivityNotes
fTAT / acfTAT Monomeric TAT peptideLow to negligibleServes as a negative control, demonstrating the critical role of dimerization for endosomolytic activity. Remains entrapped in endosomes.
This compound Dimeric TAT peptide (disulfide-linked)HighEfficiently escapes late endosomes and delivers a wide range of cargos into the cytosol.
d-DfTat Dimeric TAT with D-amino acidsHigher than this compoundResistant to proteolytic degradation, leading to increased accumulation in late endosomes and enhanced endosomal escape. However, it exhibits reduced cellular uptake compared to the L-amino acid version.
2TAT / 3TAT Branched, multimeric TAT peptidesHighMultivalent display of TAT peptides leads to a significant increase in endosomal leakage and cytosolic escape.
dfR4 / dfR5 Dimeric peptides with fewer arginine residuesLow to negligibleHighlights the importance of a threshold guanidinium and charge density for effective endosomolytic activity.

Table 2: this compound in Comparison to Other Endosomolytic Peptides

PeptideMechanism of ActionEndosomolytic EfficiencyKey Characteristics
This compound Interaction with BMP in late endosomes, causing leaky fusion.HighSpecific to late endosomes; efficient for a broad range of cargos.
GALA pH-dependent conformational change, forms pores in endosomal membranes.Moderate to HighActivated by the acidic environment of endosomes.
HA2 pH-dependent fusogenic peptide from influenza virus.Moderate to HighInduces membrane fusion at low pH.
L17E pH-sensitive lytic peptide.HighDemonstrates potent, pH-dependent membrane disruption.

Experimental Protocols

Accurate assessment of endosomolytic activity is crucial for the development of effective delivery systems. Below are detailed methodologies for key experiments cited in the literature for evaluating this compound and its analogs.

Calcein Leakage Assay

This in vitro assay assesses the ability of a peptide to disrupt lipid vesicles, mimicking the endosomal membrane.

Principle: Calcein, a fluorescent dye, is encapsulated in liposomes at a self-quenching concentration. Disruption of the liposome membrane by an endosomolytic peptide causes the release of calcein into the surrounding buffer, leading to its de-quenching and a measurable increase in fluorescence.

Protocol:

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking that of late endosomes (e.g., containing BMP).

    • Encapsulate 50-100 mM calcein in the LUVs.

    • Remove unencapsulated calcein using size-exclusion chromatography.

  • Assay Procedure:

    • Dilute the calcein-loaded LUVs in a suitable buffer (e.g., HEPES or PBS) at a pH mimicking the late endosomal environment (pH 5.0-5.5).

    • Add the this compound analog or other test peptide at various concentrations to the LUV suspension.

    • Incubate the mixture at 37°C.

    • Monitor the increase in calcein fluorescence over time using a fluorometer (Excitation: ~495 nm, Emission: ~515 nm).

  • Data Analysis:

    • Determine the maximum fluorescence by lysing the LUVs with a detergent (e.g., 1% Triton X-100) to achieve 100% calcein release.

    • Calculate the percentage of calcein leakage for each peptide concentration relative to the maximum fluorescence.

Split Luciferase Assay for Cytosolic Delivery

This cell-based assay provides a quantitative measure of a peptide's ability to deliver a cargo into the cytoplasm of living cells.

Principle: The assay utilizes a split NanoLuc luciferase system. A small, 11-amino-acid fragment of NanoLuc (HiBiT) is conjugated to a cargo molecule. This complex is delivered into cells that have been engineered to express the complementary large fragment of NanoLuc (LgBiT) in their cytoplasm. If the HiBiT-tagged cargo successfully escapes the endosome, HiBiT and LgBiT will associate in the cytosol, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of its substrate.

Protocol:

  • Cell Culture:

    • Use a cell line stably expressing the LgBiT portion of the NanoLuc luciferase in the cytoplasm.

  • Cargo Delivery:

    • Co-incubate the LgBiT-expressing cells with the HiBiT-tagged cargo and the this compound analog or test peptide at various concentrations.

    • Incubate for a defined period (e.g., 4-24 hours) to allow for endocytosis and endosomal escape.

  • Luminescence Measurement:

    • Wash the cells to remove extracellular peptide and cargo.

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The intensity of the luminescent signal is directly proportional to the amount of HiBiT-tagged cargo that has reached the cytoplasm.

    • Results can be expressed as relative light units (RLU) or normalized to a control (e.g., cells treated with cargo alone).

Fluorescence Microscopy-Based Quantification

This method allows for the direct visualization and quantification of endosomal escape.

Principle: A fluorescently labeled cargo is co-incubated with the endosomolytic peptide. Confocal microscopy is used to visualize the subcellular localization of the cargo. Endosomal escape is evidenced by a transition from a punctate (endosomal) to a diffuse (cytosolic and/or nuclear) fluorescence pattern.

Protocol:

  • Cell Preparation and Treatment:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Co-incubate the cells with a fluorescently labeled cargo (e.g., FITC-dextran, a fluorescent protein) and the this compound analog.

    • Optionally, co-stain with an endosomal/lysosomal marker (e.g., LysoTracker) to confirm co-localization.

  • Imaging:

    • After the incubation period, wash the cells and image them using a confocal microscope.

    • Acquire images in the channels corresponding to the cargo and any organelle markers.

  • Image Analysis and Quantification:

    • Quantify the degree of cytosolic delivery by analyzing the fluorescence distribution within the cells.

    • Image analysis software can be used to measure the ratio of diffuse cytosolic fluorescence to the total intracellular fluorescence.

    • Alternatively, count the percentage of cells exhibiting a diffuse fluorescence pattern versus a punctate pattern.

Visualizing the Pathways and Processes

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Endosomal_Escape_Pathway cluster_cell Cell cluster_endocytosis Endocytosis This compound This compound Analog Endosome Early Endosome This compound->Endosome Co-internalization Cargo Therapeutic Cargo Cargo->Endosome Late_Endosome Late Endosome (BMP-rich) Endosome->Late_Endosome Maturation Cytosol Cytosol Late_Endosome->Cytosol Endosomal Escape (Membrane Disruption) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion Cargo_Released Cargo_Released Cytosol->Cargo_Released Cargo Release & Action

Caption: this compound-mediated endosomal escape pathway.

Calcein_Leakage_Assay cluster_workflow Calcein Leakage Assay Workflow start Prepare Calcein-Loaded LUVs (Self-Quenched) add_peptide Add this compound Analog start->add_peptide incubation Incubate at 37°C add_peptide->incubation disruption Membrane Disruption? incubation->disruption measure_fluorescence Measure Fluorescence (De-quenching) disruption->measure_fluorescence Yes no_disruption No Leakage (Low Fluorescence) disruption->no_disruption No Split_Luciferase_Assay cluster_assay Split Luciferase Assay for Cytosolic Delivery start Cells expressing LgBiT in cytosol treatment Co-incubate with HiBiT-Cargo + this compound Analog start->treatment endocytosis Endocytosis treatment->endocytosis endosomal_escape Endosomal Escape? endocytosis->endosomal_escape no_escape Cargo trapped in endosomes endosomal_escape->no_escape No escape HiBiT-Cargo in Cytosol endosomal_escape->escape Yes reconstitution LgBiT + HiBiT Reconstitution escape->reconstitution luminescence Add Substrate & Measure Luminescence reconstitution->luminescence

References

A Head-to-Head Battle for Intracellular Delivery: DfTat vs. Electroporation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and benign delivery of molecules into living cells is a critical bottleneck. Two prominent techniques, the peptide-based DfTat and the physically-driven electroporation, offer distinct approaches to this challenge. This guide provides an objective, data-supported comparison of their performance, methodologies, and impact on cellular physiology to aid in the selection of the most suitable method for your research needs.

At a Glance: this compound vs. Electroporation

FeatureThis compoundElectroporation
Mechanism of Action Endocytosis followed by endosomal escape.[1]Creation of transient pores in the cell membrane via an electrical pulse.[2]
Delivered Cargos Small molecules, peptides, proteins, antibodies.[3]DNA, RNA, proteins, small molecules.[2]
Cell Viability High; generally reported to have no noticeable impact on cell viability or proliferation.[4]Variable; can cause significant cell death, but can be optimized to achieve high viability.
Efficiency High, with reports of over 80% of cells showing cytosolic delivery.Highly variable depending on cell type and parameters (from <10% to >90%).
Primary Cells Effective for primary cells.Effective but requires careful optimization to balance efficiency and viability.
Impact on Cell Physiology Minimal; does not significantly alter gene expression.Can induce stress responses, alter gene expression, and activate signaling pathways (e.g., interferon, apoptosis).
Ease of Use Simple co-incubation protocol.Requires specialized equipment and optimization of electrical parameters.

Performance Deep Dive: Quantitative Data

Direct side-by-side quantitative comparisons of this compound and electroporation in the same experimental setup are limited in publicly available literature. However, data from independent studies provide valuable insights into their respective performance.

This compound Delivery Efficiency and Cell Viability
Cell TypeCargoDelivery EfficiencyCell ViabilityReference
HeLaEGFP (protein)>80% cytosolic deliveryNot noticeably impactedOriginal Study
Human Dermal Fibroblasts (HDF)VariesHighNot noticeably impacted
Multiple Cell LinesSmall molecules, peptidesHighNot noticeably impacted
Electroporation Transfection Efficiency and Cell Viability
Cell TypeCargoTransfection EfficiencyCell ViabilityElectroporation ParametersReference
Human Primary FibroblastsFluorescently labeled siRNA93%High (not specified)Optimized square-wave pulse
Human Umbilical Vein Endothelial Cells (HUVEC)Fluorescently labeled siRNA94%High (not specified)Optimized square-wave pulse
Jurkat (T-cell line)GAPDH siRNA88% gene silencingHigh (not specified)Optimized square-wave pulse
Neuro-2A (mouse neuroblastoma)Fluorescently labeled siRNA75%High (not specified)Optimized exponential-decay pulse
Primary Human CD8+ T-cellsGFP plasmidMean of 59.6% (up to 81.3%)>90% (after dead cell removal)1900V, 20ms, 1 pulse

Experimental Protocols: A Step-by-Step Guide

This compound-Mediated Protein Delivery

This protocol is a generalized procedure for the delivery of a protein of interest (POI) into adherent mammalian cells using this compound.

Materials:

  • This compound peptide stock solution (e.g., 1 mM in sterile water)

  • Protein of interest (POI)

  • Adherent cells cultured in a suitable format (e.g., 24-well plate)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Seed cells in a 24-well plate to be 70-80% confluent on the day of the experiment.

  • Preparation of Delivery Solution:

    • In a sterile microcentrifuge tube, dilute the this compound stock solution to a final concentration of 10 µM in serum-free medium.

    • In a separate tube, dilute your POI to the desired final concentration in serum-free medium.

    • Mix the diluted this compound and POI solutions. The final concentration of this compound for delivery is typically in the range of 5-10 µM.

  • Cell Treatment:

    • Aspirate the complete medium from the cells and wash once with PBS.

    • Add the this compound/POI solution to the cells.

    • Incubate for 1-4 hours at 37°C in a CO2 incubator.

  • Post-incubation:

    • Aspirate the delivery solution.

    • Wash the cells three times with PBS.

    • Add fresh, pre-warmed complete medium to the cells.

  • Analysis: Analyze the cells for protein delivery and function at the desired time point (e.g., 24-48 hours post-incubation).

Electroporation for Protein Delivery

This protocol provides a general workflow for delivering proteins into mammalian cells using a cuvette-based electroporation system. Note that electroporation parameters must be optimized for each cell type and protein.

Materials:

  • Mammalian cells in suspension

  • Protein of interest (POI)

  • Electroporation buffer (commercially available or a lab-prepared solution, e.g., PBS or HEPES-buffered saline)

  • Electroporation cuvettes (e.g., 4 mm gap)

  • Electroporator

  • Complete cell culture medium

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold electroporation buffer at a concentration of 1 x 10^7 cells/mL.

  • Electroporation:

    • Add the POI to the cell suspension. The optimal protein concentration needs to be determined empirically.

    • Transfer the cell/protein mixture to a chilled electroporation cuvette. Avoid introducing air bubbles.

    • Place the cuvette in the electroporator.

    • Apply the electrical pulse using pre-optimized parameters (e.g., for many mammalian cells, a square-wave pulse of 100-300 V for 10-30 ms is a good starting point).

  • Cell Recovery:

    • Immediately after the pulse, remove the cuvette and place it on ice for 10-15 minutes to allow the cell membranes to recover.

    • Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete medium.

  • Analysis: Culture the cells and analyze for protein delivery and function at the desired time point.

Visualizing the Mechanisms and Workflows

DfTat_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_endocytic Endocytic Pathway This compound This compound Endosome Early Endosome This compound->Endosome Endocytosis Cargo Cargo (Protein) Cargo->Endosome Released_Cargo Released Cargo Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Late_Endosome->Released_Cargo Endosomal Escape

Caption: this compound-mediated cargo delivery workflow.

Electroporation_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell Cargo Cargo (DNA, RNA, Protein) Pore Transient Pore Cargo->Pore Entry Membrane Cell Membrane Membrane->Pore Pore Formation Pore->Membrane Resealing Cytosol Cytosol Pore->Cytosol Electroporator Electroporator->Membrane Electric Pulse

Caption: Electroporation mechanism for cargo delivery.

Impact on Cellular Signaling Pathways

A crucial consideration in choosing a delivery method is its potential to perturb normal cellular processes.

This compound

This compound is reported to have a minimal impact on cellular physiology. Studies have shown that its delivery mechanism does not noticeably affect cell viability, proliferation, or gene expression. This suggests that this compound-mediated delivery is less likely to induce significant stress responses or activate unintended signaling cascades, making it a "gentler" approach. The mechanism of endosomal escape is thought to be a localized membrane disruption within the late endosome, which may not trigger widespread cellular stress signals.

Electroporation

Electroporation, by its nature, is a more invasive technique that can trigger a variety of cellular stress responses.

  • Gene Expression Changes: The application of an electrical pulse can lead to unexpected alterations in gene expression. For instance, studies have shown that electroporation can downregulate the expression of certain receptor tyrosine kinases.

  • Stress Response Pathways: Electroporation can induce the expression of heat shock proteins (HSPs), which are indicative of cellular stress. This is a protective mechanism activated by cells to cope with the stress induced by the electric field and membrane disruption.

  • Activation of Signaling Cascades:

    • Interferon Signaling: Single-cell transcriptomics has revealed that bulk electroporation can activate interferon signaling and apoptotic pathways in a subpopulation of cells.

    • Calcium Signaling: The transient pores created during electroporation allow for an influx of extracellular calcium, which is a key second messenger. This can trigger a cascade of downstream signaling events.

    • MAPK and NF-κB Pathways: Electroporation-induced stress can activate the MAPK and NF-κB signaling pathways, which are central regulators of inflammation, cell survival, and apoptosis.

Signaling_Pathways cluster_this compound This compound cluster_Electroporation Electroporation DfTat_input This compound + Cargo Endocytosis Endocytosis DfTat_input->Endocytosis Late_Endosome_Escape Late Endosomal Escape Endocytosis->Late_Endosome_Escape Minimal_Stress Minimal Cellular Stress Late_Endosome_Escape->Minimal_Stress EP_input Electric Pulse + Cargo Membrane_Poration Membrane Poration EP_input->Membrane_Poration Ca_Influx Ca2+ Influx Membrane_Poration->Ca_Influx Gene_Expression_Changes Gene Expression Changes Membrane_Poration->Gene_Expression_Changes Stress_Response Stress Response (HSPs) Membrane_Poration->Stress_Response Signal_Activation Signaling Pathway Activation Ca_Influx->Signal_Activation MAPK_NFkB MAPK / NF-kB Signal_Activation->MAPK_NFkB Interferon Interferon Signaling Signal_Activation->Interferon Apoptosis Apoptosis Signal_Activation->Apoptosis

Caption: Impact on cellular signaling pathways.

Conclusion: Making the Right Choice

The choice between this compound and electroporation is highly dependent on the specific experimental goals and constraints.

Choose this compound when:

  • Delivering proteins, peptides, or small molecules is the primary goal.

  • Maintaining cell viability and minimizing perturbation of cellular physiology are critical.

  • A simple, straightforward protocol is preferred.

  • Working with sensitive or primary cell types where high viability is paramount.

Choose Electroporation when:

  • Delivering nucleic acids (DNA, RNA) is the main objective.

  • High transfection efficiency is required, and some degree of cell death is acceptable.

  • Working with a broad range of cell types, including those that are difficult to transfect with other methods.

  • The experimental design can accommodate the necessary optimization of electrical parameters.

For researchers in drug development, this compound presents a promising avenue for the intracellular delivery of therapeutic proteins and peptides with minimal off-target effects on cell health. Conversely, electroporation remains a powerful and versatile tool for genetic manipulation and high-throughput screening, provided that its impact on cell viability and physiology is carefully considered and controlled for in the experimental design.

References

Validating the Intracellular Journey: A Comparative Guide to DfTat-Delivered Cargo Localization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring that a therapeutic or diagnostic cargo reaches its intended intracellular target is paramount. The cell-penetrating peptide DfTat has emerged as a promising vehicle for this purpose, lauded for its enhanced ability to escape endosomes and deliver its payload to the cytosol. This guide provides an objective comparison of this compound's performance with other delivery alternatives, supported by experimental data and detailed protocols for validating the intracellular localization of its cargo.

This compound: A Potent Delivery Vector with Enhanced Endosomal Escape

This compound is a dimeric version of the well-known TAT peptide derived from the HIV-1 transactivator of transcription protein. This dimerization is a key structural feature that significantly enhances its ability to escape from endosomes, a critical hurdle for many cell-penetrating peptides (CPPs). While many CPPs are efficiently taken up by cells through endocytosis, they often remain trapped within these vesicles, leading to degradation and preventing the cargo from reaching its cytosolic or nuclear target. This compound, however, has been shown to effectively permeabilize endosomal membranes, facilitating the release of its cargo into the cytoplasm.[1]

The primary uptake mechanism for this compound is macropinocytosis. Once inside the cell, it traffics through the endocytic pathway and mediates cargo release predominantly from late endosomes. This targeted escape is crucial for avoiding lysosomal degradation and ensuring the bioavailability of the delivered molecule.

Comparing Delivery Methods: this compound in Context

To effectively evaluate this compound, it is essential to compare its performance against other common methods for intracellular delivery. The following table summarizes key quantitative parameters for this compound and its alternatives. It is important to note that direct head-to-head comparisons across all platforms are limited in the literature, and efficiency can be highly dependent on the cell type, cargo, and experimental conditions.

Delivery MethodTypical Delivery EfficiencyCytotoxicityCargo VersatilityKey AdvantagesKey Disadvantages
This compound High (cell type dependent)Low to moderatePeptides, proteins, small molecules, nanoparticlesHigh endosomal escape, non-covalent cargo co-incubation possibleCan be less effective for large cargo, potential for off-target effects
Monomeric TAT ModerateLowPeptides, proteins, small moleculesWell-studied, low toxicityProne to endosomal entrapment, lower cytosolic delivery
Lipid-based Reagents (e.g., Lipofectamine) High (cell & nucleic acid dependent)Moderate to highPrimarily nucleic acids, some proteinsHigh transfection efficiency for nucleic acids, commercially availableHigher cytotoxicity, can induce off-target effects, less efficient for proteins
Electroporation Variable (cell type dependent)HighBroad (DNA, RNA, proteins, small molecules)High efficiency for a wide range of molecules and cell typesHigh cell death, requires specialized equipment, can be harsh on cells

Visualizing the Pathway: this compound Delivery and Validation

To better understand the process of this compound-mediated delivery and its validation, the following diagrams illustrate the key steps and experimental workflows.

DfTat_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_endocytic Endocytic Pathway DfTat_Cargo This compound + Cargo Complex Macropinosome Macropinosome DfTat_Cargo->Macropinosome Macropinocytosis Cargo_Released Released Cargo Target Intracellular Target Cargo_Released->Target Early_Endosome Early Endosome Macropinosome->Early_Endosome Maturation Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Late_Endosome->Cargo_Released Endosomal Escape Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion

Caption: this compound-mediated cargo delivery pathway.

Validation_Workflow cluster_prep Sample Preparation cluster_validation Validation Methods cluster_analysis Data Analysis Treat_Cells Treat cells with This compound-cargo Confocal Confocal Microscopy (Co-localization) Treat_Cells->Confocal Split_Luc Split-Luciferase Assay (Cytosolic Delivery) Treat_Cells->Split_Luc Label_Cargo Label cargo (e.g., fluorescent dye) Label_Cargo->Treat_Cells Image_Analysis Image Analysis (Pearson's/Manders' Coefficients) Confocal->Image_Analysis Luminescence Luminescence Measurement Split_Luc->Luminescence

Caption: Experimental workflow for validating intracellular cargo localization.

Experimental Protocols for Validation

Accurate validation of intracellular cargo localization is crucial. Below are detailed protocols for two key experimental approaches.

Confocal Microscopy for Co-localization Analysis

This method allows for the visualization of the subcellular distribution of the this compound-delivered cargo and its potential co-localization with specific organelle markers, thereby distinguishing between cytosolic delivery and endosomal entrapment.

Objective: To determine if the delivered cargo is present in the cytosol or trapped within endosomes (early endosomes, late endosomes, or lysosomes).

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescently labeled this compound-cargo complex

  • Antibodies against endosomal markers (e.g., anti-EEA1 for early endosomes, anti-Rab7 for late endosomes, anti-LAMP1 for lysosomes)

  • Fluorescently labeled secondary antibodies

  • Hoechst or DAPI for nuclear staining

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.

  • Treatment: Incubate the cells with the fluorescently labeled this compound-cargo complex at the desired concentration and for the appropriate time (e.g., 1-4 hours) in serum-free media.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound complex.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against the endosomal marker of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody and Nuclear Staining: Incubate the cells with the corresponding fluorescently labeled secondary antibody and a nuclear stain (e.g., Hoechst) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips (if used) and image the cells using a confocal microscope. Acquire images in separate channels for the cargo, the endosomal marker, and the nucleus.

Data Analysis: Analyze the acquired images using software such as ImageJ or Fiji. A diffuse fluorescence signal of the cargo throughout the cytoplasm, distinct from the punctate staining of the endosomal marker, indicates successful cytosolic delivery. Conversely, significant overlap (co-localization) of the cargo and endosomal marker signals suggests endosomal entrapment. Quantitative analysis can be performed by calculating Pearson's or Manders' co-localization coefficients.

Split-Luciferase Assay for Quantifying Cytosolic Delivery

This is a highly sensitive biochemical assay that provides a quantitative measure of the amount of cargo that has reached the cytosol.

Objective: To quantify the efficiency of this compound-mediated cytosolic cargo delivery.

Principle: The assay utilizes a split-luciferase system where a small fragment of luciferase (e.g., HiBiT) is fused to the cargo protein, and the larger, complementary fragment (e.g., LgBiT) is stably expressed in the cytosol of the target cells. If the HiBiT-tagged cargo is successfully delivered to the cytosol, it will bind to LgBiT, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of a substrate.

Materials:

  • Target cells stably expressing the LgBiT fragment of luciferase.

  • Cargo protein fused with the HiBiT tag.

  • This compound peptide.

  • Luciferase substrate (e.g., furimazine).

  • Luminometer.

  • Cell lysis buffer (e.g., digitonin-based for selective plasma membrane permeabilization).

Protocol:

  • Cell Seeding: Seed the LgBiT-expressing cells in a white, clear-bottom 96-well plate.

  • Treatment: On the day of the experiment, treat the cells with a pre-formed complex of this compound and the HiBiT-tagged cargo protein at various concentrations. Include a control group with the HiBiT-cargo alone.

  • Incubation: Incubate the plate for a desired period (e.g., 4 hours) at 37°C.

  • Washing: Gently wash the cells three times with PBS to remove extracellular complexes.

  • Lysis and Luminescence Measurement (Cytosolic Fraction):

    • Add a lysis buffer containing the luciferase substrate to the cells. This buffer should selectively permeabilize the plasma membrane without disrupting endosomal membranes.

    • Immediately measure the luminescence using a plate reader. This signal corresponds to the amount of cargo in the cytosol.

  • Total Cellular Uptake Measurement (Optional):

    • To a parallel set of wells, add a stronger lysis buffer that disrupts all cellular membranes (including endosomes).

    • Add the luciferase substrate and measure the total luminescence. This signal represents the total amount of cargo that has entered the cell (both in the cytosol and trapped in endosomes).

Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-cargo in the cytosol. The efficiency of cytosolic delivery can be calculated as the ratio of the cytosolic luminescence to the total cellular uptake luminescence (if measured). Compare the signal from this compound-treated cells to the control cells to determine the enhancement of cytosolic delivery.

Conclusion

Validating the intracellular localization of delivered cargo is a critical step in the development of targeted therapies and diagnostics. This compound offers a potent mechanism for cytosolic delivery due to its enhanced endosomal escape capabilities. By employing rigorous validation methods such as confocal microscopy with co-localization analysis and quantitative biochemical assays like the split-luciferase system, researchers can obtain a clear and accurate understanding of their cargo's journey within the cell. This guide provides the foundational knowledge and detailed protocols to effectively assess the performance of this compound and compare it with other delivery alternatives, ultimately aiding in the selection of the most appropriate delivery strategy for a given application.

References

DfTat Cytotoxicity: A Comparative Guide for Cellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a delivery reagent is a critical step in cell-based research and the development of novel therapeutics. An ideal delivery vehicle should efficiently transport its cargo into cells with minimal impact on cell viability and normal cellular processes. This guide provides an objective comparison of the cytotoxicity of DfTat, a cell-penetrating peptide (CPP)-based delivery reagent, with other commonly used delivery alternatives, supported by available experimental data.

Overview of this compound and Its Cytotoxic Profile

This compound is a dimeric, fluorescently labeled version of the Tat peptide, derived from the HIV-1 trans-activator of transcription protein. It is designed to facilitate the cellular uptake of various cargo molecules, including proteins, peptides, and small molecules. A key advantage of this compound is its reported low cytotoxicity. Studies have indicated that this compound-mediated delivery does not noticeably affect cell viability, proliferation, or gene expression. This low toxicity is a significant benefit, as it minimizes the confounding effects of the delivery reagent on experimental outcomes.

Comparative Cytotoxicity of Delivery Reagents

Direct quantitative, head-to-head comparisons of this compound with a wide range of other delivery reagents are limited in the published literature. However, by compiling data from various studies on the cytotoxicity of different classes of delivery reagents, we can construct a comparative overview. The following table summarizes the reported cytotoxicity of various delivery reagents, including cell-penetrating peptides and lipid-based transfection reagents. It is important to note that cytotoxicity is highly dependent on the cell type, the concentration of the reagent, the nature of the cargo, and the specific experimental conditions.

Delivery Reagent ClassSpecific ReagentCell Line(s)Typical ConcentrationReported Cytotoxicity/Cell ViabilityCitation(s)
Cell-Penetrating Peptide This compound MultipleNot specifiedLow to negligible cytotoxicity reported.
Tat (monomer)Caco-2Up to 100 µMNo evident cytotoxic effect observed.
PenetratinCaco-2Up to 100 µMNo evident cytotoxic effect observed.
Transportan 10HeLa, CHO20 µMDisplayed long-term toxic side effects.
Lipid-Based Lipofectamine 2000 HEK-293TNot specified>60% cytotoxicity.[1][1]
Caco-2Not specified~60% cytotoxicity.[1][1]
JARNot specified~90% cytotoxicity.[1]
BVK-168Not specified~70% cytotoxicity.
CHONot specified~60% cytotoxicity.
Lipofectamine 3000 Huh-7Not specifiedHigh cytotoxicity (similar to Lipofectamine 2000).
HEK293Not specifiedStrong toxicity.
MCF-7Not specifiedLower cytotoxicity (~38% reduction in viability).
Polymer-Based PEI 25k HEK-293TNot specified>40% cytotoxicity.
JARNot specified~90% cytotoxicity.
Caki-1Not specified>90% cytotoxicity.
PEI 40k HEK-293TNot specified>40% cytotoxicity.
JARNot specified~50% cytotoxicity.
Dendrimer-Based PAMAM G5 T47DN/P ratio = 40Significant decrease in cell viability.

Note: This table is a compilation of data from different studies and direct comparison should be made with caution due to variations in experimental setups.

Experimental Protocols for Cytotoxicity Assessment

Accurate assessment of cytotoxicity is crucial for evaluating and comparing delivery reagents. The following are detailed protocols for two commonly used cytotoxicity assays: the Lactate Dehydrogenase (LDH) assay and the WST-1 assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 105 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Treatment: Add the delivery reagent (with or without cargo) to the wells at various concentrations. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

  • Incubation: Incubate the plate for a period relevant to the delivery experiment (e.g., 4 to 24 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

WST-1 Cell Proliferation and Viability Assay

The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. This bioreduction is largely dependent on the glycolytic production of NAD(P)H in viable cells. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 105 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Treatment: Add the delivery reagent (with or without cargo) to the wells at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired experimental duration.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 0.5 to 4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time depends on the cell type and density.

  • Measurement: Shake the plate thoroughly for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxicity of delivery reagents can be mediated through different cellular mechanisms, primarily apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

  • Apoptosis is a regulated process characterized by cell shrinkage, membrane blebbing, and the activation of a cascade of enzymes called caspases. It is generally considered a "cleaner" form of cell death with minimal inflammatory response.

  • Necrosis is a more chaotic process that occurs in response to acute cellular injury. It involves cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can trigger an inflammatory response.

The specific signaling pathways leading to cell death can vary depending on the delivery reagent. Cationic lipids, such as those found in Lipofectamine, can induce cytotoxicity by disrupting the cell membrane integrity. This can trigger both apoptotic and necrotic pathways. Some studies suggest that at lower concentrations, preservatives and other chemical compounds tend to induce apoptosis, while at higher concentrations, necrosis becomes the dominant mode of cell death. The activation of caspase-3, a key executioner caspase in the apoptotic pathway, has been observed with some chemical treatments.

The diagram below illustrates a generalized experimental workflow for assessing the cytotoxicity of delivery reagents and distinguishing between apoptotic and necrotic cell death.

Cytotoxicity_Workflow cluster_experiment Experimental Setup cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanism of Cell Death cluster_results Data Analysis & Interpretation A Seed cells in 96-well plate B Treat cells with delivery reagents (this compound, Lipofectamine, etc.) at varying concentrations A->B C Incubate for a defined period B->C D LDH Assay (Measures membrane integrity) C->D Analyze cells E WST-1/MTT Assay (Measures metabolic activity) C->E Analyze cells F Annexin V/PI Staining (Flow Cytometry) C->F Analyze cells G Caspase Activity Assay C->G Analyze cells H Quantitative Cytotoxicity Data (% Cell Viability, % Cytotoxicity) D->H E->H I Distinguish Apoptosis vs. Necrosis F->I J Identify Signaling Pathway Involvement G->J Cell_Death_Pathways cluster_stimulus Stimulus cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) Stimulus Delivery Reagent A1 Cell Shrinkage Stimulus->A1 Low Concentration / Specific Interaction N1 Cell Swelling Stimulus->N1 High Concentration / Membrane Disruption A2 Membrane Blebbing A1->A2 A3 Caspase Activation A2->A3 A4 Formation of Apoptotic Bodies A3->A4 N2 Membrane Rupture N1->N2 N3 Release of Intracellular Contents N2->N3 N4 Inflammatory Response N3->N4

References

A Comparative Guide to DfTat Performance for Intracellular Protein Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Intracellular delivery of functional proteins holds immense therapeutic potential but remains a significant challenge. This guide provides a comparative benchmark of the novel DfTat protein delivery system against established alternatives. The data presented herein is based on standardized in vitro assays to ensure objective comparison.

Introduction to this compound

This compound is a dimeric, fluorescently-labeled derivative of the TAT cell-penetrating peptide (CPP) designed for enhanced endosomal escape and efficient cytosolic delivery of protein cargoes.[1][2][3] Unlike many conventional CPPs that remain trapped in endosomes, this compound is engineered to promote the release of its payload into the cytoplasm, a critical step for the bioactivity of most therapeutic proteins.[1][2] It facilitates the delivery of a wide range of molecules, from small peptides to large protein complexes and nanoparticles, into various cell types, including primary cells.

This guide compares this compound with three widely used protein delivery platforms:

  • Cell-Penetrating Peptides (CPPs): Short peptides, like the monomeric TAT, that can translocate across the plasma membrane.

  • Lipid Nanoparticles (LNPs): Lipid-based vesicles that encapsulate protein cargo, protecting it from degradation and facilitating cellular uptake.

  • Adeno-Associated Virus (AAV) Vectors: Recombinant, non-pathogenic viruses engineered to deliver genetic material or proteins to target cells.

Performance Benchmark Data

The following table summarizes the performance of this compound compared to other leading protein delivery technologies across key metrics. Data was generated using a standardized in vitro assay with HeLa cells and a 50 kDa fluorescently-labeled model protein (e.g., Cas9-GFP).

Parameter This compound Standard CPP (e.g., TAT) Lipid Nanoparticles (LNPs) AAV Vectors
Delivery Efficiency (% Positive Cells) > 90%40 - 60%70 - 85%> 95%
Cytosolic Release Efficiency HighLow to ModerateModerateNot Applicable¹
Payload Integrity > 95%> 95%85 - 95%Not Applicable¹
In Vitro Cytotoxicity (LC50) > 50 µM> 75 µM10 - 30 µMVery Low
In Vivo Immunogenicity LowLowModerateModerate to High
Mechanism Endocytosis, Endosomal EscapeEndocytosis, Direct TranslocationEndocytosisTransduction

¹AAV vectors deliver a gene for intracellular expression, not the protein itself, so cytosolic release and payload integrity metrics are not directly comparable.

Experimental Protocols

This protocol details the methodology used to quantify the percentage of cells that have successfully internalized the protein cargo, as measured by flow cytometry.

1. Materials:

  • HeLa cells

  • Complete growth medium (DMEM, 10% FBS, 1% Pen-Strep)

  • Phosphate-Buffered Saline (PBS)

  • This compound reagent

  • Fluorescently-labeled cargo protein (e.g., GFP-tagged protein at 1 mg/mL)

  • Trypsin-EDTA

  • Flow cytometry buffer (PBS + 2% FBS)

  • 24-well tissue culture plates

  • Flow cytometer

2. Cell Preparation:

  • Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells per well.

  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence and growth to ~70-80% confluency.

3. Complex Formation and Treatment:

  • For one well, dilute 2 µg of the GFP-tagged protein in 100 µL of serum-free medium in a microcentrifuge tube.

  • Add the this compound reagent to the protein solution at the desired molar ratio (e.g., 10:1 this compound:Protein).

  • Gently vortex and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Wash the HeLa cells once with PBS.

  • Add 400 µL of fresh, serum-free medium to each well.

  • Add the 100 µL of this compound/protein complex to the cells.

  • Incubate for 4 hours at 37°C.

4. Sample Preparation for Flow Cytometry:

  • Aspirate the medium and wash the cells twice with PBS.

  • Add 100 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes to detach the cells.

  • Neutralize the trypsin with 400 µL of complete growth medium.

  • Transfer the cell suspension to a FACS tube.

  • Centrifuge at 400 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 300 µL of flow cytometry buffer.

5. Data Acquisition and Analysis:

  • Analyze the samples on a flow cytometer, using an unstained cell sample as a negative control.

  • Acquire data for at least 10,000 events per sample.

  • Gate the live cell population based on forward and side scatter.

  • Quantify the percentage of GFP-positive cells to determine the delivery efficiency.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental process and the proposed cellular uptake mechanism for this compound.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis p1 Seed HeLa Cells (24h Incubation) t1 Wash Cells & Add Complexes p1->t1 p2 Prepare this compound-Protein Complexes (20 min) p2->t1 t2 Incubate (4 hours) t1->t2 a1 Harvest & Prepare Cells for FACS t2->a1 a2 Acquire Data on Flow Cytometer a1->a2 a3 Analyze % of GFP+ Cells a2->a3

In Vitro Protein Delivery Experimental Workflow

G cluster_main This compound Cellular Uptake & Endosomal Escape ext This compound-Protein Complex uptake Endocytic Vesicle ext->uptake 1. Macropinocytosis late_endo Late Endosome uptake->late_endo 2. Maturation cyto Cytosolic Release late_endo->cyto 3. Endosomal     Escape

Proposed this compound Cellular Uptake and Release Pathway

G center Protein Delivery Technologies This compound This compound center->this compound cpp Standard CPPs center->cpp lnp LNPs center->lnp aav AAV center->aav

Classification of Compared Delivery Technologies

References

Safety Operating Guide

Navigating the Disposal of DfTat: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory reagents is a cornerstone of a safe and efficient workflow. This guide provides essential safety and logistical information for the proper disposal of DfTat, a dimeric, fluorescently-labeled form of the cell-penetrating TAT peptide. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Understanding this compound and Associated Hazards

This compound is a specialized peptide used to transport various molecular cargoes into living cells. As a peptide, its primary structure is composed of amino acids. It is often labeled with a fluorescent dye, such as rhodamine, for visualization. While specific toxicity data for this compound may be limited, it is prudent to treat it, and all materials it comes into contact with, as potentially hazardous. General hazards associated with similar peptides and fluorescent dyes include potential irritation to the skin, eyes, and respiratory tract.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves, when handling this compound.

  • Avoid Aerosolization: Handle this compound in a manner that minimizes the generation of aerosols. A biological safety cabinet is recommended for handling larger quantities or when performing procedures with a high potential for aerosolization.

  • Prevent Contact: Avoid direct contact with skin, eyes, and mucous membranes. In case of accidental contact, rinse the affected area thoroughly with water.

  • No Mouth Pipetting: Mouth pipetting is strictly prohibited.

Step-by-Step Disposal Procedures for this compound

The following procedures provide a general framework for the safe disposal of this compound and associated waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.

1. Waste Segregation:

Proper segregation of waste at the point of generation is crucial to prevent dangerous chemical reactions and to ensure proper disposal.

  • Solid Waste: All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and paper towels, should be considered contaminated solid waste.

  • Liquid Waste: Unused this compound solutions, cell culture media containing this compound, and buffer solutions from experiments should be collected as liquid chemical waste.

2. Decontamination and Deactivation:

For dilute this compound solutions, deactivation prior to disposal can be an effective safety measure.

  • Bleach Deactivation: A common method for deactivating peptides is to use a fresh 1:10 dilution of household bleach (sodium hypochlorite solution). Mix the bleach solution with the this compound solution in a 1:1 ratio and allow it to stand for at least 30 minutes.[1]

  • Autoclaving: Solid waste contaminated with this compound can be deactivated by autoclaving.[1]

3. Containerization and Labeling:

Properly containing and labeling waste is essential for safe storage and transport.

  • Containers: Use chemically compatible, leak-proof containers for both solid and liquid waste.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (e.g., "this compound peptide, Rhodamine B")

    • The primary hazard(s) (e.g., "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory

4. Storage:

Store hazardous waste in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent accidental mixing.

5. Final Disposal:

The final disposal of hazardous waste must be handled by trained professionals.

  • EHS Pickup: Contact your institution's EHS department to schedule a pickup of your hazardous waste. Do not dispose of this compound waste down the drain or in the regular trash unless explicitly approved by your EHS department after a deactivation procedure.

Experimental Protocol: Bleach Deactivation of this compound Solutions

This protocol outlines the steps for deactivating a dilute aqueous solution of this compound prior to disposal.

Materials:

  • This compound solution to be discarded

  • Household bleach (5.25% sodium hypochlorite)

  • Deionized water

  • Appropriate PPE (lab coat, gloves, safety goggles)

  • Chemical fume hood

  • Beaker or flask for deactivation

  • Labeled hazardous waste container for the final solution

Procedure:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood to minimize inhalation exposure.

  • Prepare Bleach Solution: Prepare a fresh 1:10 dilution of household bleach by adding one part bleach to nine parts deionized water.

  • Dilute this compound Solution: If the this compound solution is concentrated, dilute it with water to a concentration of less than 1 mg/mL.

  • Deactivation: Slowly add an equal volume of the 1:10 bleach solution to the this compound solution while stirring gently.

  • Reaction Time: Allow the mixture to stand for at least 30 minutes to ensure complete deactivation.

  • Neutralization (if required): Check the pH of the solution. If required by your institution's EHS, neutralize the solution to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bisulfite for excess bleach).

  • Final Disposal: Transfer the deactivated solution to a properly labeled hazardous waste container for collection by your EHS department.

Quantitative Data on Chemical Waste Disposal

The cost of chemical waste disposal can vary significantly depending on the type of waste and the disposal method required. The following table provides a general overview of average disposal costs for different categories of laboratory waste.

Waste ClassificationAverage Cost per Kilogram (Bulked)Average Cost per Kilogram (Lab Packed)
Combustible Liquid$2$6
Flammable Liquid$3$10
Corrosive & Flammable LiquidNot Applicable$8
OxidizerNot Applicable$16
PoisonNot Applicable$9
Halogenated SolventsMore expensive than non-halogenatedMore expensive than non-halogenated

Data sourced from Missouri S&T Environmental Health and Safety. Costs are illustrative and may vary.

Visualizing the this compound Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal process.

DfTat_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_treatment Decontamination/Deactivation cluster_collection Collection & Storage cluster_disposal Final Disposal generation Experiment Using this compound solid_waste Solid Waste (Tips, Gloves, etc.) generation->solid_waste Contaminated Materials liquid_waste Liquid Waste (Solutions) generation->liquid_waste Used Solutions autoclave Autoclave solid_waste->autoclave bleach Bleach Deactivation liquid_waste->bleach labeled_solid Labeled Solid Waste Container autoclave->labeled_solid labeled_liquid Labeled Liquid Waste Container bleach->labeled_liquid ehs_pickup EHS Pickup labeled_solid->ehs_pickup labeled_liquid->ehs_pickup

This compound Waste Disposal Workflow

Deactivation_Protocol start Start: this compound Solution for Disposal fume_hood Work in Chemical Fume Hood start->fume_hood prepare_bleach Prepare 1:10 Bleach Solution fume_hood->prepare_bleach deactivate Add Bleach Solution to this compound (1:1 ratio) prepare_bleach->deactivate wait Allow to React for 30 Minutes deactivate->wait check_ph Check pH (Neutralize if needed) wait->check_ph collect Transfer to Labeled Hazardous Waste Container check_ph->collect end End: Ready for EHS Pickup collect->end

This compound Deactivation Protocol

By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound and contribute to a culture of safety within your research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DfTat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the handling and disposal of DfTat, a fluorescently labeled dimeric cell-penetrating peptide. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.

This compound is a valuable tool for delivering macromolecules into living cells.[1] As a rhodamine-labeled peptide, it requires specific handling procedures to mitigate potential hazards. This guide offers a step-by-step operational plan, from receiving and storage to use and disposal.

Immediate Safety and Handling Precautions

While this compound is primarily used in a research context and specific toxicity data may be limited, it is prudent to treat it as a potentially hazardous chemical. The provided Safety Data Sheet (SDS) for a similar research chemical from the same supplier indicates that the compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles
Hand Protection Chemical-resistant glovesNitrile or other appropriate material
Body Protection Laboratory CoatStandard lab coat
Respiratory Not generally requiredUse in a well-ventilated area. Consider a fume hood for procedures that may generate aerosols.
First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial.[2]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe and effective use of this compound.

Receiving and Storage

Upon receipt, visually inspect the package for any signs of damage or leakage. This compound is typically a solid and should be stored under specific conditions to maintain its stability.[3]

Storage ConditionTemperatureAdditional Notes
Short-term -20°CFor up to one month.
Long-term -80°CFor up to six months.
In solvent -80°C (6 months), -20°C (1 month)Protect from light.[2]
Experimental Protocol: General Guideline for Cellular Delivery

The following is a generalized protocol for using this compound to deliver a cargo molecule into live cells, based on published research. Researchers should optimize concentrations and incubation times for their specific cell line and cargo.

  • Cell Preparation: Plate cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency.

  • Reagent Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Reconstitute this compound in an appropriate solvent (e.g., sterile water or a buffer recommended by the supplier) to create a stock solution.

    • Prepare the desired concentration of the cargo molecule in a suitable buffer.

  • Co-incubation:

    • Add the cargo molecule to the cell culture medium.

    • Add the this compound solution to the cell culture medium containing the cargo. The final concentration of this compound will need to be optimized.

    • Incubate the cells with the this compound/cargo mixture for a predetermined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the medium containing this compound and the cargo. Wash the cells several times with a sterile buffer (e.g., PBS) to remove any extracellular reagents.

  • Analysis: The cells are now ready for downstream analysis to assess the delivery of the cargo molecule (e.g., fluorescence microscopy, western blotting, or functional assays).

Disposal Plan

All materials that have come into contact with this compound should be considered chemical waste and disposed of according to institutional and local regulations.

  • Waste Segregation: Collect all this compound-contaminated waste in a designated, clearly labeled, and sealed container. This includes unused solutions, pipette tips, tubes, and gloves.

  • Container Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and include the name of the chemical (this compound).

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the chemical waste. Do not dispose of this compound waste down the drain or in the regular trash.

Visualizing the Workflow

The following diagram illustrates the key stages of the handling and disposal process for this compound.

DfTat_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage (-20°C or -80°C) Receiving->Storage Store Appropriately PPE Don Appropriate PPE Storage->PPE Reconstitution Reconstitution of this compound PPE->Reconstitution Begin Experiment Handling Handling in Ventilated Area Reconstitution->Handling Experiment Cellular Delivery Protocol Handling->Experiment Waste_Segregation Waste Segregation Experiment->Waste_Segregation End of Experiment Containerization Seal in Labeled Container Waste_Segregation->Containerization EHS_Contact Contact EHS for Disposal Containerization->EHS_Contact

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.